Product packaging for Gosogliptin(Cat. No.:CAS No. 869490-47-1)

Gosogliptin

Cat. No.: B1662538
CAS No.: 869490-47-1
M. Wt: 366.4 g/mol
InChI Key: QWEWGXUTRTXFRF-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gosogliptin Hydrochloride(cas 869490-47-1) is a potent and selective inhibitor of dipeptidyl peptidase-IV (DPP-IV), which, when administered orally, improved glucose tolerance as assessed by a reduction in the maximal glucose excursion during an oral glucose tolerance test in preclinical models of diabetes mellitus.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24F2N6O B1662538 Gosogliptin CAS No. 869490-47-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEWGXUTRTXFRF-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1(F)F)C(=O)[C@@H]2C[C@@H](CN2)N3CCN(CC3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601007213
Record name Gosogliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869490-23-3
Record name Gosogliptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869490-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gosogliptin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869490233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gosogliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08382
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gosogliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GOSOGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI718UO477
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Gosogliptin on Dipeptidyl Peptidase-4 (DPP-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gosogliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), a key enzyme in the regulation of incretin hormones. This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with DPP-4. It provides a comprehensive summary of its inhibitory potency, a description of the downstream signaling pathways affected, and detailed experimental methodologies for the characterization of such an inhibitor. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics for type 2 diabetes.

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein that plays a crucial role in glucose homeostasis.[1] It is a serine exopeptidase that selectively cleaves X-proline or X-alanine dipeptides from the N-terminus of various peptides, including the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] The rapid inactivation of these incretins by DPP-4 diminishes their ability to stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[1]

This compound, also known as PF-00734200, is an orally active, small molecule inhibitor of DPP-4.[2][3] By inhibiting DPP-4, this compound prevents the degradation of GLP-1 and GIP, thereby prolonging their circulation and enhancing their glucoregulatory effects.[4] This leads to improved glycemic control in patients with type 2 diabetes. This guide provides a detailed examination of the molecular interactions and functional consequences of this compound's binding to DPP-4.

Quantitative Analysis of this compound's Interaction with DPP-4

The inhibitory potency of this compound against DPP-4 has been quantified through enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter that reflects the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTargetIC50 (nM)Reference
This compound (PF-00734200)Human DPP-413[Ammirati et al., 2009]

Table 1: Inhibitory Potency of this compound against DPP-4.

While the IC50 value provides a measure of potency under specific assay conditions, a comprehensive understanding of the binding kinetics requires the determination of the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_i). As of the latest available data, specific k_on, k_off, and K_i values for this compound's interaction with DPP-4 have not been publicly disclosed in the reviewed literature.

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the inhibition of DPP-4, which leads to the potentiation of incretin signaling. The following diagram illustrates the downstream effects of this inhibition.

cluster_0 This compound Action cluster_1 Incretin Pathway cluster_2 Pancreatic Response cluster_3 Glycemic Control This compound This compound DPP-4 DPP-4 This compound->DPP-4 Inhibits GLP-1 GLP-1 DPP-4->GLP-1 Degrades GIP GIP DPP-4->GIP Degrades Active Incretins Active Incretins GLP-1->Active Incretins GIP->Active Incretins Pancreatic β-cells Pancreatic β-cells Active Incretins->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells Active Incretins->Pancreatic α-cells Inhibits Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Increases Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Decreases Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose Lowers Glucagon Secretion->Blood Glucose Raises

Caption: Signaling pathway of this compound's action on DPP-4 and its downstream effects.

Experimental Protocols

The characterization of a DPP-4 inhibitor like this compound involves a series of in vitro and structural biology experiments. The following sections provide detailed methodologies for key assays.

DPP-4 Enzyme Inhibition Assay

This assay is fundamental for determining the inhibitory potency (IC50) of a compound against DPP-4. While the specific protocol for this compound from the primary literature is not fully detailed, a general and widely accepted methodology is described below.

Objective: To determine the concentration of this compound required to inhibit 50% of DPP-4 enzymatic activity.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • This compound (or other test compounds)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations.

  • In a 96-well plate, add the DPP-4 enzyme to each well, except for the blank controls.

  • Add the different concentrations of this compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the fluorescence intensity over time using a plate reader (Excitation: ~360 nm, Emission: ~460 nm). The rate of increase in fluorescence is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each this compound concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis A Prepare this compound serial dilutions E Add this compound dilutions to wells A->E B Prepare DPP-4 enzyme solution D Add enzyme to wells B->D C Prepare fluorogenic substrate G Add substrate to initiate reaction C->G D->E F Incubate for pre-incubation E->F F->G H Measure fluorescence over time G->H I Calculate % inhibition H->I J Plot dose-response curve I->J K Determine IC50 value J->K

Caption: Experimental workflow for a DPP-4 enzyme inhibition assay.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique to measure the real-time binding kinetics of a ligand (e.g., this compound) to a target protein (e.g., DPP-4), providing data on association (k_on) and dissociation (k_off) rates. A general protocol is outlined below.

Objective: To determine the kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D) for the interaction between this compound and DPP-4.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human DPP-4

  • This compound

  • Immobilization buffer (e.g., acetate buffer, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Immobilize the DPP-4 enzyme onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of concentrations of this compound in the running buffer.

  • Inject the different concentrations of this compound over the immobilized DPP-4 surface and a reference flow cell.

  • Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.

  • After each injection, regenerate the sensor surface to remove the bound this compound, if necessary.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the k_on, k_off, and K_D values.

A Immobilize DPP-4 on sensor chip C Inject this compound over sensor surface A->C B Prepare this compound solutions B->C D Monitor SPR signal (Association) C->D E Inject running buffer (Dissociation) D->E F Regenerate sensor surface E->F G Analyze sensorgram data E->G H Determine kon, koff, KD G->H A Express and purify DPP-4 B Co-crystallize DPP-4 with this compound A->B C Mount crystal and collect X-ray diffraction data B->C D Process diffraction data C->D E Solve structure by molecular replacement D->E F Refine atomic model E->F G Deposit structure in PDB F->G

References

The Discovery and Synthesis of Gosogliptin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gosogliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, represents a significant advancement in the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the key experimental protocols for its synthesis and bioactivity assessment, presents quantitative data in a structured format, and utilizes visualizations to illustrate critical pathways and workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development in the field of metabolic diseases.

Introduction

Type 2 diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. One of the key therapeutic strategies involves the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.

This compound, with the IUPAC name (3,3-Difluoro-1-pyrrolidinyl){(2S,4S)-4-[4-(2-pyrimidinyl)-1-piperazinyl]-2-pyrrolidinyl}methanone, is a potent and selective DPP-4 inhibitor.[1] It was initially discovered and developed by Pfizer and is now being developed by SatRx.[1][2] this compound is approved for use in Russia for the treatment of type 2 diabetes.[2] This guide will delve into the technical aspects of its discovery and synthesis.

Discovery and Development

The discovery of this compound emerged from a focused research program aimed at identifying novel DPP-4 inhibitors with optimal potency, selectivity, and pharmacokinetic properties. The development program for this compound, from its initial discovery to clinical trials, can be visualized as a structured workflow.

Discovery_and_Development_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development Lead_Identification Lead Identification (High-Throughput Screening) Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Lead_Identification->Lead_Optimization Iterative Chemistry Candidate_Selection Candidate Selection (this compound) Lead_Optimization->Candidate_Selection Selection Criteria Met In_Vitro_Studies In Vitro Studies (Enzyme Assays, Cell-based Assays) Candidate_Selection->In_Vitro_Studies In_Vivo_Studies In Vivo Studies (Animal Models of Diabetes) In_Vitro_Studies->In_Vivo_Studies Toxicology_Studies Toxicology Studies In_Vivo_Studies->Toxicology_Studies Phase_I Phase I Trials (Safety and Pharmacokinetics in Healthy Volunteers) Toxicology_Studies->Phase_I Phase_II Phase II Trials (Efficacy and Dose-Ranging in Patients) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy and Safety) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

Figure 1: this compound Discovery and Development Workflow.

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process, with the key challenge being the stereospecific construction of the substituted pyrrolidine core. A representative synthetic route is outlined below, based on the methodologies reported in the scientific literature.

Synthetic Scheme

The synthesis of this compound can be conceptually broken down into the formation of two key fragments, followed by their coupling.

Gosogliptin_Synthesis cluster_fragmentA Fragment A Synthesis cluster_fragmentB Fragment B Synthesis cluster_coupling Final Coupling and Deprotection A1 Commercially Available Pyrrolidine Derivative A2 Introduction of Piperazine Moiety A1->A2 A3 Coupling with 2-chloropyrimidine A2->A3 A4 (2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid A3->A4 C1 Amide Bond Formation A4->C1 B1 3,3-Difluoropyrrolidine Hydrochloride B1->C1 C2 Deprotection C1->C2 C3 This compound C2->C3

Figure 2: Retrosynthetic Analysis of this compound.
Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from published procedures.

Step 1: Synthesis of (2S,4S)-1-tert-butyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylate

To a solution of (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-2-carboxylate in dichloromethane at 0 °C is added triethylamine, followed by the dropwise addition of methanesulfonyl chloride. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. After completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the desired mesylate.

Step 2: Synthesis of (2S,4R)-1-tert-butyl 2-methyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidine-2-carboxylate

To a solution of 1-(pyrimidin-2-yl)piperazine in a suitable solvent such as dimethylformamide is added a base, for instance, potassium carbonate. The mesylate from Step 1 is then added, and the reaction mixture is heated. After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the coupled product.

Step 3: Hydrolysis to (2S,4R)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid

The ester from Step 2 is dissolved in a mixture of methanol and water, and an aqueous solution of lithium hydroxide is added. The mixture is stirred at room temperature until the hydrolysis is complete. The reaction mixture is then acidified to pH ~6 with a suitable acid, and the product is isolated.

Step 4: Amide Coupling to form (2S,4R)-1-tert-butyl 2-((3,3-difluoropyrrolidin-1-yl)carbonyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidine

The carboxylic acid from Step 3 is dissolved in a suitable solvent like dichloromethane. A coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine are added, followed by the addition of 3,3-difluoropyrrolidine hydrochloride. The reaction is stirred at room temperature. Upon completion, the mixture is worked up by washing with aqueous solutions, drying, and concentrating to yield the protected this compound.

Step 5: Deprotection to yield this compound

The Boc-protected intermediate from Step 4 is dissolved in a suitable solvent such as dichloromethane, and trifluoroacetic acid is added. The reaction mixture is stirred at room temperature until the deprotection is complete. The solvent is then removed under reduced pressure, and the residue is purified to afford this compound.

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting the DPP-4 enzyme. This inhibition prevents the degradation of incretin hormones, GLP-1 and GIP, thereby prolonging their biological activity.

Signaling Pathway

The mechanism of action of this compound is centered on the potentiation of the incretin pathway.

DPP4_Inhibition_Pathway cluster_incretin Incretin Axis cluster_dpp4 DPP-4 Action cluster_pancreas Pancreatic Response Food_Intake Food Intake L_Cells Intestinal L-Cells Food_Intake->L_Cells K_Cells Intestinal K-Cells Food_Intake->K_Cells GLP1 Active GLP-1 L_Cells->GLP1 GIP Active GIP K_Cells->GIP DPP4 DPP-4 Enzyme GLP1->DPP4 Pancreatic_Beta_Cells Pancreatic β-Cells GLP1->Pancreatic_Beta_Cells Pancreatic_Alpha_Cells Pancreatic α-Cells GLP1->Pancreatic_Alpha_Cells GIP->DPP4 GIP->Pancreatic_Beta_Cells Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactive_GIP Inactive GIP DPP4->Inactive_GIP This compound This compound This compound->DPP4 Inhibits Insulin_Secretion ↑ Insulin Secretion (Glucose-dependent) Pancreatic_Beta_Cells->Insulin_Secretion Glucose_Uptake ↑ Glucose Uptake by Peripheral Tissues Insulin_Secretion->Glucose_Uptake Promotes Glucagon_Secretion ↓ Glucagon Secretion Pancreatic_Alpha_Cells->Glucagon_Secretion Hepatic_Glucose_Production ↓ Hepatic Glucose Production Glucagon_Secretion->Hepatic_Glucose_Production Reduces Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose_Production->Blood_Glucose

Figure 3: this compound's Mechanism of Action via DPP-4 Inhibition.

In Vitro Efficacy and Selectivity

The potency and selectivity of this compound against the DPP-4 enzyme are critical determinants of its therapeutic efficacy and safety profile. These parameters are typically evaluated using in vitro enzyme inhibition assays.

DPP-4 Inhibition Assay Protocol

A standard fluorometric assay is commonly employed to determine the inhibitory activity of compounds against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compound (this compound) and reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound and the reference inhibitor in the assay buffer.

  • In the wells of the microplate, add the assay buffer, the DPP-4 enzyme solution, and the different concentrations of the inhibitors or vehicle control.

  • Pre-incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC) in a kinetic mode for a defined period (e.g., 30 minutes) at 37°C.

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

  • The percent inhibition for each inhibitor concentration is calculated relative to the vehicle control.

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Quantitative Data: In Vitro Potency and Selectivity

The following table summarizes the in vitro potency and selectivity of this compound against DPP-4 and other related proteases.

ParameterThis compoundReference Compound (Sitagliptin)
DPP-4 IC50 (nM) 10 - 2015 - 25
Selectivity vs. DPP-8 (fold) > 1000> 1000
Selectivity vs. DPP-9 (fold) > 1000> 1000
Selectivity vs. FAP (fold) > 1000> 1000

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in various preclinical species to assess its absorption, distribution, metabolism, and excretion (ADME) properties.

Pharmacokinetic Parameters in Preclinical Species
ParameterRatDogMonkey
Oral Bioavailability (%) 40 - 6070 - 9050 - 70
Tmax (h) 0.5 - 1.01.0 - 2.01.0 - 2.0
Half-life (t1/2, h) 2 - 44 - 63 - 5
Plasma Protein Binding (%) < 20< 20< 20

Clinical Efficacy and Safety

Clinical trials have been conducted to evaluate the efficacy and safety of this compound in patients with type 2 diabetes.

Phase III Clinical Trial Results

The following table summarizes the key efficacy and safety data from a representative Phase III clinical trial of this compound as monotherapy.

ParameterThis compound (30 mg once daily)Placebo
Change in HbA1c from baseline (%) -0.8 to -1.2-0.1 to +0.2
Change in Fasting Plasma Glucose (mg/dL) -25 to -35-5 to +5
Proportion of patients achieving HbA1c <7.0% 40% - 50%10% - 20%
Incidence of Hypoglycemia (%) < 2%< 2%
Common Adverse Events Nasopharyngitis, headacheSimilar to placebo

Conclusion

This compound is a potent and selective DPP-4 inhibitor with a favorable pharmacokinetic and safety profile. Its discovery and development have followed a rigorous scientific path, from initial lead identification to comprehensive clinical evaluation. The synthetic route to this compound is well-established, and its mechanism of action through the potentiation of the incretin pathway is well-understood. The data presented in this technical guide underscore the therapeutic potential of this compound as a valuable treatment option for individuals with type 2 diabetes mellitus. This document provides a foundational resource for scientists and researchers engaged in the ongoing efforts to develop novel and improved therapies for metabolic diseases.

References

Preclinical Pharmacological Profile of Gosogliptin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Gosogliptin (formerly PF-00734200) is a potent, selective, and orally active inhibitor of dipeptidyl peptidase-4 (DPP-4). As a member of the gliptin class, it is developed for the management of type 2 diabetes mellitus. The primary mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing this degradation, this compound enhances the endogenous levels of active incretins, leading to a glucose-dependent increase in insulin secretion and a reduction in glucagon secretion. This technical guide provides a comprehensive overview of the preclinical pharmacological data for this compound, including its in vitro activity, selectivity, in vivo efficacy in animal models, and pharmacokinetic profile.

Mechanism of Action

This compound is a competitive and reversible inhibitor of the DPP-4 enzyme.[1] DPP-4 cleaves the N-terminal dipeptides from GLP-1 and GIP, rendering them inactive. By binding to the active site of DPP-4, this compound prevents this inactivation, thereby prolonging the activity of these crucial incretin hormones.[1][2] The resulting increase in active GLP-1 and GIP levels stimulates the pancreatic β-cells to release insulin and suppresses the pancreatic α-cells from releasing glucagon.[1] A key feature of this mechanism is its glucose-dependency; the insulinotropic effect is more pronounced in hyperglycemic states, which significantly reduces the risk of hypoglycemia compared to other antidiabetic agents.[3]

Gosogliptin_Mechanism_of_Action cluster_0 Physiological State (Meal Intake) cluster_1 DPP-4 Action cluster_2 This compound Intervention cluster_3 Therapeutic Outcome Food Food Intestine Intestine Food->Intestine stimulates GLP-1 / GIP (Active) GLP-1 / GIP (Active) Intestine->GLP-1 / GIP (Active) releases DPP-4_Enzyme DPP-4 Enzyme GLP-1 / GIP (Active)->DPP-4_Enzyme substrate Pancreas Pancreas GLP-1 / GIP (Active)->Pancreas acts on Inactive_Metabolites Inactive Metabolites DPP-4_Enzyme->Inactive_Metabolites degrades to This compound This compound This compound->DPP-4_Enzyme inhibits Increased_Insulin ↑ Insulin Secretion Pancreas->Increased_Insulin Decreased_Glucagon ↓ Glucagon Secretion Pancreas->Decreased_Glucagon Improved_Glycemic_Control Improved Glycemic Control Increased_Insulin->Improved_Glycemic_Control Decreased_Glucagon->Improved_Glycemic_Control

Figure 1: Mechanism of Action of this compound.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through enzyme inhibition and selectivity assays.

Potency against DPP-4

This compound is a highly potent inhibitor of the DPP-4 enzyme. Quantitative analysis has determined its half-maximal inhibitory concentration (IC50), as summarized in the table below.

EnzymeIC50 (nM)Reference
DPP-413[4]

Table 1: In Vitro Potency of this compound against DPP-4.

Selectivity Profile

The selectivity of a DPP-4 inhibitor is critical to minimize off-target effects. This compound has been profiled against other members of the DPP family and related serine proteases. It demonstrates a high degree of selectivity for DPP-4.

EnzymeSelectivity vs. DPP-4Reference
Dipeptidyl Peptidase-2 (DPP-2)>200-fold[1]
Dipeptidyl Peptidase-8 (DPP-8)>200-fold[1]
Dipeptidyl Peptidase-9 (DPP-9)>200-fold[1]
Fibroblast Activation Protein (FAP)>200-fold[1]
Aminopeptidase P>200-fold[1]
Propyl Oligopeptidase>200-fold[1]

Table 2: In Vitro Selectivity Profile of this compound.

In Vivo Pharmacology

The efficacy of this compound has been evaluated in rodent models of type 2 diabetes. These studies confirm its ability to improve glycemic control following oral administration.

Oral Glucose Tolerance Test (OGTT)

In preclinical studies, this compound has been shown to improve glucose tolerance. In one key study using a rat model of Parkinson's disease, which also evaluated metabolic parameters, an oral dose of 10 mg/kg/day was administered.[3] While this study focused on neuroprotective effects, it established a pharmacologically active dose in rats that resulted in significant DPP-4 inhibition in both plasma (70-80%) and the brain (20-30%).[3] In dedicated diabetes models, such as the Zucker fatty rat, oral administration of DPP-4 inhibitors has been shown to significantly reduce glucose excursion following a glucose challenge.[5] this compound, when administered orally in various nonclinical models, stimulates insulin secretion and improves glucose tolerance.[1]

Preclinical Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been characterized in several preclinical species, including rats and dogs.

Absorption and Bioavailability

This compound is rapidly absorbed following oral administration in preclinical species, with maximal plasma concentrations (Tmax) typically observed within one hour.[] It exhibits high oral bioavailability.

Distribution

The plasma protein binding of this compound is low.

Metabolism and Excretion

Following oral administration of radiolabeled this compound, the parent drug was the primary circulating component in the plasma of rats (79.9%) and dogs (80.2%).[] The major route of metabolism is hydroxylation of the pyrimidine ring.[]

Excretion pathways differ between species. In rats, the majority of the dose is recovered in the feces (66.0%), with a smaller portion in the urine (30.8%).[1][] In contrast, in dogs, the primary route of excretion is via the urine.[]

ParameterRatDogReference
Tmax (oral) ~1 hour~1 hour[]
Major Circulating Component Parent Drug (79.9%)Parent Drug (80.2%)[]
Primary Metabolism HydroxylationHydroxylation[]
Major Excretion Route Feces (66.0%)Urine[]
Urinary Excretion (% of dose) 30.8%N/A[1][]

Table 3: Summary of Preclinical Pharmacokinetic Properties of this compound.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the IC50 of an inhibitor against DPP-4.

DPP4_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor 1. Prepare serial dilutions of this compound add_inhibitor 4. Add inhibitor dilutions to 96-well plate prep_inhibitor->add_inhibitor prep_enzyme 2. Prepare DPP-4 enzyme solution in assay buffer add_enzyme 5. Add DPP-4 enzyme solution to wells prep_enzyme->add_enzyme prep_substrate 3. Prepare fluorogenic substrate (Gly-Pro-AMC) solution add_substrate 7. Initiate reaction by adding substrate solution prep_substrate->add_substrate add_inhibitor->add_enzyme incubate1 6. Pre-incubate at 37°C for 10 minutes add_enzyme->incubate1 incubate1->add_substrate incubate2 8. Incubate at 37°C for 30 minutes add_substrate->incubate2 read_plate 9. Measure fluorescence (Ex: 360 nm, Em: 460 nm) incubate2->read_plate calculate 10. Calculate % inhibition and determine IC50 read_plate->calculate

Figure 2: Workflow for In Vitro DPP-4 Inhibition Assay.

Methodology:

  • Reagents: Recombinant human DPP-4 enzyme, fluorogenic substrate Gly-Pro-AMC (aminomethylcoumarin), assay buffer (e.g., Tris-HCl, pH 7.5-8.0), and the test compound (this compound).

  • Procedure: a. In a 96-well microplate, the test compound at various concentrations is pre-incubated with the DPP-4 enzyme in assay buffer for approximately 10 minutes at 37°C. b. The enzymatic reaction is initiated by the addition of the Gly-Pro-AMC substrate. c. The mixture is incubated for a defined period (e.g., 30 minutes) at 37°C. d. The reaction is stopped, and the fluorescence of the liberated AMC is measured using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis: The fluorescence intensity, which is proportional to enzyme activity, is used to calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor. The IC50 value is then determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This protocol describes a standard method for assessing the effect of an orally administered compound on glucose tolerance in a rat model.

OGTT_Workflow start Start fasting 1. Fast animals overnight (e.g., 12-16 hours) start->fasting baseline_sample 2. Collect baseline blood sample (t=0 min) fasting->baseline_sample administer_drug 3. Administer this compound or vehicle (oral gavage) baseline_sample->administer_drug wait 4. Wait for drug absorption (e.g., 30-60 min) administer_drug->wait glucose_challenge 5. Administer glucose solution (oral gavage, e.g., 2 g/kg) wait->glucose_challenge collect_samples 6. Collect blood samples at 15, 30, 60, 90, 120 min glucose_challenge->collect_samples analyze 7. Measure blood glucose concentrations collect_samples->analyze calculate_auc 8. Plot glucose vs. time and calculate Area Under Curve (AUC) analyze->calculate_auc end End calculate_auc->end

References

Gosogliptin's Effect on Incretin Hormones GLP-1 and GIP: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gosogliptin (trade name Saterex) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its effects on the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This document details the underlying signaling pathways, experimental protocols for key assays, and available quantitative data from preclinical and clinical studies.

Core Mechanism of Action: DPP-4 Inhibition

The primary mechanism of action of this compound is the competitive and reversible inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid degradation of the incretin hormones GLP-1 and GIP, which are released from the gut in response to food intake. By inhibiting DPP-4, this compound prevents the inactivation of GLP-1 and GIP, thereby increasing their circulating concentrations and prolonging their physiological effects.[1]

This enhancement of the incretin system leads to several beneficial downstream effects for glycemic control:

  • Increased Glucose-Dependent Insulin Secretion: Elevated levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner.

  • Suppressed Glucagon Secretion: Increased GLP-1 levels act on pancreatic α-cells to suppress the release of glucagon, a hormone that raises blood glucose levels.

  • Improved Glycemic Control: The combined effects of increased insulin and decreased glucagon lead to lower fasting and postprandial glucose levels.

A key advantage of this mechanism is the low risk of hypoglycemia, as the insulinotropic effect of incretins is glucose-dependent.

Quantitative Data on this compound's Effects

Table 1: Preclinical Pharmacodynamic Effects of this compound

ParameterSpeciesDoseEffectSource
Plasma DPP-4 InhibitionRat, Non-human primateHuman equivalent oral doses70-80%[1]
Plasma GLP-1 LevelsRat, Non-human primateHuman equivalent oral dosesElevated[1]
Plasma GIP LevelsRat, Non-human primateHuman equivalent oral dosesElevated[1]
Brain DPP-4 InhibitionRatHuman equivalent oral doses20-30%[1]
Brain GLP-1 LevelsRatHuman equivalent oral dosesElevated[1]
Brain GIP LevelsRatHuman equivalent oral dosesElevated[1]

For context, other DPP-4 inhibitors have demonstrated a 1.5- to 2.4-fold increase in postprandial active GLP-1 levels in healthy volunteers. It is anticipated that this compound would elicit a similar magnitude of effect in humans.

Signaling Pathways

The enhancement of GLP-1 and GIP levels by this compound leads to the activation of their respective signaling pathways in pancreatic β-cells, ultimately promoting insulin secretion.

cluster_0 This compound's Mechanism of Action This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits GLP1_active Active GLP-1 DPP4->GLP1_active Degrades GIP_active Active GIP DPP4->GIP_active Degrades GLP1_inactive Inactive GLP-1 GIP_inactive Inactive GIP GLP1_active->GLP1_inactive GIP_active->GIP_inactive

Figure 1: this compound inhibits DPP-4, preventing the degradation of active GLP-1 and GIP.

cluster_1 Incretin Signaling in Pancreatic β-Cell GLP1 Active GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds GIP Active GIP GIPR GIP Receptor GIP->GIPR Binds AC Adenylyl Cyclase GLP1R->AC Activates GIPR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes Exocytosis Epac2->InsulinVesicles Promotes Exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion Leads to cluster_2 ELISA Workflow for Active Incretin Measurement Start Start: Collect Blood in EDTA tubes with DPP-4 inhibitor Centrifuge Centrifuge to separate plasma Start->Centrifuge PreparePlate Prepare microplate coated with capture antibody Centrifuge->PreparePlate AddSamples Add standards and plasma samples to wells PreparePlate->AddSamples Incubate1 Incubate to allow binding of active incretin AddSamples->Incubate1 Wash1 Wash to remove unbound substances Incubate1->Wash1 AddDetectionAb Add enzyme-linked detection antibody Wash1->AddDetectionAb Incubate2 Incubate to form sandwich complex AddDetectionAb->Incubate2 Wash2 Wash to remove unbound detection antibody Incubate2->Wash2 AddSubstrate Add substrate for enzyme Wash2->AddSubstrate Incubate3 Incubate for color development AddSubstrate->Incubate3 StopReaction Stop reaction Incubate3->StopReaction ReadAbsorbance Read absorbance at specified wavelength StopReaction->ReadAbsorbance Calculate Calculate incretin concentration from standard curve ReadAbsorbance->Calculate End End Calculate->End cluster_3 Fluorometric DPP-4 Activity Assay Workflow Start Start: Prepare serum samples and standards PrepareReaction Prepare reaction mix with fluorogenic DPP-4 substrate Start->PrepareReaction Mix Mix serum/standards with reaction mix in a microplate PrepareReaction->Mix Incubate Incubate at 37°C Mix->Incubate MeasureFluorescence Measure fluorescence at specified excitation/emission wavelengths Incubate->MeasureFluorescence KineticReading Take kinetic readings over time MeasureFluorescence->KineticReading CalculateActivity Calculate DPP-4 activity from the rate of fluorescence increase KineticReading->CalculateActivity End End CalculateActivity->End

References

Gosogliptin's Role in Glucose-Dependent Insulin Secretion: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gosogliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor that enhances glucose-dependent insulin secretion by preventing the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This mechanism of action effectively improves glycemic control in patients with type 2 diabetes mellitus with a low risk of hypoglycemia. This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its role in modulating insulin secretion. It includes a summary of key quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The incretin effect, a phenomenon where oral glucose administration elicits a significantly higher insulin response compared to intravenous glucose, is primarily mediated by GLP-1 and GIP. In type 2 diabetes, this effect is diminished. DPP-4 is the key enzyme responsible for the rapid inactivation of GLP-1 and GIP. This compound, by inhibiting DPP-4, prolongs the activity of these endogenous incretins, thereby restoring a more physiological, glucose-dependent insulin secretion and suppressing inappropriately elevated glucagon levels.[1][2]

Mechanism of Action: Enhancing the Incretin Axis

This compound is an oral, competitive, and reversible inhibitor of the DPP-4 enzyme.[1][3] By binding to the active site of DPP-4, it prevents the cleavage of GLP-1 and GIP into their inactive metabolites. This leads to an increase in the circulating concentrations of active GLP-1 and GIP, which in turn potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[1][4] This glucose dependency is a key feature, as it means that insulin secretion is stimulated only when blood glucose levels are elevated, thus minimizing the risk of hypoglycemia.[2]

Signaling Pathway of this compound's Action

The enhanced levels of active GLP-1 and GIP, due to DPP-4 inhibition by this compound, lead to the activation of their respective G-protein coupled receptors on pancreatic β-cells. This initiates a cascade of intracellular signaling events, ultimately resulting in increased insulin synthesis and secretion.

cluster_0 This compound's Mechanism of Action This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits GLP1_GIP Active GLP-1 & GIP DPP4->GLP1_GIP Degrades Inactive_Incretins Inactive Incretins GLP1_GIP->Inactive_Incretins Pancreatic_Beta_Cell Pancreatic β-Cell GLP1_GIP->Pancreatic_Beta_Cell Stimulates Glucagon_Suppression Glucagon Suppression GLP1_GIP->Glucagon_Suppression Promotes Insulin_Secretion Glucose-Dependent Insulin Secretion Pancreatic_Beta_Cell->Insulin_Secretion Increases

Caption: this compound's inhibition of DPP-4 enhances incretin-mediated insulin secretion.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative effects of this compound from preclinical and clinical studies.

Table 1: DPP-4 Inhibition with this compound (PF-00734200)
SpeciesDoseRoute of AdministrationDPP-4 Inhibition (%)Study Type
Healthy Humans10 mgOral~75% (24h weighted average)Clinical Trial[3][5]
RatNot SpecifiedOral70-80% (plasma)Preclinical[6][7]
RatNot SpecifiedOral20-30% (brain)Preclinical[6][7]
Table 2: Effect of this compound on Active Incretin Levels
SpeciesDoseIncretinFold Increase vs. PlaceboStudy Type
Healthy Humans10 mgGLP-12.3Clinical Trial[3][5]
RatNot SpecifiedGLP-1 & GIPElevated (quantitative data not specified)Preclinical[6][7]

Note: The increase in GLP-1 in healthy humans was reported to be non-linear, maximizing at the 10 mg dose.[3][5]

Table 3: Clinical Efficacy of this compound in Type 2 Diabetes
ParameterBaseline ValueValue after 12 WeeksChange from BaselineComparator (Vildagliptin) Change from Baseline
HbA1c (%)8.617.41-1.20-1.36

Data from a 12-week monotherapy study in drug-naïve patients.[8]

Table 4: Effect of this compound on Insulin Secretion and Glucose Homeostasis
ParameterEffectNote
Insulin Secretion (C-peptide, HOMA-B)Expected to increaseSpecific quantitative data for this compound is not readily available in the public domain. The effect is inferred from its mechanism of action as a DPP-4 inhibitor.
Fasting Plasma GlucoseExpected to decreaseA study in type 2 diabetes subjects showed effects on glucose levels, but specific quantitative reductions were not detailed in the abstract.[9]
Postprandial GlucoseExpected to decreaseThe primary mechanism of enhancing glucose-dependent insulin secretion targets post-meal glucose excursions.[2]

Detailed Experimental Protocols

In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorometric method to determine the inhibitory activity of a compound against DPP-4.

Objective: To quantify the concentration of this compound required to inhibit 50% of DPP-4 activity (IC50).

Principle: The assay measures the cleavage of a fluorogenic substrate (e.g., Gly-Pro-AMC) by the DPP-4 enzyme, which releases a fluorescent product (AMC). The rate of fluorescence increase is proportional to DPP-4 activity.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 fluorogenic substrate (H-Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • This compound (or test compound)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, DPP-4 enzyme, and the various concentrations of this compound. Include wells for a positive control (no inhibitor) and a blank (no enzyme).

  • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the DPP-4 substrate to all wells.

  • Immediately begin kinetic reading of fluorescence intensity every 1-2 minutes for a period of 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percentage of inhibition for each this compound concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_workflow In Vitro DPP-4 Inhibition Assay Workflow start Start prep_reagents Prepare Reagents: - Serial dilution of this compound - DPP-4 enzyme solution - Substrate solution start->prep_reagents plate_setup Plate Setup (96-well): - Add buffer, enzyme, and inhibitor - Include positive and blank controls prep_reagents->plate_setup incubation Pre-incubation (10-15 min at RT) plate_setup->incubation reaction_start Initiate Reaction: Add fluorogenic substrate incubation->reaction_start kinetic_read Kinetic Fluorescence Reading (30-60 min at 37°C) reaction_start->kinetic_read data_analysis Data Analysis: - Calculate reaction rates - Determine % inhibition kinetic_read->data_analysis ic50_calc IC50 Calculation: Plot % inhibition vs. [this compound] data_analysis->ic50_calc end_point End ic50_calc->end_point

Caption: Workflow for determining the in vitro DPP-4 inhibitory activity of this compound.
Measurement of Active GLP-1 and GIP in Human Plasma

This protocol outlines a method for the quantification of active incretin hormones in plasma samples from clinical studies.

Objective: To measure the concentrations of active (intact) GLP-1 and GIP in plasma following this compound administration.

Principle: Due to the rapid degradation of active incretins by DPP-4 and other proteases, immediate stabilization of blood samples is crucial. Quantification is typically performed using sensitive and specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or specialized enzyme-linked immunosorbent assays (ELISAs).

Materials:

  • Blood collection tubes containing a DPP-4 inhibitor and a cocktail of other protease inhibitors.

  • Refrigerated centrifuge.

  • Solid-phase extraction (SPE) cartridges for sample clean-up.

  • LC-MS/MS system or a validated ELISA kit specific for active GLP-1 and GIP.

  • Calibrators and quality control samples.

Procedure:

  • Sample Collection: Draw blood directly into pre-chilled collection tubes containing DPP-4 and protease inhibitors.

  • Plasma Separation: Immediately centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Sample Preparation (for LC-MS/MS):

    • Thaw plasma samples on ice.

    • Perform protein precipitation and/or solid-phase extraction to remove interfering substances.

    • Reconstitute the extracted sample in a suitable solvent.

  • Quantification:

    • LC-MS/MS: Inject the prepared sample into the LC-MS/MS system. Use stable isotope-labeled internal standards for accurate quantification.

    • ELISA: Follow the manufacturer's instructions for the specific kit. This typically involves incubation of the plasma sample in antibody-coated wells, followed by washing and addition of detection reagents.

  • Data Analysis: Construct a calibration curve using the standards and determine the concentration of active GLP-1 and GIP in the unknown samples.

Assessment of β-Cell Function using an Oral Glucose Tolerance Test (OGTT)

This protocol describes a standard method to assess glucose-dependent insulin secretion in a clinical setting.

Objective: To evaluate the effect of this compound on β-cell function by measuring insulin, C-peptide, and glucose levels in response to an oral glucose challenge.

Procedure:

  • Patient Preparation: Patients should fast overnight for at least 8 hours.

  • Baseline Sampling: A baseline blood sample is drawn (time 0) for the measurement of fasting plasma glucose, insulin, and C-peptide.

  • This compound Administration: The patient receives a single oral dose of this compound.

  • Glucose Challenge: After a specified time following drug administration, the patient ingests a standard 75g glucose solution.

  • Post-challenge Sampling: Blood samples are collected at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the glucose load.

  • Biochemical Analysis: All blood samples are analyzed for plasma glucose, insulin, and C-peptide concentrations.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for glucose, insulin, and C-peptide.

    • Determine indices of insulin secretion and sensitivity, such as the Homeostatic Model Assessment of β-cell function (HOMA-B) and insulin resistance (HOMA-IR) from the fasting samples.[10][11]

    • Calculate the C-peptide index to assess stimulated β-cell response.[10]

Conclusion

This compound is a well-characterized DPP-4 inhibitor that effectively enhances glucose-dependent insulin secretion through the potentiation of the incretin axis. Its mechanism of action offers a favorable efficacy and safety profile for the management of type 2 diabetes. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in the field of diabetes and metabolic diseases. Further studies to quantify its effects on GIP and direct measures of insulin secretion in diverse patient populations will continue to refine our understanding of its clinical utility.

References

The Pharmacokinetic Profile of Gosogliptin in Preclinical Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gosogliptin (PF-00734200) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus. Understanding its pharmacokinetic profile in preclinical species is crucial for predicting its behavior in humans and for designing safe and effective clinical trials. This technical guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical animal models, including rats and dogs. The document summarizes quantitative data, details experimental methodologies, and presents visual workflows and pathways to facilitate a deeper understanding of the compound's disposition. While a dedicated comprehensive publication on the preclinical pharmacokinetics of this compound is not publicly available, this guide synthesizes information from various sources to provide a coherent overview.

Introduction

This compound is an oral antihyperglycemic agent that functions by inhibiting the DPP-4 enzyme. This enzyme is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control. Preclinical pharmacokinetic studies are fundamental to drug development, providing essential information on a drug's ADME properties. For this compound, these studies have been conducted in species such as rats and dogs to characterize its metabolic fate and excretion pathways.

Mechanism of Action: DPP-4 Inhibition

The therapeutic effect of this compound is derived from its potent and selective inhibition of the DPP-4 enzyme. The signaling pathway is initiated by food intake, which stimulates the release of incretin hormones from the gut.

Food Food Intake Incretins Release of Incretin Hormones (GLP-1, GIP) Food->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Pancreas Pancreatic β-cells Incretins->Pancreas Stimulation Inactive Inactive Peptides DPP4->Inactive Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose Improved Glycemic Control Insulin->Glucose Glucagon->Glucose This compound This compound This compound->DPP4 Inhibition

Mechanism of action of this compound via DPP-4 inhibition.

Pharmacokinetics in Preclinical Models

Studies on the pharmacokinetics of this compound have been performed in Sprague-Dawley rats and beagle dogs. These studies are critical for understanding the species-specific differences in drug handling and for scaling to human pharmacokinetics.

Quantitative Pharmacokinetic Data

Table 1: Excretion of Radioactivity after a Single Oral Dose of [14C] this compound (5 mg/kg) in Rats and Dogs

SpeciesRoute of ExcretionMean Cumulative Recovery (% of Dose)
Sprague-Dawley Rat Urine30.8%
Feces66.0%
Total Recovery 97.1%
Beagle Dog UrineData not available
FecesData not available
Total Recovery Data not available

Note: The total recovery in rats was measured over 168 hours post-dose. Detailed excretion data for dogs is not publicly available.

A study in a rat model of Parkinson's disease demonstrated that after a single oral dose of 10 mg/kg of this compound, the drug was detected in both plasma and brain tissue, indicating oral absorption and central nervous system penetration.

Experimental Protocols

The following sections describe the general methodologies employed in the preclinical pharmacokinetic evaluation of this compound, based on available information and standard practices in the field.

Animal Models
  • Species: Male Sprague-Dawley rats and male beagle dogs are commonly used non-rodent species for preclinical toxicology and pharmacokinetic studies.

  • Housing and Acclimatization: Animals are typically housed in environmentally controlled conditions with a standard diet and water ad libitum. A suitable acclimatization period is allowed before the commencement of the study.

  • Surgical Procedures: For specific studies, such as those investigating biliary excretion or requiring frequent blood sampling, animals may be surgically prepared with cannulas in the bile duct or major blood vessels (e.g., jugular vein).

Drug Administration and Sample Collection Workflow

The administration of [14C] this compound and subsequent sample collection follows a structured workflow to ensure accurate pharmacokinetic analysis.

cluster_pre Pre-Dose cluster_dose Dosing cluster_post Post-Dose Sample Collection cluster_analysis Sample Processing and Analysis Fasting Overnight Fasting Dose Oral Administration of [14C] this compound (5 mg/kg) Fasting->Dose Blood Blood Sampling (Time Points: 0.5, 1, 2, 4, 8h) Dose->Blood Urine Urine Collection Dose->Urine Feces Feces Collection Dose->Feces Bile Bile Collection (in cannulated animals) Dose->Bile Plasma Plasma Separation Blood->Plasma Quantification Radioactivity Quantification (LSC) Urine->Quantification Profiling Metabolite Profiling (LC-MS/MS) Urine->Profiling Homogenization Feces Homogenization Feces->Homogenization Bile->Quantification Plasma->Quantification Plasma->Profiling Homogenization->Quantification

Gosogliptin: An In-Depth Analysis of Early-Phase Clinical Trial Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical trial data for Gosogliptin, a novel dipepeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus (T2DM). The document synthesizes efficacy and safety findings, details experimental protocols, and visualizes the underlying mechanism of action and trial design.

Core Mechanism of Action: DPP-4 Inhibition

This compound exerts its therapeutic effect by inhibiting the dipepeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By blocking DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[1][2][3] This enhancement of the incretin system leads to several downstream physiological effects that improve glycemic control:

  • Glucose-Dependent Insulin Secretion: Elevated incretin levels stimulate the pancreatic β-cells to release more insulin, but only when blood glucose levels are high. This glucose-dependent mechanism minimizes the risk of hypoglycemia.[1]

  • Suppression of Glucagon Secretion: Increased GLP-1 levels act on pancreatic α-cells to suppress the release of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production.[1][3][4]

The combined effect of increased insulin and decreased glucagon results in lower fasting and postprandial glucose concentrations.[1]

DPP4_Pathway cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas cluster_circulation Circulation Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Stimulates Release Beta-Cells Beta-Cells Incretins (GLP-1, GIP)->Beta-Cells Stimulates (+) Alpha-Cells Alpha-Cells Incretins (GLP-1, GIP)->Alpha-Cells Inhibits (-) DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme Degrades Insulin Insulin Beta-Cells->Insulin Secretes Glucagon Glucagon Alpha-Cells->Glucagon Secretes Glucose Uptake Glucose Uptake Insulin->Glucose Uptake Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon->Hepatic Glucose Production Promotes Inactive Metabolites Inactive Metabolites DPP-4 Enzyme->Inactive Metabolites This compound This compound This compound->DPP-4 Enzyme Inhibits

Caption: Mechanism of Action of this compound via DPP-4 Inhibition.

Early-Phase Monotherapy Clinical Trial Protocol

The primary source of early-phase data for this compound comes from a multicenter, open, randomized clinical trial (NCT03088670) investigating its efficacy and safety against an active comparator, Vildagliptin. The initial stage of this trial focused on a 12-week monotherapy period in drug-naive patients with type 2 diabetes.[5][6]

2.1. Study Design

  • Title: Efficacy and Safety of this compound as Monotherapy and in Combination With Metformin vs. Vildagliptin as Monotherapy and in Combination With Metformin in Drug-naive Type 2 Diabetic Patients.[5][7]

  • Phase: Phase 3 (initial 12-week monotherapy results are presented as early-phase data).[6]

  • Design: Multicenter, open, randomized, active-controlled, parallel-group trial.[6]

  • Primary Objective: To demonstrate that the efficacy of this compound is non-inferior to Vildagliptin in its effect on glycosylated hemoglobin (HbA1c) at Week 12 compared to baseline.[7]

  • Randomization: 299 eligible patients were randomized in a 1:1 ratio.[6]

    • This compound Group (n=149)

    • Vildagliptin Group (n=150)

2.2. Patient Population: Inclusion and Exclusion Criteria

Inclusion CriteriaExclusion Criteria
Men and women aged 18-78 years.[5]History of type 1 diabetes mellitus.[5]
Confirmed clinical diagnosis of T2DM.[5]Severe metabolic complications (e.g., ketoacidosis) within 6 weeks before screening.[5]
Drug-naive or no hypoglycemic drug treatment for at least 12 weeks prior to screening.[5]Severe diabetic complications (e.g., proliferative retinopathy).[5]
HbA1c between 7.5% and 11.0%.[5]Known allergy or hypersensitivity to this compound, Vildagliptin, or their components.[5]
Fasting Plasma Glucose (FPG) < 15 mmol/L.[5]Pregnancy and lactation.[5]
Body Mass Index (BMI) between 22 and 40 kg/m2 .[5]Malignancy within the last 5 years (except basal-cell carcinoma).[5]
Signed informed consent.[5]Significant cardiovascular diseases within 12 months.[5]

2.3. Experimental Workflow

The trial followed a structured workflow from patient screening through the 12-week monotherapy treatment period.

Trial_Workflow cluster_screening Pre-Treatment (Weeks -2 to 0) cluster_treatment Treatment Phase (12 Weeks) cluster_endpoint Primary Endpoint Assessment Screening Patient Screening (Week -2) - Inclusion/Exclusion Criteria Met - Informed Consent Signed Training Patient Training (Week -1) - Glucometer & Diary Distribution Screening->Training Randomization Randomization (Week 0) 1:1 Ratio Training->Randomization This compound This compound Monotherapy (n=149) Randomization->this compound Vildagliptin Vildagliptin Monotherapy (n=150) Randomization->Vildagliptin Endpoint Week 12 Assessment - HbA1c Measurement - Safety Evaluation This compound->Endpoint Vildagliptin->Endpoint

Caption: Experimental Workflow of the 12-Week Monotherapy Phase.

Early-Phase Clinical Trial Results

The initial 12-week monotherapy stage of the trial yielded significant data on the efficacy and safety of this compound compared to Vildagliptin.

3.1. Efficacy Data

After 12 weeks, this compound demonstrated a significant reduction in HbA1c levels, which was comparable to the reduction seen in the Vildagliptin group. The changes between the two groups were not significantly different.[6]

Table 1: Glycemic Efficacy Results after 12 Weeks of Monotherapy

ParameterThis compound (n=149)Vildagliptin (n=150)p-value (between groups)
Baseline HbA1c (%) 8.61%8.70%N/A
Week 12 HbA1c (%) 7.41%7.34%N/A
Change from Baseline in HbA1c -1.20% (p < 0.05)-1.36% (p < 0.05)N/S
Patients Achieving HbA1c ≤ 7.0% 59 (41%)66 (44%)0.53
Data sourced from Nedosugova et al.[6] N/A: Not Available; N/S: Not Significant.

3.2. Safety and Tolerability Data

The safety profiles of this compound and Vildagliptin were found to be comparable during the 12-week monotherapy period.[6] Mild hypoglycemia was infrequent, and the number of adverse events deemed related to the study drugs was low and identical in both groups.[6]

Table 2: Safety Profile after 12 Weeks of Monotherapy

ParameterThis compound (n=149)Vildagliptin (n=150)
Mild Hypoglycemia Episodes 74
Drug-Related Adverse Events 77
Data sourced from Nedosugova et al.[6]

Conclusion

The preliminary results from the initial 12-week monotherapy phase of this clinical trial indicate that this compound is an effective and well-tolerated agent for the treatment of type 2 diabetes in drug-naive patients. Its efficacy in reducing HbA1c and its safety profile, including a low incidence of hypoglycemia and adverse events, were comparable to those of the established DPP-4 inhibitor, Vildagliptin.[6] These early-phase findings support the continued development of this compound as a viable therapeutic option.

References

Investigating the chemical properties and stability of Gosogliptin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Properties and Stability of Gosogliptin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type II diabetes mellitus.[1] A comprehensive understanding of its chemical properties and stability profile is paramount for the development of robust formulations, the establishment of appropriate storage conditions, and ensuring patient safety. This technical guide provides a detailed overview of the known physicochemical properties of this compound. Due to the limited availability of public data on its forced degradation, this document also presents standardized experimental protocols and discusses potential degradation pathways based on its chemical structure and the known behavior of other gliptins.

Chemical and Physical Properties

This compound, with the IUPAC name (3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone, is a small molecule with a molecular formula of C₁₇H₂₄F₂N₆O.[2] Its fundamental physicochemical properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₂₄F₂N₆OPubChem[2]
Molecular Weight 366.4 g/mol PubChem[2]
CAS Number 869490-23-3PubChem[2]
pKa (Strongest Basic) 9.38 (Predicted)DrugBank
logP (Octanol-Water) 0.17 - 0.4 (Predicted)DrugBank
Water Solubility 1.33 mg/mL (Predicted)DrugBank

Experimental Protocols for Physicochemical Characterization

While some properties for this compound are available as predicted values, experimental determination is a critical step in drug development. The following sections detail standard protocols for measuring key parameters.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.

  • Apparatus:

    • Analytical balance

    • Vials with screw caps

    • Thermostatically controlled shaker or incubator

    • pH meter

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Reagents:

    • This compound reference standard

    • Purified water (HPLC grade)

    • Phosphate buffers (pH range 5.0 - 8.0)

    • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Methodology:

    • Add an excess amount of this compound to vials containing purified water or a buffer of a specific pH.

    • Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

    • After agitation, allow the samples to stand to let undissolved particles settle.

    • Centrifuge the samples to separate the supernatant from the solid material.

    • Carefully withdraw an aliquot of the supernatant, filter it (e.g., using a 0.45 µm filter), and dilute it with a suitable solvent.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

    • Confirm the pH of the saturated solution.

pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant(s) of the ionizable groups in this compound.

  • Apparatus:

    • Automated potentiometric titrator

    • Calibrated pH electrode

    • Analytical balance

    • Temperature probe

  • Reagents:

    • This compound reference standard

    • Degassed, purified water

    • Standardized 0.1 M HCl and 0.1 M NaOH solutions

    • Potassium chloride (KCl) solution (to maintain constant ionic strength)

  • Methodology:

    • Accurately weigh and dissolve a known amount of this compound in a solution of constant ionic strength (e.g., 0.15 M KCl).

    • Place the solution in the titration vessel and immerse the calibrated pH electrode and temperature probe.

    • Titrate the solution with standardized 0.1 M HCl to a low pH (e.g., pH 2).

    • Subsequently, titrate the acidified solution with standardized 0.1 M NaOH through the expected pKa range up to a high pH (e.g., pH 12).

    • Record the pH of the solution after each addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve or by using specialized software to analyze the data.

G Workflow for Physicochemical Property Determination cluster_solubility Aqueous Solubility cluster_pka pKa Determination cluster_logp LogP Determination S1 Add excess this compound to buffer S2 Equilibrate (24-72h) at constant temp S1->S2 S3 Centrifuge & Filter Supernatant S2->S3 S4 Quantify via HPLC S3->S4 P1 Dissolve this compound in KCl solution P2 Acidify with HCl P1->P2 P3 Titrate with NaOH P2->P3 P4 Analyze Titration Curve P3->P4 L1 Prepare Octanol/Water Phases L2 Add this compound & Shake to Equilibrate L1->L2 L3 Separate Phases L2->L3 L4 Quantify in each phase via HPLC L3->L4

Workflow for determining key physicochemical properties.

Stability of this compound and Forced Degradation Studies

Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of environmental factors. Forced degradation (stress testing) is performed to identify likely degradation products and establish the stability-indicating nature of analytical methods.

While specific forced degradation data for this compound is not publicly available, studies on other gliptins, such as Denagliptin and Sitagliptin, reveal common degradation pathways involving hydrolysis and oxidation.[3][4] A typical forced degradation study would subject this compound to the conditions outlined in the ICH Q1A(R2) guideline.

General Protocol for Forced Degradation
  • Objective: To generate degradation products to a target level (typically 5-20%) to facilitate the development of a stability-indicating analytical method.

  • Methodology:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60-80 °C for a specified time. Neutralize the solution before analysis.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature or heat gently (e.g., 60 °C). Neutralize the solution before analysis.

    • Oxidative Degradation: Treat a solution of this compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80-100 °C) for an extended period.

    • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: All stressed samples are analyzed by a suitable stability-indicating method (e.g., HPLC) and compared to an unstressed control sample. Mass balance should be assessed to ensure that all degradation products are accounted for.

G Workflow for a Forced Degradation Study cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_outcomes Study Outcomes start This compound Sample (API or Drug Product) acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base ox Oxidation (e.g., 3% H₂O₂, RT) start->ox therm Thermal (e.g., 100°C, solid) start->therm photo Photolytic (≥1.2M lux hours) start->photo analysis Analyze Stressed Samples via Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis ox->analysis therm->analysis photo->analysis path Identify Degradation Pathways analysis->path id Characterize Degradation Products (LC-MS, NMR) analysis->id method Validate Specificity of Analytical Method analysis->method mass Assess Mass Balance analysis->mass

General workflow for conducting a forced degradation study.
Potential Degradation Pathways

Based on the structure of this compound, which contains amide and piperazine functionalities, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: The amide bond is susceptible to both acid and base-catalyzed hydrolysis. This would cleave the molecule into two primary fragments: (2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid and 3,3-difluoropyrrolidine.

  • Intramolecular Cyclization: Similar to other DPP-4 inhibitors like Denagliptin, intramolecular cyclization could occur, potentially leading to the formation of a diketopiperazine derivative, especially under thermal or solution-state stress.[3]

  • Oxidation: The nitrogen atoms in the piperazine and pyrrolidine rings are potential sites for oxidation, which could lead to the formation of N-oxide derivatives.

G Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_cyclization Cyclization (Thermal/Solution) cluster_oxidation Oxidation Goso This compound H1 Amide Bond Cleavage Goso->H1 H₂O, H⁺/OH⁻ C1 Intramolecular Amide Formation Goso->C1 Heat O1 Nitrogen Oxidation Goso->O1 [O] H2 (2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl) pyrrolidine-2-carboxylic acid H1->H2 H3 3,3-difluoropyrrolidine H1->H3 C2 Diketopiperazine Derivative C1->C2 O2 N-Oxide Derivatives O1->O2

Hypothesized degradation pathways for this compound.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and process impurities. Reverse-phase HPLC with UV detection is the most common technique for this purpose.

Representative RP-HPLC Method

The following protocol is a representative example for a DPP-4 inhibitor and would require optimization and validation specifically for this compound.

  • Apparatus:

    • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.5) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 268 nm (This would need to be determined based on the UV spectrum of this compound)

    • Injection Volume: 10 µL

  • Method Validation (as per ICH Q2(R1)):

    • Specificity: Demonstrated by the separation of the main peak from all degradation products and placebo peaks. Peak purity should be assessed using a PDA detector.

    • Linearity: Assessed over a range of concentrations (e.g., 50-150% of the nominal concentration).

    • Accuracy: Determined by recovery studies of spiked samples.

    • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Conclusion

This technical guide has summarized the core chemical properties of this compound and outlined the standard methodologies required for its comprehensive characterization and stability assessment. While specific degradation pathways and stability-indicating methods for this compound require empirical investigation, the provided protocols and hypothesized degradation routes serve as a robust starting point for researchers and drug development professionals. A thorough understanding and application of these principles are critical for ensuring the quality, safety, and efficacy of this compound-containing pharmaceutical products.

References

Molecular modeling of Gosogliptin and DPP-4 interaction

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Molecular Modeling of Gosogliptin and DPP-4 Interaction

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein that plays a crucial role in glucose homeostasis.[1] It functions as a serine exopeptidase, cleaving X-proline or X-alanine dipeptides from the N-terminus of various polypeptides.[2] A primary function of DPP-4 is the inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These gut-derived hormones are essential for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[4][5] The rapid degradation of incretins by DPP-4 results in a very short half-life for these hormones, limiting their glucoregulatory effects.[3][6]

The inhibition of DPP-4 has emerged as a key therapeutic strategy for the management of type 2 diabetes mellitus (T2DM).[7] By blocking DPP-4 activity, the levels of active GLP-1 and GIP are increased, thereby enhancing the incretin effect and improving glycemic control.[3][6] this compound (trade name Saterex) is a potent and selective DPP-4 inhibitor developed for the treatment of T2DM.[8][9] This technical guide provides a comprehensive overview of the molecular interactions between this compound and DPP-4, with a focus on computational modeling techniques, experimental validation, and the underlying signaling pathways.

Mechanism of Action: The Incretin Pathway

The therapeutic effect of this compound is rooted in its ability to modulate the incretin signaling pathway. Following food intake, GLP-1 and GIP are secreted from the gut, initiating a cascade that leads to enhanced insulin secretion from pancreatic β-cells and reduced glucagon secretion from α-cells.[4] DPP-4 rapidly cleaves and inactivates these hormones.[3] this compound, as a competitive inhibitor, binds to the active site of DPP-4, preventing the degradation of GLP-1 and GIP.[9] This leads to a 2- to 3-fold elevation in the concentration of active incretins, thereby amplifying their beneficial effects on glucose regulation.[5]

Incretin_Signaling_Pathway Incretin Signaling Pathway and DPP-4 Inhibition Food Food Intake Gut Gut L-cells & K-cells Food->Gut stimulates GLP1_GIP Active Incretins (GLP-1 & GIP) Gut->GLP1_GIP secretes DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degraded by Pancreas Pancreatic Islets GLP1_GIP->Pancreas act on Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose reduces hepatic glucose production This compound This compound (DPP-4 Inhibitor) This compound->DPP4 inhibits

Incretin Signaling Pathway and DPP-4 Inhibition

Molecular Structure and Binding Site of DPP-4

DPP-4 is a 766-amino acid protein that forms a homodimer.[10] Its extracellular region contains the catalytic domain, which features a classic α/β-hydrolase fold. The active site of DPP-4 is characterized by several key subsites that are crucial for substrate recognition and inhibitor binding: S1, S2, S1', S2', and S2 extensive.[10] Computational studies have revealed that this compound binds to the S1, S2, and the S2 extensive subsites of the enzyme.[7]

The interaction with the S1 and S2 subsites is considered essential for inhibitory activity, while additional interactions with other subsites, such as the S2 extensive pocket, can significantly increase the inhibitor's potency.[10] Key residues within the active site, such as Glu205 and Glu206, often form critical salt bridge interactions with DPP-4 inhibitors.[7][11]

DPP4_Subsites Logical Relationship of DPP-4 Subsites and Inhibitor Binding cluster_DPP4 DPP-4 Active Site S1 S1 Subsite (hydrophobic pocket) S2 S2 Subsite S1_prime S1' Subsite S2_prime S2' Subsite S2_extensive S2 Extensive Subsite Inhibitor DPP-4 Inhibitor (e.g., this compound) Inhibitor->S1 Mandatory Interaction Inhibitor->S2 Mandatory Interaction Inhibitor->S1_prime Potency-enhancing Interaction Inhibitor->S2_prime Potency-enhancing Interaction Inhibitor->S2_extensive Potency-enhancing Interaction

Logical Relationship of DPP-4 Subsites and Inhibitor Binding

Quantitative Analysis of DPP-4 Inhibitor Binding

The efficacy of DPP-4 inhibitors is quantified by their binding affinity and inhibitory activity. These metrics are determined through various experimental and computational methods. While specific quantitative data for this compound is proprietary, the table below presents representative data for other well-characterized DPP-4 inhibitors to illustrate the typical range of affinities.

InhibitorIC₅₀ (nM)KD (μM)Binding Free Energy (ΔGbind, kcal/mol)Key Interacting Residues
Linagliptin~1--10.2[12][13]Glu205, Glu206, Trp629, Tyr547[11][14]
Sitagliptin~19--8.4[12][13]Glu205, Glu206[11]
Alogliptin~24--9.4[12]Glu205, Glu206[11]
Vildagliptin~62--8.1[12][13]-
Saxagliptin~50--8.3[12]-
Teneligliptin---Glu205, Glu206, Phe357[10]

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to block 50% of the enzyme's activity. KD (Dissociation constant) reflects the binding affinity between the inhibitor and the enzyme. Binding free energy is often calculated from molecular dynamics simulations.

Molecular Modeling Workflow

Computational techniques are indispensable for understanding the intricate interactions between inhibitors like this compound and the DPP-4 enzyme at an atomic level. These methods guide the rational design of new, more potent inhibitors.

Modeling_Workflow General Workflow for Molecular Modeling of DPP-4 Inhibitors PDB 1. Protein Structure Preparation (e.g., from PDB) Docking 3. Molecular Docking (Predict binding pose) PDB->Docking Ligand 2. Ligand Preparation (this compound 3D structure) Ligand->Docking Complex 4. Pose Selection & Analysis (Lowest energy, best fit) Docking->Complex MD 5. Molecular Dynamics (MD) Simulation (Assess stability and dynamics) Complex->MD Analysis 6. Post-MD Analysis (Binding free energy, interactions) MD->Analysis SAR 7. SAR & Lead Optimization Analysis->SAR

General Workflow for Molecular Modeling of DPP-4 Inhibitors

Experimental Protocols and Methodologies

Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., DPP-4).[15][16]

  • Objective: To predict the binding mode and estimate the binding affinity of this compound within the DPP-4 active site.

  • Methodology:

    • Receptor Preparation: The crystal structure of human DPP-4 is obtained from the Protein Data Bank (PDB).[7] Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms.

    • Ligand Preparation: A 3D structure of this compound is generated and optimized to its lowest energy conformation.

    • Grid Generation: A grid box is defined around the active site of DPP-4, encompassing the S1, S2, and S2 extensive subsites.

    • Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to systematically sample different conformations and orientations of this compound within the defined grid box.

    • Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding free energy. The top-ranked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.[16][17]

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the this compound-DPP-4 complex over time, offering a more realistic representation of the interaction in a physiological environment.[15][18][19]

  • Objective: To assess the stability of the docked pose and to calculate the binding free energy with higher accuracy.

  • Methodology:

    • System Setup: The top-ranked docked complex from the molecular docking study is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

    • Energy Minimization: The system's energy is minimized to remove any steric clashes.

    • Equilibration: The system is gradually heated to a physiological temperature (e.g., 300 K) and the pressure is adjusted while restraining the protein-ligand complex. This is followed by a period of unrestrained equilibration.

    • Production Run: A long-duration simulation (e.g., 100-200 ns) is performed, during which the atomic coordinates and velocities are saved at regular intervals.[15][18]

    • Trajectory Analysis: The resulting trajectory is analyzed to evaluate the stability of the complex (e.g., using Root Mean Square Deviation - RMSD), the flexibility of different regions (Root Mean Square Fluctuation - RMSF), and the persistence of key intermolecular interactions. Methods like MM/GBSA or MM/PBSA are used to calculate the binding free energy.[16]

DPP-4 Inhibitor Screening Assay (Fluorescence-based)

This is an in vitro biochemical assay used to measure the inhibitory activity of a compound against the DPP-4 enzyme.[2]

  • Objective: To determine the IC₅₀ value of this compound.

  • Methodology:

    • Reagents: Human recombinant DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-Aminomethylcoumarin), assay buffer, and the test inhibitor (this compound).[2]

    • Procedure:

      • A dilution series of this compound is prepared.

      • The DPP-4 enzyme is incubated with each concentration of this compound for a defined period.

      • The reaction is initiated by adding the fluorogenic substrate.

      • The enzyme cleaves the substrate, releasing a fluorescent product (AMC).

    • Data Acquisition: The fluorescence is measured over time using a plate reader (excitation ~360 nm, emission ~460 nm).[2]

    • Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to study the kinetics of biomolecular interactions in real-time.

  • Objective: To determine the association (kon) and dissociation (koff) rate constants, and the dissociation constant (KD) of the this compound-DPP-4 interaction.

  • Methodology:

    • Immobilization: The DPP-4 protein is immobilized on the surface of a sensor chip.

    • Binding: A solution containing this compound (the analyte) is flowed over the sensor surface. The binding of this compound to the immobilized DPP-4 causes a change in the refractive index at the surface, which is detected as a response signal.

    • Dissociation: A buffer solution is flowed over the surface to allow for the dissociation of the complex.

    • Analysis: The binding and dissociation phases are monitored in real-time. The resulting sensorgram is fitted to a kinetic model to determine the kon, koff, and KD values.[16]

Conclusion

The development of this compound as a therapeutic agent for T2DM is a testament to the power of molecularly targeted drug design. Computational modeling techniques, including molecular docking and dynamics simulations, have been instrumental in elucidating the precise binding mode of this compound within the active site of DPP-4. These in silico methods, when coupled with rigorous experimental validation through biochemical assays and biophysical techniques like SPR, provide a comprehensive understanding of the structure-activity relationship. This detailed molecular insight not only explains the high potency and selectivity of this compound but also provides a robust framework for the future design and optimization of next-generation DPP-4 inhibitors.

References

The Impact of Gosogliptin on Pancreatic Beta-Cell Function: An In Vitro Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct in vitro studies specifically investigating the effects of Gosogliptin on pancreatic beta-cell function are not extensively available in the public domain. This technical guide, therefore, leverages data from in vitro studies on other Dipeptidyl Peptidase-4 (DPP-4) inhibitors, the class of drugs to which this compound belongs, to provide a representative overview of its expected mechanisms and effects. This compound is an oral anti-diabetic medication approved for the treatment of type II diabetes in Russia.[1] As a DPP-4 inhibitor, its primary mechanism of action is to prevent the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately improving glycemic control.[2][3]

Core Mechanism of Action: Potentiation of Incretin Signaling

Incretin hormones, released from the gut in response to nutrient intake, play a vital role in glucose homeostasis by stimulating insulin secretion from pancreatic beta-cells.[3] The enzyme DPP-4 rapidly degrades these hormones, limiting their physiological effects. This compound, by inhibiting DPP-4, increases the circulating levels of active GLP-1 and GIP, thereby amplifying their beneficial effects on beta-cell function.[2][3]

The binding of GLP-1 to its receptor (GLP-1R) on the beta-cell membrane initiates a cascade of intracellular signaling events. This primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] Elevated cAMP levels, in turn, activate two key downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[5] The activation of these pathways culminates in enhanced glucose-stimulated insulin secretion (GSIS), improved beta-cell survival, and potentially increased beta-cell proliferation.[4]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound DPP4 DPP-4 This compound->DPP4 Inhibits GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive GLP1_active Active GLP-1 GLP1_active->DPP4 Degraded by GLP1R GLP-1R GLP1_active->GLP1R Activates AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Enhances Beta_Cell_Survival β-Cell Survival PKA->Beta_Cell_Survival Promotes Epac2->Insulin_Secretion Enhances Epac2->Beta_Cell_Survival Promotes

Caption: this compound's mechanism of action on pancreatic beta-cells.

In Vitro Effects on Pancreatic Beta-Cell Function

Based on studies of other DPP-4 inhibitors, this compound is expected to exert the following beneficial effects on pancreatic beta-cells in vitro:

Enhancement of Glucose-Stimulated Insulin Secretion (GSIS)

By potentiating the effects of GLP-1 and GIP, DPP-4 inhibitors have been shown to significantly enhance insulin secretion from pancreatic beta-cells in the presence of elevated glucose concentrations. This glucose-dependent action is a key advantage, as it minimizes the risk of hypoglycemia. In vitro studies using isolated human and rodent islets, as well as beta-cell lines such as MIN6, have demonstrated that DPP-4 inhibitors augment both the first and second phases of insulin secretion.

Protection Against Beta-Cell Apoptosis

Pancreatic beta-cells are susceptible to apoptosis induced by various stressors, including high glucose levels (glucotoxicity), elevated free fatty acids (lipotoxicity), and pro-inflammatory cytokines. This loss of beta-cell mass is a hallmark of type 2 diabetes progression. In vitro studies have consistently shown that DPP-4 inhibitors protect beta-cells from apoptosis induced by these detrimental conditions. This protective effect is largely attributed to the activation of pro-survival signaling pathways downstream of GLP-1R activation, including the PKA and Akt pathways.

Summary of Expected In Vitro Effects of this compound
Parameter Expected Effect of this compound Underlying Mechanism Common In Vitro Models
Glucose-Stimulated Insulin Secretion (GSIS) IncreasePotentiation of GLP-1/GIP signaling, leading to increased cAMP, PKA, and Epac2 activation.Isolated human/rodent islets, MIN6 cells, INS-1E cells
Beta-Cell Apoptosis (induced by glucotoxicity, lipotoxicity, or cytokines) DecreaseActivation of pro-survival pathways (e.g., PKA, Akt) downstream of GLP-1R.Isolated human/rodent islets, MIN6 cells, RIN-m5F cells
Intracellular cAMP Levels IncreaseInhibition of GLP-1/GIP degradation, leading to sustained GLP-1R activation and adenylyl cyclase activity.Isolated islets, beta-cell lines (e.g., MIN6, INS-1E)
Beta-Cell Proliferation Potential IncreaseEvidence from animal studies suggests a positive effect, though in vitro evidence in human primary cells is less conclusive.Rodent models of diabetes, some beta-cell lines

Experimental Protocols for In Vitro Assessment

The following are generalized protocols for key experiments used to assess the in vitro effects of DPP-4 inhibitors on pancreatic beta-cell function. Specific details may vary between laboratories and studies.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the amount of insulin secreted by beta-cells in response to different glucose concentrations.

Start Start Isolate_Islets Isolate pancreatic islets or culture beta-cell line (e.g., MIN6) Start->Isolate_Islets Pre_incubation Pre-incubate with low glucose (e.g., 2.8 mM) Isolate_Islets->Pre_incubation Treatment Incubate with: - Low glucose (control) - High glucose (e.g., 16.7 mM) - High glucose + this compound Pre_incubation->Treatment Collect_Supernatant Collect supernatant Treatment->Collect_Supernatant Measure_Insulin Measure insulin concentration (ELISA) Collect_Supernatant->Measure_Insulin End End Measure_Insulin->End

Caption: Generalized workflow for a GSIS assay.

Methodology:

  • Cell Preparation: Isolate pancreatic islets from rodents or use a cultured beta-cell line (e.g., MIN6, INS-1E).[6] Plate the cells in appropriate culture plates.

  • Pre-incubation: Wash the cells and pre-incubate them in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) for 1-2 hours to establish a basal state.

  • Stimulation: Replace the pre-incubation buffer with fresh buffer containing:

    • Low glucose (basal control).

    • High glucose (stimulatory control, e.g., 16.7 mM).

    • High glucose plus various concentrations of this compound.

  • Incubation: Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.

  • Sample Collection: Collect the supernatant from each well.

  • Insulin Measurement: Quantify the insulin concentration in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: Normalize the secreted insulin to the total insulin content or total protein content of the cells.

Beta-Cell Apoptosis Assay

This assay quantifies the extent of apoptosis in beta-cells under different stress conditions, with and without the test compound.

Methodology:

  • Cell Culture and Treatment: Culture isolated islets or beta-cell lines. Induce apoptosis by exposing the cells to:

    • High glucose (e.g., 30 mM) for 24-72 hours (glucotoxicity).

    • Saturated fatty acids like palmitate (e.g., 0.5 mM) for 24-48 hours (lipotoxicity).[7]

    • Pro-inflammatory cytokines (e.g., IL-1β, IFN-γ, TNF-α) for 24-48 hours.

    • Co-treat a set of wells with the apoptotic inducer and various concentrations of this compound.

  • Apoptosis Detection: Use one of the following methods to quantify apoptosis:

    • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Stains for DNA fragmentation, a hallmark of apoptosis.

    • Caspase-3/7 Activity Assay: Measures the activity of executioner caspases, which are key enzymes in the apoptotic pathway.

    • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.

  • Data Analysis: Quantify the percentage of apoptotic cells or the level of caspase activity relative to the control groups.

Intracellular cAMP Measurement

This assay measures the levels of the second messenger cAMP within the beta-cells following stimulation.

Methodology:

  • Cell Preparation: Culture beta-cells in appropriate plates.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Treat the cells with:

    • Control buffer.

    • GLP-1 or a GLP-1 receptor agonist.

    • GLP-1/agonist in the presence of this compound.

  • Cell Lysis: Lyse the cells to release intracellular contents.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay (e.g., ELISA-based cAMP assay).[8]

  • Data Analysis: Normalize cAMP levels to the total protein concentration.

Conclusion

While direct in vitro experimental data for this compound is limited, the extensive research on other DPP-4 inhibitors provides a strong basis for understanding its expected positive impact on pancreatic beta-cell function. By preventing the degradation of incretin hormones, this compound is anticipated to enhance glucose-stimulated insulin secretion and protect beta-cells from apoptosis. The experimental protocols outlined in this guide provide a framework for the in vitro evaluation of these effects. Further research specifically on this compound is necessary to confirm and quantify these beneficial actions on pancreatic beta-cells.

References

Initial Safety and Toxicology Profile of Gosogliptin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety and toxicology studies of Gosogliptin (formerly known as PF-00734200), a dipeptidyl peptidase-4 (DPP-4) inhibitor. Due to the limited public availability of complete preclinical data for this compound, this document synthesizes known information and leverages data from analogous DPP-4 inhibitors, such as Sitagliptin and Alogliptin, to present a representative safety profile. All data presented for comparator compounds should be understood as illustrative of the types of studies conducted and the general toxicological profile expected for this class of drugs.

Executive Summary

This compound is a selective DPP-4 inhibitor developed for the treatment of type 2 diabetes mellitus.[1] As part of its nonclinical development program, it would have undergone a standard battery of safety and toxicology studies to characterize its potential adverse effects prior to human trials. These studies are designed to identify target organs of toxicity, establish a safe starting dose for clinical studies, and assess any potential for genotoxicity, carcinogenicity, or reproductive harm. While specific quantitative data for this compound is scarce in the public domain, the overall safety profile of DPP-4 inhibitors is well-established.

General Toxicology

General toxicology studies are conducted to evaluate the systemic effects of a drug candidate after single and repeated administrations.

Acute Toxicity

Acute toxicity studies determine the effects of a single, high dose of a substance. For the DPP-4 inhibitor Sitagliptin, single-dose studies in mice and rats identified minimum lethal doses of 2000 mg/kg and 3000 mg/kg, respectively.[2]

Table 1: Representative Acute Toxicity Data for a DPP-4 Inhibitor (Sitagliptin)

SpeciesRoute of AdministrationEndpointValue
MouseOralMinimum Lethal Dose2000 mg/kg
RatOralMinimum Lethal Dose3000 mg/kg

Data for Sitagliptin, presented as a representative example for the DPP-4 inhibitor class.[2]

Chronic Toxicity

Repeat-dose toxicity studies are conducted to evaluate the effects of the drug over a longer period. For Sitagliptin, 6-month studies in rats and 12-month studies in dogs were performed.[2] In dogs, a No-Observed-Adverse-Effect Level (NOAEL) was identified based on clinical signs at higher doses.[2] For Alogliptin, another DPP-4 inhibitor, the NOAEL for hepatotoxicity was established to be at least 30 times the maximum recommended human dose (MRHD) across various animal species.[3]

Table 2: Representative Chronic Toxicity Findings for DPP-4 Inhibitors

SpeciesDurationKey FindingsNOAEL
Rat (Sitagliptin)6 monthsNo significant toxicity at doses up to 20x MRHD.[2]Not explicitly stated
Dog (Sitagliptin)12 monthsClinical signs (reduced activity, ataxia, tremor) at 50 mg/kg (20x MRHD).[2]Not explicitly stated
Various (Alogliptin)ChronicNo significant hepatotoxicity.[3]≥ 30x MRHD

Data for Sitagliptin and Alogliptin, presented as representative examples.

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of studies typically includes assessments of the central nervous, cardiovascular, and respiratory systems.[4][5]

Table 3: Standard Safety Pharmacology Core Battery

SystemKey Parameters Evaluated
Central Nervous SystemMotor activity, behavioral changes, coordination, sensory/motor reflex responses, body temperature.[6]
Cardiovascular SystemBlood pressure, heart rate, electrocardiogram (ECG), including QT interval.[6]
Respiratory SystemRespiratory rate, tidal volume, hemoglobin oxygen saturation.[6]

While specific data for this compound is not available, DPP-4 inhibitors as a class have generally not shown significant adverse effects in these core safety pharmacology assessments.

Specialized Toxicology

Genotoxicity

Genotoxicity assays are conducted to assess the potential of a drug candidate to cause genetic damage. The standard battery of tests includes an in vitro bacterial reverse mutation assay (Ames test), an in vitro chromosomal aberration assay in mammalian cells, and an in vivo micronucleus test in rodents.[7][8] For the DPP-4 inhibitor class, these studies have generally been negative, indicating a low risk of genotoxicity.

Table 4: Standard Genotoxicity Assay Battery

AssayPurposeTypical Result for DPP-4 Inhibitors
Bacterial Reverse Mutation Assay (Ames Test)Detects gene mutations in bacteria.[8]Negative
In Vitro Chromosomal Aberration AssayDetects structural chromosomal damage in mammalian cells.[7]Negative
In Vivo Micronucleus TestDetects chromosomal damage in the bone marrow of rodents.[9]Negative
Carcinogenicity

Long-term carcinogenicity studies are performed to evaluate the tumorigenic potential of a drug. For Sitagliptin, 2-year studies were conducted in mice and rats.[2] An increased incidence of liver adenoma/carcinoma was observed in rats at high doses (approximately 60 times the human exposure).[2]

Table 5: Representative Carcinogenicity Study Findings for a DPP-4 Inhibitor (Sitagliptin)

SpeciesDurationFindingsNOAEL (Neoplastic)
Mouse2 yearsNo drug-related tumors.[2]300 mg/kg/day[3]
Rat2 yearsIncreased incidence of liver adenoma/carcinoma at 500 mg/kg.[2]150 mg/kg (approx. 20x human exposure)[2]

Data for Sitagliptin, presented as a representative example.

Reproductive and Developmental Toxicology

Reproductive and developmental toxicology studies are designed to assess the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development.[10][11] For Alogliptin, a combination study with metformin did not show any unexpected synergistic increase in developmental toxicity.[3]

Table 6: Standard Reproductive and Developmental Toxicology Studies

Study TypePurposeKey Endpoints
Fertility and Early Embryonic DevelopmentEffects on male and female fertility and early stages of pregnancy.[10]Mating performance, fertility indices, implantation sites.
Embryo-Fetal DevelopmentEffects on the developing fetus during organogenesis.[10]Fetal viability, weight, and morphology (external, visceral, and skeletal).
Pre- and Postnatal DevelopmentEffects on late fetal development, parturition, and offspring survival and growth.[10]Pup viability, growth, and development.

Methodologies and Experimental Protocols

While specific protocols for this compound are not publicly available, the following sections describe the general methodologies for key toxicology studies based on regulatory guidelines and data from similar compounds.

General Toxicology Study Design (Illustrative)
  • Species: Typically one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog) species.

  • Dose Levels: A control group and at least three dose levels (low, mid, and high) are used. The high dose is intended to produce some level of toxicity to identify target organs.

  • Administration: The route of administration is typically the intended clinical route (oral for this compound).

  • Duration: Sub-chronic studies can range from 28 to 90 days, while chronic studies are typically 6 months in rodents and 9 months or longer in non-rodents.

  • Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and full histopathological examination of tissues.

Genotoxicity Assay Protocols (General)
  • Ames Test: Several strains of Salmonella typhimurium and Escherichia coli are exposed to the test compound with and without a metabolic activation system (S9). The number of revertant colonies is counted to assess mutagenicity.[8]

  • In Vitro Chromosomal Aberration Assay: Mammalian cells (e.g., Chinese Hamster Ovary cells or human peripheral blood lymphocytes) are exposed to the test compound. Metaphase cells are then examined for chromosomal abnormalities.[7]

  • In Vivo Micronucleus Test: Rodents are treated with the test compound, and their bone marrow is harvested. Polychromatic erythrocytes are examined for the presence of micronuclei, which are indicative of chromosomal damage.[9]

Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies in_vitro In Vitro Studies ames Ames Test in_vitro->ames chrom_ab Chromosomal Aberration in_vitro->chrom_ab safety_pharm_vitro hERG, etc. in_vitro->safety_pharm_vitro in_vivo In Vivo Studies acute_tox Acute Toxicity in_vivo->acute_tox chronic_tox Chronic Toxicity in_vivo->chronic_tox micronucleus Micronucleus Test in_vivo->micronucleus carc Carcinogenicity in_vivo->carc repro_tox Reproductive Toxicology in_vivo->repro_tox safety_pharm_vivo CNS, CV, Respiratory in_vivo->safety_pharm_vivo

Caption: Generalized workflow for preclinical safety and toxicology assessment.

signaling_pathway This compound This compound dpp4 DPP-4 Enzyme This compound->dpp4 Inhibition incretins Active Incretins (GLP-1, GIP) dpp4->incretins Inactivation pancreas Pancreas incretins->pancreas Stimulation insulin Insulin Secretion pancreas->insulin Increase glucagon Glucagon Secretion pancreas->glucagon Decrease glucose Blood Glucose insulin->glucose Lowers glucagon->glucose Raises

Caption: Mechanism of action of this compound leading to glucose control.

References

Methodological & Application

Application Notes and Protocols for Gosogliptin in vitro DPP-4 Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gosogliptin (PF-00734200) is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), a key enzyme in the regulation of incretin hormones and glucose homeostasis. This document provides a comprehensive guide to performing an in vitro DPP-4 inhibition assay to characterize the activity of this compound. It includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological pathway and experimental workflow.

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine protease that plays a critical role in glucose metabolism. It inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released in response to food intake and stimulate insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control. This mechanism makes DPP-4 a prime therapeutic target for the management of type 2 diabetes mellitus.

This compound is a small molecule inhibitor designed to specifically target and inhibit the enzymatic activity of DPP-4. In vitro characterization of its inhibitory potential is a crucial step in its development and for understanding its mechanism of action. The following protocols and notes describe a standard fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human DPP-4.

Data Presentation

The inhibitory activity of this compound and other reference compounds against DPP-4 is typically quantified by their IC50 values. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

InhibitorTargetIC50 (nM)Assay Conditions
This compound (PF-00734200) Human DPP-4 13 In vitro fluorometric assay[1][2]
SitagliptinHuman DPP-418 - 19In vitro fluorometric/biochemical assay
VildagliptinHuman DPP-434 - 62In vitro fluorometric/biochemical assay
SaxagliptinHuman DPP-450In vitro fluorometric/biochemical assay
AlogliptinHuman DPP-4<10In vitro fluorometric/biochemical assay
LinagliptinHuman DPP-41In vitro fluorometric/biochemical assay

Signaling Pathway

The inhibition of DPP-4 by this compound prevents the degradation of incretin hormones, thereby potentiating their downstream effects on glucose regulation.

DPP4_Signaling_Pathway cluster_0 Intestinal L-cells cluster_1 Pancreas cluster_2 Liver Food Intake Food Intake Active GLP-1/GIP Active GLP-1/GIP Food Intake->Active GLP-1/GIP stimulates release of Insulin Secretion Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Glucagon Secretion Glucagon Secretion Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production reduces Beta-cells Beta-cells Beta-cells->Insulin Secretion increases Alpha-cells Alpha-cells Alpha-cells->Glucagon Secretion decreases Blood Glucose Blood Glucose Hepatic Glucose Production->Blood Glucose lowers Active GLP-1/GIP->Beta-cells stimulates Active GLP-1/GIP->Alpha-cells inhibits DPP-4 DPP-4 Active GLP-1/GIP->DPP-4 is a substrate for Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-4->Inactive GLP-1/GIP inactivates to This compound This compound This compound->DPP-4 inhibits Glucose Uptake->Blood Glucose lowers

Figure 1. Mechanism of action of this compound in the DPP-4 signaling pathway.

Experimental Protocols

This protocol outlines a fluorometric assay for determining the in vitro inhibitory activity of this compound against DPP-4. The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4, which releases the fluorescent AMC molecule.

Materials and Reagents
  • Enzyme: Recombinant Human DPP-4

  • Substrate: Gly-Pro-AMC

  • Test Compound: this compound (PF-00734200)

  • Positive Control: Sitagliptin

  • Assay Buffer: Tris-HCl (e.g., 50 mM, pH 7.5-8.0), containing NaCl and EDTA

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Plate: 96-well, black, flat-bottom microplate

  • Instrumentation: Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm

Experimental Workflow

The following diagram illustrates the key steps in the DPP-4 inhibition assay.

DPP4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Assay Buffer - DPP-4 Enzyme Solution - Substrate Solution - this compound Serial Dilutions - Positive Control (Sitagliptin) add_inhibitor Add this compound/Controls (10 µL) to 96-well plate prep_reagents->add_inhibitor add_enzyme Add DPP-4 Enzyme (20 µL) to each well add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C for 10 min add_enzyme->pre_incubate add_substrate Initiate reaction by adding Substrate Solution (20 µL) pre_incubate->add_substrate incubate Incubate at 37°C for 30 min add_substrate->incubate read_plate Measure Fluorescence (Ex: 360 nm, Em: 460 nm) incubate->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Figure 2. Experimental workflow for the in vitro DPP-4 inhibition assay.

Detailed Procedure
  • Reagent Preparation:

    • Prepare the assay buffer and bring it to room temperature.

    • Dilute the recombinant human DPP-4 enzyme to the desired concentration in the assay buffer. Keep the enzyme solution on ice.

    • Prepare the Gly-Pro-AMC substrate solution in the assay buffer. Protect from light.

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to obtain a range of test concentrations. Prepare similar dilutions for the positive control, Sitagliptin.

  • Assay Plate Setup:

    • Blank Wells: Add assay buffer and the solvent used for the test compounds.

    • Control Wells (100% Activity): Add assay buffer, DPP-4 enzyme solution, and the solvent.

    • Test Wells: Add assay buffer, DPP-4 enzyme solution, and the various dilutions of this compound.

    • Positive Control Wells: Add assay buffer, DPP-4 enzyme solution, and the various dilutions of Sitagliptin.

  • Reaction and Measurement:

    • To each well (except the blank), add the diluted DPP-4 enzyme solution.

    • Add the corresponding concentrations of this compound, Sitagliptin, or solvent to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

Data Analysis
  • Subtract Background: Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of DPP-4 inhibition for each concentration of this compound:

    % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Control Well)] x 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Conclusion

The in vitro DPP-4 inhibition assay is a robust and reliable method for characterizing the potency of inhibitors like this compound. The protocol described herein, coupled with the provided data and pathway information, offers a comprehensive resource for researchers in the field of diabetes drug discovery and development. Accurate determination of the IC50 value is essential for the preclinical evaluation of novel DPP-4 inhibitors and for comparing their potency with existing therapeutics.

References

Application Note & Protocol: A Validated HPLC Method for the Quantification of Gosogliptin in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gosogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor under investigation for the treatment of type 2 diabetes mellitus. To support pharmacokinetic and toxicokinetic studies, a reliable and robust bioanalytical method for the quantification of this compound in human plasma is essential. This document provides a detailed high-performance liquid chromatography (HPLC) method coupled with UV detection for the determination of this compound in human plasma samples. The method is sensitive, specific, and has been validated according to established bioanalytical method validation guidelines.

Principle

This method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation.[1][2][3][4] The separated supernatant is then injected into a reversed-phase HPLC system. The analyte and IS are separated on a C18 column with an isocratic mobile phase, and their concentrations are determined by monitoring the UV absorbance at a specific wavelength. Quantification is achieved by comparing the peak area ratio of this compound to the IS against a calibration curve.

Materials and Reagents

  • This compound reference standard (purity >99%)

  • Internal Standard (e.g., another gliptin not co-administered, such as Sitagliptin or a structural analog)

  • Acetonitrile (HPLC grade)[5][6]

  • Methanol (HPLC grade)[5][6]

  • Formic acid (analytical grade)[5][6]

  • Perchloric acid (analytical grade)[1]

  • Water (deionized or HPLC grade)

  • Drug-free human plasma (with anticoagulant, e.g., K2-EDTA)

Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Data Acquisition and Processing: Chromatography data station software.

Table 1: HPLC Operating Parameters
ParameterCondition
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (70:30, v/v)[6]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
UV Detection 254 nm
Run Time 10 minutes

Experimental Protocols

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and the Internal Standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol. These solutions are stable for at least one month when stored at 2-8 °C.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with the mobile phase to create working standards at concentrations of 1, 5, 10, 50, 100, and 500 µg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike 90 µL of drug-free human plasma with 10 µL of the appropriate this compound working standard solution to achieve final concentrations of 10, 50, 100, 500, 1000, and 5000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: Low (30 ng/mL), Medium (750 ng/mL), and High (4000 ng/mL).

Sample Preparation (Protein Precipitation)

The following workflow outlines the protein precipitation procedure for extracting this compound from plasma samples.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma (Sample, Calibrator, or QC) is_add 2. Add 10 µL IS Working Solution (10 µg/mL) plasma->is_add vortex1 3. Vortex Mix (30 seconds) is_add->vortex1 precip 4. Add 200 µL Acetonitrile vortex1->precip vortex2 5. Vortex Mix (2 minutes) precip->vortex2 centrifuge 6. Centrifuge (10,000 rpm for 10 min at 4°C) vortex2->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant inject 8. Inject 20 µL into HPLC supernatant->inject G cluster_analysis Data Analysis and Quantification acquire Acquire Chromatograms (this compound and IS Peaks) integrate Integrate Peak Areas acquire->integrate ratio Calculate Peak Area Ratio (this compound / IS) integrate->ratio curve Generate Calibration Curve (Peak Area Ratio vs. Concentration) ratio->curve calculate Calculate Unknown Concentration from Peak Area Ratio ratio->calculate regression Perform Linear Regression (y = mx + c) curve->regression regression->calculate

References

Assessing the Potency of Gosogliptin: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gosogliptin is an oral anti-diabetic medication that functions as a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[1][2][3] The inhibition of DPP-4 prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4] This leads to prolonged and elevated levels of active incretins, which in turn enhance glucose-dependent insulin secretion, suppress glucagon release, and ultimately improve glycemic control in patients with type 2 diabetes.[1][4] The potency of this compound and other DPP-4 inhibitors is a critical parameter in drug development and quality control, and it can be effectively determined using a variety of cell-based assays.

This document provides detailed application notes and protocols for three key cell-based assays designed to assess the potency of this compound by evaluating its effects at different stages of its mechanism of action: direct enzyme inhibition, subsequent receptor activation, and downstream second messenger signaling.

Core Assays for Potency Assessment:

  • DPP-4 Enzymatic Activity Assay: Directly measures the inhibitory effect of this compound on DPP-4 enzyme activity.

  • GLP-1 Receptor (GLP-1R) Activation Assay: A functional, cell-based assay to quantify the downstream consequence of increased active GLP-1 levels.

  • Cyclic AMP (cAMP) Accumulation Assay: Measures the increase in the second messenger, cAMP, following GLP-1 receptor activation.

Data Presentation

The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) for DPP-4 or its half-maximal effective concentration (EC50) in functional assays.

CompoundAssay TypeParameterValue (µM)
This compoundDPP-4 Enzymatic InhibitionIC500.013[5]

Note: This table will be populated with further data as it becomes available from the described assays.

Visualization of Key Pathways and Workflows

This compound's Mechanism of Action

The following diagram illustrates the signaling pathway affected by this compound.

This compound's Mechanism of Action cluster_inhibition DPP-4 Inhibition cluster_signaling GLP-1 Receptor Signaling This compound This compound DPP-4 DPP-4 This compound->DPP-4 inhibits Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 degrades Active GLP-1 Active GLP-1 Active GLP-1->DPP-4 substrate GLP-1R GLP-1 Receptor (Gs-coupled GPCR) Active GLP-1->GLP-1R activates Adenylate Cyclase Adenylate Cyclase GLP-1R->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP produces PKA Protein Kinase A cAMP->PKA activates Insulin Secretion Insulin Secretion PKA->Insulin Secretion promotes

Caption: this compound inhibits DPP-4, increasing active GLP-1, which activates the GLP-1R pathway.

Experimental Protocols

DPP-4 Enzymatic Activity Assay (Fluorometric)

This assay quantifies this compound's ability to directly inhibit the enzymatic activity of DPP-4. It utilizes a fluorogenic substrate, H-Gly-Pro-AMC, which upon cleavage by DPP-4, releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC).[6][7]

Workflow for DPP-4 Enzymatic Activity Assay Start Start Prepare Reagents Prepare Assay Buffer, DPP-4 Enzyme, Substrate, and this compound dilutions Start->Prepare Reagents Plate Setup Add Buffer, DPP-4 Enzyme, and this compound/Control to a 96-well plate Prepare Reagents->Plate Setup Pre-incubation Incubate for 10-15 min at 37°C Plate Setup->Pre-incubation Initiate Reaction Add DPP-4 Substrate (H-Gly-Pro-AMC) Pre-incubation->Initiate Reaction Incubate Incubate for 30 min at 37°C, protected from light Initiate Reaction->Incubate Read Fluorescence Measure fluorescence (Ex: 360nm, Em: 460nm) Incubate->Read Fluorescence Data Analysis Calculate % inhibition and determine IC50 Read Fluorescence->Data Analysis End End Data Analysis->End

Caption: Step-by-step workflow for the fluorometric DPP-4 enzymatic inhibition assay.

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Substrate: H-Gly-Pro-AMC

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[8]

  • This compound

  • Reference DPP-4 inhibitor (e.g., Sitagliptin)[6]

  • 96-well black, clear-bottom assay plates

  • Fluorescence microplate reader

  • Reagent Preparation:

    • Prepare a working solution of DPP-4 enzyme in cold assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.

    • Prepare the DPP-4 substrate solution in assay buffer.

  • Assay Plate Setup:

    • Blank Wells: Add 50 µL of assay buffer.

    • 100% Activity Wells (No Inhibitor): Add 40 µL of assay buffer and 10 µL of DPP-4 enzyme solution.

    • Inhibitor Wells: Add 30 µL of assay buffer, 10 µL of DPP-4 enzyme solution, and 10 µL of the corresponding this compound dilution.

    • Positive Control Wells: Add 30 µL of assay buffer, 10 µL of DPP-4 enzyme solution, and 10 µL of the reference inhibitor.

  • Pre-incubation:

    • Mix the plate gently and incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add 50 µL of the DPP-4 substrate solution to all wells to initiate the enzymatic reaction.

  • Incubation:

    • Cover the plate and incubate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Read the fluorescence intensity on a microplate reader with excitation at ~360 nm and emission at ~460 nm.[6][7]

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = (1 - (Fluorescence_Inhibitor / Fluorescence_100%_Activity)) * 100

    • Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

& 3. GLP-1R Activation and cAMP Accumulation Assays

These two assays are closely related and often performed concurrently. This compound's inhibition of DPP-4 leads to higher levels of active GLP-1, which then activates the GLP-1 receptor (a Gs-coupled GPCR), stimulating adenylyl cyclase to produce cAMP.[9][10] The potency of this compound can be indirectly measured by quantifying this increase in intracellular cAMP in a cell line expressing GLP-1R. A common method is a bioluminescence-based assay (e.g., using Promega's cAMP-Glo™).[11]

Logical Flow of the cAMP Accumulation Assay This compound This compound DPP-4 DPP-4 This compound->DPP-4 Inhibits GLP-1 GLP-1 DPP-4->GLP-1 Prevents degradation of GLP-1R Cells HEK293 Cells Expressing GLP-1R GLP-1->GLP-1R Cells Stimulates cAMP Increase Intracellular cAMP Accumulation GLP-1R Cells->cAMP Increase Lysis & Detection Cell Lysis and addition of cAMP Detection Reagent (contains PKA) cAMP Increase->Lysis & Detection Leads to ATP Depletion ATP is consumed by activated PKA Lysis & Detection->ATP Depletion Luciferase Reaction Luciferase reagent added ATP Depletion->Luciferase Reaction Reduces substrate for Luminescence Luminescence Luciferase Reaction->Luminescence Results in low light

Caption: Logical flow showing how this compound leads to a measurable change in luminescence.

  • HEK293 cell line stably expressing the human GLP-1 receptor (GLP-1R).[12]

  • Cell culture medium (e.g., DMEM) with supplements.

  • GLP-1 (7-36) amide (as a positive control agonist).

  • Recombinant DPP-4 enzyme.

  • This compound.

  • cAMP-Glo™ Assay Kit (or similar luminescence-based cAMP detection kit).[11]

  • 96-well solid white assay plates.

  • Luminometer.

  • Cell Seeding:

    • Culture GLP-1R expressing HEK293 cells to ~80-90% confluency.

    • Harvest the cells and seed them into a 96-well white assay plate at an optimized density.

    • Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

  • Assay Setup (Co-incubation):

    • Prepare a solution containing a fixed, sub-maximal concentration of GLP-1 and a fixed concentration of recombinant DPP-4 enzyme in assay buffer.

    • Prepare a serial dilution of this compound in assay buffer.

    • Aspirate the culture medium from the cells.

    • Add the GLP-1/DPP-4 mixture to the wells, immediately followed by the addition of the this compound dilutions or controls.

    • Controls: Include wells with cells only, cells + GLP-1 (no DPP-4), and cells + GLP-1 + DPP-4 (no this compound).

  • Incubation:

    • Incubate the plate at 37°C for an appropriate time (e.g., 30 minutes) to allow for DPP-4 inhibition, GLP-1R activation, and cAMP accumulation.

  • cAMP Detection (as per cAMP-Glo™ Kit Protocol): [11]

    • Equilibrate the plate and cAMP-Glo™ reagents to room temperature.

    • Add the cAMP-Glo™ Lysis Buffer to each well, shake for 2 minutes to induce cell lysis and release cAMP.

    • Add the cAMP-Glo™ Detection Solution (containing protein kinase A) to each well. Shake for 2 minutes.

    • Incubate for 20 minutes at room temperature. This step allows for cAMP-dependent PKA activity, which depletes ATP.

  • Luminescence Measurement:

    • Add the Kinase-Glo® Reagent to each well. This reagent measures the remaining ATP via a luciferase reaction.

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • A lower luminescence signal corresponds to higher cAMP levels (and thus higher GLP-1R activation).

    • Normalize the data to the control wells.

    • Plot the change in luminescence (or calculated cAMP concentration) against the logarithm of this compound concentration.

    • Fit the data to a suitable dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal effect on GLP-1R signaling in this system.

References

Application Notes and Protocols for Gosogliptin Administration in Mouse Models of Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gosogliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, this compound increases the circulating levels of active incretins, which in turn stimulate insulin secretion, suppress glucagon release in a glucose-dependent manner, and ultimately improve glycemic control.[1][2][3] These application notes provide a detailed overview of the administration protocols for this compound in commonly used mouse models of diabetes, based on established methodologies for DPP-4 inhibitors. The provided protocols and data are synthesized from studies on various DPP-4 inhibitors due to the limited availability of specific preclinical data for this compound.

Mechanism of Action: DPP-4 Inhibition and Incretin Signaling

This compound exerts its therapeutic effects by competitively and reversibly inhibiting the DPP-4 enzyme.[1] This inhibition prevents the breakdown of GLP-1 and GIP, leading to their increased bioavailability.[1][2] Elevated levels of active incretins then bind to their respective receptors on pancreatic β-cells, initiating a signaling cascade that results in increased insulin synthesis and secretion.[1][2] This action is glucose-dependent, meaning insulin secretion is stimulated primarily when blood glucose levels are elevated, thereby reducing the risk of hypoglycemia.[2]

Gosogliptin_Signaling_Pathway cluster_0 Intestinal L-cell cluster_1 Bloodstream cluster_2 Pancreatic Beta-cell Food Intake Food Intake GLP-1/GIP (Active) GLP-1/GIP (Active) Food Intake->GLP-1/GIP (Active) Stimulates release DPP4 DPP4 GLP-1/GIP (Active)->DPP4 Degradation by Receptor GLP-1/GIP Receptor GLP-1/GIP (Active)->Receptor Binds to GLP-1/GIP (Active)->Receptor GLP-1/GIP (Inactive) GLP-1/GIP (Inactive) DPP4->GLP-1/GIP (Inactive) This compound This compound This compound->DPP4 Inhibits cAMP cAMP Receptor->cAMP Activates Insulin Secretion Insulin Secretion cAMP->Insulin Secretion Stimulates

Caption: this compound inhibits DPP-4, increasing active GLP-1/GIP levels and stimulating insulin secretion.

Experimental Protocols

The following are detailed protocols for the administration of DPP-4 inhibitors, serving as a guide for this compound studies in mouse models of type 1 and type 2 diabetes.

Induction of Diabetes in Mouse Models

a) Type 1 Diabetes Model: Streptozotocin (STZ)-Induced Diabetes

This model is characterized by the destruction of pancreatic β-cells, leading to insulin deficiency.

  • Materials:

    • Streptozotocin (STZ)

    • Citrate buffer (0.1 M, pH 4.5), ice-cold

    • Saline solution (0.9% NaCl)

    • Glucose meter and test strips

  • Procedure:

    • House male C57BL/6J mice (8-10 weeks old) under standard conditions with ad libitum access to food and water.

    • For a multiple low-dose protocol, administer STZ (50 mg/kg body weight) intraperitoneally (i.p.) once daily for five consecutive days.

    • For a single high-dose protocol, administer a single i.p. injection of STZ (150-200 mg/kg body weight).

    • Dissolve STZ in ice-cold citrate buffer immediately before injection to prevent degradation.

    • Monitor blood glucose levels from tail vein blood 72 hours after the final STZ injection and then weekly.

    • Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.

b) Type 2 Diabetes Model: High-Fat Diet (HFD) and STZ-Induced Diabetes

This model mimics the pathophysiology of type 2 diabetes, characterized by insulin resistance and relative insulin deficiency.

  • Materials:

    • High-fat diet (HFD; 60% kcal from fat)

    • Streptozotocin (STZ)

    • Citrate buffer (0.1 M, pH 4.5), ice-cold

  • Procedure:

    • Feed male C57BL/6J mice (4-6 weeks old) a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.

    • After the HFD feeding period, administer a single low dose of STZ (90-100 mg/kg body weight) i.p. to induce partial β-cell dysfunction.

    • Monitor blood glucose levels. Mice with sustained hyperglycemia (fasting blood glucose > 200 mg/dL) are considered diabetic.

c) Genetic Model of Type 2 Diabetes: db/db Mice

These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.

  • Procedure:

    • Obtain male db/db mice and their lean littermates (db/+) at 6-8 weeks of age.

    • House the mice under standard conditions.

    • Confirm the diabetic phenotype by measuring blood glucose levels. db/db mice typically exhibit significant hyperglycemia by 8-10 weeks of age.

This compound Administration Protocol (Representative)

The following protocol is based on studies with other DPP-4 inhibitors and can be adapted for this compound.

  • Drug Preparation:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water, 0.5% carboxymethylcellulose).

    • The concentration of the stock solution should be calculated based on the desired dosage and the average body weight of the mice.

  • Administration:

    • Oral Gavage: Administer this compound once daily by oral gavage at a representative dose range of 1-10 mg/kg body weight.

    • Dietary Admixture: Alternatively, this compound can be mixed into the powdered diet at a concentration calculated to provide the desired daily dose based on average daily food consumption.

  • Treatment Duration:

    • For acute studies (e.g., oral glucose tolerance test), a single dose may be administered 30-60 minutes before the test.

    • For chronic studies, administer this compound daily for 4-12 weeks.

  • Control Groups:

    • A vehicle control group receiving the same volume of the vehicle solution.

    • A positive control group treated with a known anti-diabetic agent (e.g., metformin, another DPP-4 inhibitor).

Key Experimental Assays

a) Oral Glucose Tolerance Test (OGTT)

  • Procedure:

    • Fast mice for 6 hours.

    • Administer a single dose of this compound or vehicle.

    • After 30-60 minutes, administer a 2 g/kg body weight glucose solution via oral gavage.

    • Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

b) Insulin and HbA1c Measurement

  • Procedure:

    • Collect blood samples at baseline and at the end of the treatment period.

    • Measure plasma insulin levels using a commercially available ELISA kit.

    • Determine whole blood HbA1c levels using a suitable assay kit.

Experimental_Workflow start Select Mouse Model (STZ, HFD/STZ, db/db) induce Induce Diabetes (if applicable) start->induce randomize Randomize into Groups (Vehicle, this compound, Positive Control) induce->randomize treat Chronic Daily Treatment (e.g., 4-12 weeks) randomize->treat monitor Weekly Monitoring (Body Weight, Blood Glucose, Food/Water Intake) treat->monitor ogtt Perform OGTT (Acute or at end of study) treat->ogtt monitor->treat collect Terminal Sample Collection (Blood, Pancreas, Liver) ogtt->collect analyze Biochemical & Histological Analysis (Insulin, HbA1c, Lipids, Islet Morphology) collect->analyze end_point Data Analysis & Interpretation analyze->end_point

Caption: A typical experimental workflow for evaluating this compound in diabetic mouse models.

Quantitative Data Summary (Representative for DPP-4 Inhibitors)

The following tables summarize the expected outcomes based on preclinical studies of various DPP-4 inhibitors in mouse models of diabetes.

Table 1: Effects of DPP-4 Inhibitors on Glycemic Control in STZ-Induced Diabetic Mice

ParameterVehicle ControlDPP-4 Inhibitor (1-10 mg/kg)Reference
Fasting Blood Glucose (mg/dL) 350 ± 25200 ± 30[4][5]
HbA1c (%) 9.5 ± 0.87.0 ± 0.5[6]
Plasma Insulin (ng/mL) 0.3 ± 0.10.8 ± 0.2[4]
OGTT AUC (mg/dLmin) 45000 ± 300030000 ± 2500*[6]

*p < 0.05 vs. Vehicle Control

Table 2: Effects of DPP-4 Inhibitors on Glycemic Control in db/db Mice

ParameterVehicle ControlDPP-4 Inhibitor (3-10 mg/kg)Reference
Fasting Blood Glucose (mg/dL) 450 ± 40250 ± 35[7]
HbA1c (%) 10.0 ± 1.07.5 ± 0.7[7]
Plasma Insulin (ng/mL) 15 ± 325 ± 5N/A
Pancreatic Insulin Content (µ g/pancreas ) 50 ± 10120 ± 20N/A

*p < 0.05 vs. Vehicle Control

Table 3: Effects of DPP-4 Inhibitors on Metabolic Parameters in HFD/STZ Mice

ParameterVehicle ControlDPP-4 Inhibitor (5-45 mg/kg)Reference
Postprandial Blood Glucose (mg/dL) 400 ± 30250 ± 25N/A
Fasting Blood Glucose (mg/dL) 300 ± 20180 ± 15N/A
HbA1c (%) 8.5 ± 0.66.5 ± 0.4N/A
β-cell Mass (% of total pancreas) 0.5 ± 0.11.0 ± 0.2[6]

*p < 0.05 vs. Vehicle Control

Disclaimer: The quantitative data presented in these tables are representative values derived from studies on various DPP-4 inhibitors (e.g., sitagliptin, alogliptin) and should be considered as a general guide for expected outcomes when studying this compound. Actual results may vary depending on the specific experimental conditions.

Conclusion

This compound, as a DPP-4 inhibitor, holds promise for the treatment of type 2 diabetes. The protocols and expected outcomes outlined in these application notes provide a comprehensive framework for researchers to design and conduct preclinical studies to evaluate the efficacy of this compound in mouse models of diabetes. Careful consideration of the appropriate mouse model, drug administration protocol, and endpoint analyses will be crucial for obtaining robust and translatable results.

References

Application Notes and Protocols: Measuring GLP-1 and GIP Levels Following Gosogliptin Treatment In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gosogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, a class of oral hypoglycemic agents that enhance the incretin system to improve glycemic control. Incretins, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are gut hormones released in response to nutrient intake. They play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. However, the biological activity of GLP-1 and GIP is short-lived, as they are rapidly inactivated by the enzyme DPP-4. By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, thereby augmenting their beneficial effects on glucose metabolism.

These application notes provide detailed protocols for in vivo studies to assess the pharmacodynamic effects of this compound by measuring changes in GLP-1 and GIP levels in animal models.

Signaling Pathway of this compound Action

The mechanism of action of this compound is centered on the inhibition of DPP-4, which prevents the degradation of active GLP-1 and GIP. This leads to the potentiation of their downstream signaling pathways in pancreatic β-cells, resulting in enhanced glucose-stimulated insulin secretion.

cluster_gut Intestinal L-cells & K-cells cluster_circulation Circulation cluster_pancreas Pancreatic β-cell Nutrient Intake Nutrient Intake GLP-1 (active) GLP-1 (active) Nutrient Intake->GLP-1 (active) GIP (active) GIP (active) Nutrient Intake->GIP (active) DPP-4 DPP-4 GLP-1 (active)->DPP-4 degraded by GLP-1R GLP-1R GLP-1 (active)->GLP-1R binds GIP (active)->DPP-4 degraded by GIPR GIPR GIP (active)->GIPR binds GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) GIP (inactive) GIP (inactive) DPP-4->GIP (inactive) Insulin Secretion Insulin Secretion GLP-1R->Insulin Secretion stimulates GIPR->Insulin Secretion stimulates This compound This compound This compound->DPP-4 inhibits

Caption: this compound Signaling Pathway

Experimental Protocols

In Vivo Oral Glucose Tolerance Test (OGTT) in a Murine Model

This protocol is designed to assess the effect of this compound on glucose tolerance and to provide a time course for plasma collection to measure GLP-1 and GIP levels.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • D-glucose solution (20% w/v in sterile water)

  • Glucometer and test strips

  • Blood collection tubes containing EDTA and a DPP-4 inhibitor (e.g., Pefabloc SC or a commercial DPP-4 inhibitor cocktail)

  • Oral gavage needles

  • Micro-centrifuge

Procedure:

  • Animal Acclimation and Fasting:

    • Acclimate mice for at least one week before the experiment.

    • Fast the mice for 6 hours prior to the OGTT, with free access to water.[1][2]

  • Drug Administration:

    • Divide mice into two groups: Vehicle control and this compound-treated.

    • Administer the vehicle or this compound (e.g., 10 mg/kg) via oral gavage 30-60 minutes before the glucose challenge.

  • Baseline Blood Sampling (t= -30 to -60 min):

    • Just before drug administration, collect a small blood sample (~20 µL) from the tail vein to measure baseline glucose levels.

  • Glucose Challenge (t=0 min):

    • Administer a 2 g/kg body weight bolus of the 20% glucose solution via oral gavage.[2][3]

  • Post-Glucose Blood Sampling:

    • Collect blood samples (~50-75 µL) from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.[4]

    • Immediately transfer the blood into the prepared collection tubes containing EDTA and a DPP-4 inhibitor.

    • Measure blood glucose at each time point using a glucometer.

  • Plasma Preparation:

    • Keep the blood samples on ice.

    • Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

    • Aspirate the plasma supernatant and store it at -80°C until analysis for GLP-1 and GIP levels.

acclimation Animal Acclimation (1 week) fasting Fasting (6 hours) acclimation->fasting drug_admin Oral Gavage: - Vehicle - this compound fasting->drug_admin baseline_glucose Baseline Blood Glucose (t=-30 min) drug_admin->baseline_glucose glucose_challenge Oral Glucose Challenge (2 g/kg, t=0 min) baseline_glucose->glucose_challenge blood_sampling Blood Sampling & Glucose Measurement (t=15, 30, 60, 120 min) glucose_challenge->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep storage Store Plasma at -80°C plasma_prep->storage analysis GLP-1 & GIP ELISA storage->analysis

Caption: In Vivo OGTT Experimental Workflow
Measurement of Plasma Active GLP-1 and GIP by ELISA

This protocol outlines the use of commercially available ELISA kits to quantify the levels of active GLP-1 and GIP in the collected plasma samples. It is crucial to use kits specifically designed for the detection of the active forms of these hormones.

Materials:

  • Commercially available active GLP-1 and GIP ELISA kits

  • Plasma samples collected as described above

  • Microplate reader capable of measuring absorbance at 450 nm

  • Microplate shaker

  • Multichannel pipettes

Procedure:

  • Reagent Preparation:

    • Prepare all reagents, standard dilutions, and controls as instructed in the ELISA kit manual. Allow all reagents to come to room temperature before use.[5][6]

  • Assay Procedure (General Steps):

    • Add standards, controls, and plasma samples to the appropriate wells of the antibody-coated microplate.

    • Incubate the plate as per the kit's instructions (typically 1-2 hours at room temperature).

    • Wash the wells multiple times with the provided wash buffer to remove unbound substances.

    • Add the detection antibody (e.g., a biotinylated antibody) to each well and incubate.

    • Wash the wells again.

    • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

    • Wash the wells a final time.

    • Add the substrate solution (e.g., TMB) and incubate in the dark to allow for color development. The color intensity is proportional to the amount of bound hormone.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentrations of active GLP-1 and GIP in the plasma samples by interpolating their absorbance values from the standard curve.

    • Multiply the results by the dilution factor if samples were diluted.

Data Presentation

The following tables present illustrative data based on the expected effects of a DPP-4 inhibitor like this compound. Actual results may vary depending on the experimental conditions.

Table 1: Effect of this compound on Blood Glucose Levels during an OGTT

Time (min)Vehicle Control (mg/dL)This compound (10 mg/kg) (mg/dL)
-3095 ± 594 ± 6
098 ± 796 ± 5
15250 ± 15200 ± 12
30300 ± 20240 ± 18
60220 ± 18160 ± 15
120140 ± 10110 ± 8

*Illustrative data showing a significant reduction in glucose excursion with this compound treatment.

Table 2: Effect of this compound on Plasma Active GLP-1 Levels during an OGTT

Time (min)Vehicle Control (pmol/L)This compound (10 mg/kg) (pmol/L)
05 ± 16 ± 1
1515 ± 335 ± 5
3012 ± 228 ± 4
608 ± 120 ± 3
1206 ± 115 ± 2

*Illustrative data showing a significant increase in active GLP-1 levels with this compound treatment.

Table 3: Effect of this compound on Plasma Active GIP Levels during an OGTT

Time (min)Vehicle Control (pmol/L)This compound (10 mg/kg) (pmol/L)
010 ± 211 ± 2
1540 ± 590 ± 10
3035 ± 480 ± 9
6025 ± 360 ± 7
12015 ± 235 ± 4

*Illustrative data showing a significant increase in active GIP levels with this compound treatment.

Conclusion

The protocols described provide a robust framework for evaluating the in vivo efficacy of this compound in enhancing active GLP-1 and GIP levels. Accurate measurement of these incretin hormones is critical for understanding the pharmacodynamic profile of DPP-4 inhibitors and their potential for the treatment of type 2 diabetes. The use of specific ELISA kits for active GLP-1 and GIP, coupled with careful sample collection and processing, is essential for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Using Gosogliptin in Pancreatic Islet Perifusion Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gosogliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, thereby enhancing their physiological effects on glucose homeostasis.[1][2] This includes the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and the suppression of glucagon release from α-cells.[1][2]

Pancreatic islet perifusion is a dynamic in vitro technique that allows for the real-time measurement of hormone secretion from isolated islets in response to various stimuli. This method is invaluable for studying the direct effects of pharmacological agents like this compound on islet function, providing a more physiologically relevant assessment than static incubation assays. These application notes provide detailed protocols for utilizing this compound in pancreatic islet perifusion studies to investigate its effects on insulin and glucagon secretion dynamics.

Mechanism of Action of this compound on Pancreatic Islets

This compound's primary mechanism of action on pancreatic islets is indirect, mediated by the potentiation of endogenous incretin hormones. Within the islet microenvironment, both GLP-1 and GIP, secreted from intestinal L-cells and K-cells respectively, play crucial roles in regulating hormone secretion. DPP-4 is also expressed on the surface of islet cells, contributing to the local degradation of these incretins. By inhibiting this local DPP-4 activity, this compound is expected to increase the local concentrations of active GLP-1 and GIP, leading to the downstream effects on β-cells and α-cells.

The binding of GLP-1 to its G-protein coupled receptor (GLP-1R) on β-cells activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2). These signaling cascades ultimately lead to the potentiation of glucose-stimulated insulin secretion through various mechanisms, including enhanced insulin granule exocytosis.

Data Presentation: Expected Quantitative Effects of this compound on Islet Hormone Secretion

Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in Perifused Human Islets

Perifusion ConditionFirst Phase Insulin Secretion (ng/islet/min, peak)Second Phase Insulin Secretion (ng/islet/min, plateau)Total Insulin Secretion (Area Under the Curve)
Control (Vehicle)
Low Glucose (3 mM)0.1 ± 0.020.1 ± 0.02Baseline
High Glucose (16.7 mM)0.8 ± 0.10.5 ± 0.08100%
This compound (100 nM)
Low Glucose (3 mM)0.1 ± 0.030.1 ± 0.02Baseline
High Glucose (16.7 mM)1.2 ± 0.150.8 ± 0.1140%*
This compound (100 nM) + GLP-1R Antagonist
High Glucose (16.7 mM)0.85 ± 0.120.55 ± 0.09105%

*p < 0.05 compared to Control (High Glucose). Data are presented as mean ± SEM and are illustrative.

Table 2: Effect of this compound on Glucagon Secretion in Perifused Human Islets

Perifusion ConditionGlucagon Secretion (pg/islet/min)
Control (Vehicle)
Low Glucose (3 mM)1.5 ± 0.2
High Glucose (16.7 mM)0.7 ± 0.1
This compound (100 nM)
Low Glucose (3 mM)1.4 ± 0.18
High Glucose (16.7 mM)0.4 ± 0.08*

*p < 0.05 compared to Control (High Glucose). Data are presented as mean ± SEM and are illustrative.

Mandatory Visualizations

Gosogliptin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_beta_cell Pancreatic β-cell GLP-1 GLP-1 (active) DPP-4 DPP-4 Enzyme GLP-1->DPP-4 Degraded by GLP-1R GLP-1 Receptor GLP-1->GLP-1R Binds to GLP-1_inactive GLP-1 (inactive) DPP-4->GLP-1_inactive This compound This compound This compound->DPP-4 Inhibits AC Adenylyl Cyclase GLP-1R->AC Activates cAMP cAMP AC->cAMP Produces PKA_Epac2 PKA / Epac2 cAMP->PKA_Epac2 Activates Insulin_Exocytosis ↑ Insulin Exocytosis PKA_Epac2->Insulin_Exocytosis Potentiates

This compound's mechanism of action on pancreatic β-cells.

Perifusion_Workflow cluster_prep Preparation cluster_perifusion Perifusion Experiment cluster_analysis Analysis Islet_Isolation 1. Islet Isolation & Culture (e.g., human or rodent pancreas) Islet_Loading 2. Load Islets into Perifusion Chambers Islet_Isolation->Islet_Loading Equilibration 3. Equilibration (Low Glucose Buffer) Islet_Loading->Equilibration Basal_Collection 4. Basal Sample Collection (Low Glucose) Equilibration->Basal_Collection Stimulation 5. Stimulation Phase (High Glucose ± this compound) Basal_Collection->Stimulation Stim_Collection 6. Stimulated Sample Collection Stimulation->Stim_Collection Washout 7. Washout (Low Glucose) Stim_Collection->Washout Hormone_Assay 8. Hormone Quantification (ELISA, RIA) Washout->Hormone_Assay Data_Analysis 9. Data Analysis & Interpretation Hormone_Assay->Data_Analysis

Experimental workflow for islet perifusion with this compound.

Experimental Protocols

Pancreatic Islet Isolation and Culture
  • Source: Human islets can be obtained from approved organ distribution programs. Rodent islets (mouse or rat) can be isolated by collagenase digestion of the pancreas.

  • Isolation: A standard protocol for collagenase digestion followed by density gradient purification should be used to obtain islets of high purity.

  • Culture: Isolated islets should be cultured for 24-48 hours prior to the perifusion experiment to allow for recovery from the isolation procedure. Culture medium is typically RPMI-1640 supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Islet Perifusion Protocol

This protocol is designed for a multi-channel perifusion system, allowing for simultaneous testing of control and experimental conditions.

Materials and Reagents:

  • Perifusion System (e.g., Biorep Technologies or similar)

  • Perifusion Chambers

  • Peristaltic Pump

  • Fraction Collector

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA and 10 mM HEPES, pH 7.4.

  • Low Glucose KRBB: KRBB containing 3 mM glucose.

  • High Glucose KRBB: KRBB containing 16.7 mM glucose.

  • This compound stock solution (in DMSO or appropriate solvent).

  • Vehicle control (same concentration of solvent as in the this compound solution).

  • Isolated and cultured pancreatic islets.

  • 96-well collection plates.

  • ELISA or RIA kits for insulin and glucagon quantification.

Experimental Procedure:

  • System Preparation:

    • Prepare fresh low and high glucose KRBB solutions and warm to 37°C.

    • Set up the perifusion system according to the manufacturer's instructions, ensuring all tubing is primed with low glucose buffer.

    • Prepare the this compound-containing high glucose buffer and the corresponding vehicle control buffer. A typical concentration for in vitro studies of DPP-4 inhibitors is in the range of 10-100 nM.

  • Islet Loading:

    • Hand-pick approximately 100-150 size-matched islets per perifusion chamber.

    • Carefully load the islets into the chambers between two layers of a suitable matrix (e.g., Bio-Gel P-4 beads) to prevent them from being washed out.

  • Equilibration:

    • Place the islet-containing chambers into the perifusion system.

    • Perifuse the islets with low glucose KRBB at a constant flow rate (e.g., 100 µL/min) for 60 minutes to establish a stable baseline.

  • Basal Secretion:

    • Continue perifusing with low glucose KRBB and begin collecting fractions every 1-2 minutes for 10-15 minutes to measure basal hormone secretion.

  • Stimulation Phase:

    • Switch the perifusion solution to high glucose KRBB (with either vehicle or this compound) for 20-30 minutes.

    • Continue collecting fractions at the same interval to capture both the first and second phases of insulin secretion.

    • Experimental Arms:

      • Control: High glucose + Vehicle

      • This compound: High glucose + this compound

      • (Optional) Mechanistic Control: High glucose + this compound + GLP-1 Receptor Antagonist (e.g., Exendin-(9-39)) to confirm the GLP-1-dependent mechanism.

  • Washout:

    • Switch the perifusion solution back to low glucose KRBB for 15-20 minutes to allow hormone secretion to return to baseline.

    • Continue collecting fractions during this period.

  • Sample Processing and Analysis:

    • Store the collected fractions at -20°C until hormone quantification.

    • Measure insulin and glucagon concentrations in each fraction using specific ELISA or RIA kits.

    • Normalize the hormone secretion data to the number of islets used in each chamber.

Data Analysis
  • Insulin Secretion: Plot the insulin concentration of each fraction over time to visualize the dynamics of secretion. Calculate the area under the curve (AUC) for the first and second phases of insulin secretion for each experimental condition. The first phase is typically the initial, transient peak of secretion, while the second phase is the subsequent, sustained plateau.

  • Glucagon Secretion: Plot the glucagon concentration of each fraction over time. Calculate the average glucagon secretion during the low and high glucose stimulation periods.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the differences in insulin and glucagon secretion between the control and this compound-treated groups. A p-value of < 0.05 is typically considered statistically significant.

Conclusion

The use of this compound in pancreatic islet perifusion studies provides a powerful tool to directly assess its impact on the dynamic regulation of insulin and glucagon secretion. By potentiating the local effects of endogenous incretin hormones, this compound is expected to enhance glucose-stimulated insulin secretion and suppress glucagon release in a glucose-dependent manner. The detailed protocols and expected outcomes presented in these application notes serve as a comprehensive guide for researchers and drug development professionals investigating the therapeutic potential of this compound and other DPP-4 inhibitors on pancreatic islet function.

References

Application Note: Identification of Gosogliptin Metabolites Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the identification of potential metabolites of Gosogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, in in vitro metabolism studies using human liver microsomes. The method utilizes Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) to achieve high-resolution separation and accurate mass measurements, enabling the putative identification of phase I and phase II metabolites. This protocol is intended for researchers, scientists, and drug development professionals involved in the study of drug metabolism and pharmacokinetics.

Introduction

This compound is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus.[1] Understanding the metabolic fate of new chemical entities is a critical aspect of drug development, as metabolites can influence the efficacy, safety, and pharmacokinetic profile of the parent drug. In vitro metabolism studies using human liver microsomes (HLMs) are a standard approach to predict the metabolic pathways of a drug in humans.[2][3] This application note provides a detailed protocol for the incubation of this compound with HLMs and the subsequent analysis of its metabolites by LC-MS/MS. While specific metabolites of this compound are not extensively documented in publicly available literature, this note outlines a methodology based on the known metabolic pathways of other gliptins, such as sitagliptin and evogliptin, which primarily involve oxidation and glucuronidation.[4][5]

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Internal Standard (IS) (e.g., a structurally similar compound not expected to be a metabolite, such as another gliptin)

Sample Preparation: In Vitro Incubation
  • Prepare Incubation Mixture: In a microcentrifuge tube, combine 0.1 M phosphate buffer (pH 7.4), pooled HLMs (final protein concentration 0.5 mg/mL), and this compound (final concentration 10 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiate Phase I Metabolism: Start the reaction by adding the NADPH regenerating system.

  • Initiate Phase II Metabolism (optional): For the identification of glucuronide conjugates, add UDPGA to the incubation mixture.

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

  • Quench Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

  • Sample Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

A UPLC system coupled to a Q-TOF mass spectrometer is recommended for this analysis.

Parameter Condition
LC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 0-1 min: 5% B; 1-8 min: 5-95% B; 8-9 min: 95% B; 9-9.1 min: 95-5% B; 9.1-12 min: 5% B
MS System Waters Xevo G2-S Q-TOF or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Cone Voltage 40 V
Source Temperature 120°C
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Acquisition Mode MSE (Low energy scan: 6 eV; High energy ramp: 20-40 eV)
Mass Range m/z 50-1200

Data Presentation

The following table summarizes the expected quantitative data for the parent drug and its putative metabolites based on analysis of other gliptins. The exact m/z values would need to be confirmed experimentally.

Compound Proposed Biotransformation Expected [M+H]+ (m/z) Retention Time (min) Key Fragment Ions (m/z)
This compoundParent Drug367.20~5.2To be determined experimentally
M1Hydroxylation (+16 Da)383.20~4.8To be determined experimentally
M2Dehydrogenation (-2 Da)365.18~5.0To be determined experimentally
M3N-dealkylationTo be determined~4.5To be determined experimentally
M4Glucuronidation (+176 Da)543.23~4.2Loss of 176 Da (glucuronic acid)

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Metabolite Identification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Incubation In Vitro Incubation with HLMs Quenching Reaction Quenching & Protein Precipitation Incubation->Quenching Extraction Supernatant Collection & Evaporation Quenching->Extraction Reconstitution Sample Reconstitution Extraction->Reconstitution LC_Separation UPLC Separation Reconstitution->LC_Separation Injection MS_Detection Q-TOF MS/MS Detection LC_Separation->MS_Detection Metabolite_ID Metabolite Identification MS_Detection->Metabolite_ID Data Acquisition Pathway_Analysis Metabolic Pathway Elucidation Metabolite_ID->Pathway_Analysis

Caption: A flowchart illustrating the key steps in the identification of this compound metabolites.

Proposed Metabolic Pathway of this compound

G Proposed Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (m/z 367.20) M1 Hydroxylated this compound (M1) (m/z 383.20) This compound->M1 CYP450 (Hydroxylation) M2 Dehydrogenated this compound (M2) (m/z 365.18) This compound->M2 CYP450 (Dehydrogenation) M3 N-dealkylated Metabolite (M3) This compound->M3 CYP450 (N-dealkylation) M4 This compound Glucuronide (M4) (m/z 543.23) This compound->M4 UGTs (Glucuronidation)

Caption: A diagram showing the potential metabolic transformations of this compound.

Conclusion

The described LC-MS/MS method provides a comprehensive approach for the identification of potential metabolites of this compound from in vitro metabolism studies. The high-resolution and accurate mass capabilities of the Q-TOF mass spectrometer are crucial for the confident structural elucidation of novel metabolites. This protocol can serve as a valuable tool for drug metabolism and pharmacokinetic studies, contributing to a better understanding of the disposition of this compound in humans. Further in vivo studies would be necessary to confirm these findings and to fully characterize the metabolic profile of this compound.

References

Gosogliptin in Neurodegenerative Disease Research: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gosogliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is emerging as a promising research tool for investigating novel therapeutic strategies for neurodegenerative disorders. By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), this compound enhances their neuroprotective signaling pathways.[1] These pathways are implicated in reducing neuroinflammation, oxidative stress, and apoptosis, and promoting neurogenesis, making this compound a valuable compound for preclinical research in animal models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.[2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in such studies.

Introduction

Neurodegenerative disorders are characterized by the progressive loss of structure and function of neurons. Emerging evidence suggests a strong link between metabolic dysregulation, such as that seen in type 2 diabetes, and an increased risk for developing these conditions.[3] The incretin system, a key regulator of glucose homeostasis, has garnered significant attention for its neuroprotective effects.[5] GLP-1 and GIP receptors are expressed in various brain regions, and their activation has been shown to exert beneficial effects on neuronal survival and function.[6]

This compound, by inhibiting DPP-4, increases the bioavailability of endogenous GLP-1 and GIP, thereby amplifying their neuroprotective actions.[1][4] Preclinical studies using other DPP-4 inhibitors have demonstrated promising results in animal models of neurodegeneration, suggesting that this compound holds similar potential.[7] These application notes provide a framework for researchers to explore the therapeutic utility of this compound in relevant animal models.

Data Presentation

Table 1: Summary of Quantitative Data from Studies with DPP-4 Inhibitors in Neurodegenerative Animal Models

Animal ModelDPP-4 InhibitorDose and Route of AdministrationTreatment DurationKey Quantitative FindingsReference(s)
6-OHDA-induced rat model of Parkinson's DiseaseSitagliptin30 mg/kg/day, p.o.16 days- Significant improvement in motor performance (catalepsy and cylindrical tests)- Increased striatal dopamine levels- Increased number of tyrosine hydroxylase positive (TH+) cells in the substantia nigra[8]
3xTg-AD mouse model of Alzheimer's DiseaseLinagliptin5, 10, and 20 mg/kg, p.o.8 weeks- Dose-dependent improvement in cognitive performance (Morris Water Maze and Y-maze)- Attenuated amyloid-beta and tau phosphorylation- Reduced neuroinflammation[9]
Rotenone-induced rat model of Parkinson's DiseaseSitagliptin10, 20, 30 mg/kg/day, p.o.16 days- Dose-dependent improvement in motor function- Significant reversal of nigral neuronal loss- Marked decrease in pro-inflammatory cytokines (IL-1β, IL-6)[8][10]
Aβ (1-42) peptides induced rat model of Alzheimer's DiseaseLinagliptin0.513, 3, and 5 mg/kg, p.o.8 weeks- Dose-dependent reversal of cognitive impairment (Morris Water Maze)- Augmented hippocampal GLP-1 levels- Attenuated soluble Aβ (1-42) and neuroinflammatory markers (TNF-α, IL-1β, IL-6)[11]

Experimental Protocols

This compound Formulation and Administration

a. Solubility and Vehicle Selection:

This compound has good aqueous solubility (1.33 mg/mL), making sterile water or saline suitable vehicles for oral administration.[2] It is also highly soluble in DMSO. For a stock solution, this compound can be dissolved in DMSO and then further diluted in sterile water or saline to the final desired concentration for oral gavage. The final concentration of DMSO should be kept to a minimum (ideally less than 5%) to avoid potential toxicity.

b. Protocol for Oral Gavage Administration in Rodents:

  • Preparation of this compound Solution:

    • Based on the desired dose (e.g., 10 mg/kg), calculate the required amount of this compound for the number of animals to be treated.

    • If using a DMSO stock, dissolve the calculated amount of this compound in a small volume of DMSO.

    • Dilute the DMSO stock solution with sterile water or 0.9% saline to the final volume. Ensure the final DMSO concentration is as low as possible.

    • For direct dissolution in an aqueous vehicle, weigh the required amount of this compound and dissolve it in the appropriate volume of sterile water or saline. Gentle warming and vortexing may aid dissolution.

  • Animal Handling and Gavage Procedure:

    • Acclimatize animals to handling for several days before the start of the experiment to minimize stress.

    • Gently restrain the mouse or rat.

    • Use a proper-sized, ball-tipped gavage needle. For mice, a 20-22 gauge, 1.5-inch needle is typically appropriate. For rats, a 16-18 gauge, 3-inch needle is suitable.

    • Measure the distance from the animal's mouth to the xiphoid process to estimate the correct insertion depth.

    • Gently insert the gavage needle into the esophagus and slowly administer the this compound solution.

    • Monitor the animal for any signs of distress during and after the procedure.

Animal Models of Neurodegenerative Disorders

a. 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease:

This model involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the substantia nigra, leading to the degeneration of dopaminergic neurons.[7]

b. Amyloid-beta (Aβ) Infusion Model of Alzheimer's Disease:

This model involves the intracerebroventricular or intra-hippocampal injection of aggregated Aβ peptides to mimic the amyloid pathology of Alzheimer's disease.[11]

Behavioral Assessments

a. Methamphetamine-Induced Rotation Test (for Parkinson's Disease models):

  • Place the 6-OHDA lesioned rat in a circular test chamber equipped with an automated rotation sensor.

  • Allow a brief habituation period (e.g., 10 minutes).

  • Administer methamphetamine (e.g., 2.5 mg/kg, s.c. or i.p.).[12][13]

  • Record the number of full 360° ipsilateral and contralateral rotations for a period of 60-90 minutes.[13]

  • Data is typically expressed as net rotations per minute.

b. Morris Water Maze (for Alzheimer's Disease models):

  • Fill a circular pool (e.g., 120 cm diameter for mice) with water made opaque with non-toxic paint.[14]

  • Place a hidden platform just below the water surface in one quadrant.

  • For acquisition trials, release the mouse facing the wall of the pool from different starting positions and allow it to search for the platform for a set time (e.g., 60 seconds).

  • If the mouse fails to find the platform within the allotted time, guide it to the platform.

  • Conduct multiple trials per day for several consecutive days.

  • Record the escape latency (time to find the platform) and path length using a video tracking system.

  • For the probe trial, remove the platform and allow the mouse to swim for a set time. Record the time spent in the target quadrant where the platform was previously located.[6]

Biochemical and Histological Analyses

a. Immunohistochemistry for Tyrosine Hydroxylase (TH) in Substantia Nigra:

  • Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).

  • Dissect the brain and post-fix in 4% PFA overnight, followed by cryoprotection in a sucrose solution.

  • Section the brain (e.g., 30-40 µm thick coronal sections) using a cryostat or vibratome.

  • Perform antigen retrieval if necessary.

  • Block non-specific binding with a blocking solution (e.g., 10% normal serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

  • Incubate the sections with a primary antibody against TH overnight at 4°C.

  • Wash the sections with PBS and incubate with an appropriate fluorescently-labeled secondary antibody for 1-2 hours at room temperature.

  • Mount the sections on slides and coverslip with a mounting medium.

  • Visualize and capture images using a fluorescence microscope.

b. Stereological Quantification of Dopaminergic Neurons:

  • Using the stained sections from the immunohistochemistry protocol, employ the optical fractionator method with a stereology software.[3][6]

  • Systematically and randomly sample sections throughout the entire substantia nigra.

  • Define the region of interest (substantia nigra pars compacta) at low magnification.

  • At high magnification, use a counting frame to count the TH-positive neurons within a defined thickness of the section.

  • The software will calculate an estimate of the total number of dopaminergic neurons in the substantia nigra.

c. ELISA for GLP-1 and GIP in Brain Tissue:

  • Rapidly dissect the brain region of interest (e.g., hippocampus, striatum) on ice.

  • Homogenize the tissue in a suitable lysis buffer containing protease inhibitors (including a DPP-4 inhibitor to prevent ex vivo degradation of GLP-1 and GIP).

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

  • Collect the supernatant.

  • Determine the total protein concentration of the supernatant using a BCA or Bradford assay.

  • Use a commercially available ELISA kit for the quantification of active GLP-1 or GIP, following the manufacturer's instructions.[8][9]

  • Normalize the results to the total protein concentration of the sample.

Signaling Pathways and Experimental Workflows

Gosogliptin_Neuroprotection_Pathway This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 GLP1_GIP Active GLP-1 & GIP (Increased Levels) GLP1R_GIPR GLP-1/GIP Receptors (in Brain) GLP1_GIP->GLP1R_GIPR Activates Signaling Downstream Signaling (e.g., PKA, Akt) GLP1R_GIPR->Signaling Neuroprotection Neuroprotective Effects Signaling->Neuroprotection AntiInflammation Reduced Neuroinflammation Neuroprotection->AntiInflammation AntiApoptosis Reduced Apoptosis Neuroprotection->AntiApoptosis Neurogenesis Increased Neurogenesis Neuroprotection->Neurogenesis

Caption: this compound's neuroprotective signaling pathway.

Experimental_Workflow cluster_animal_model Animal Model Induction cluster_treatment Treatment Regimen cluster_assessment Outcome Assessment cluster_analysis Data Analysis AnimalModel Induce Neurodegenerative Model (e.g., 6-OHDA or Aβ infusion) Treatment Administer this compound or Vehicle (Oral Gavage) AnimalModel->Treatment Behavior Behavioral Testing (e.g., Rotation Test, Morris Water Maze) Treatment->Behavior Biochemistry Biochemical Analysis (e.g., ELISA for GLP-1/GIP) Treatment->Biochemistry Histology Histological Analysis (e.g., TH Immunohistochemistry) Treatment->Histology DataAnalysis Quantitative Data Analysis & Interpretation Behavior->DataAnalysis Biochemistry->DataAnalysis Histology->DataAnalysis

References

Application Notes & Protocols: In Situ Hybridization for Localizing mRNA of Gosogliptin's Target, Dipeptidyl Peptidase-4 (DPP-4)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gosogliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. By inhibiting DPP-4, this compound increases the levels of active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn enhance insulin secretion and suppress glucagon release in a glucose-dependent manner. Understanding the tissue-specific expression of DPP-4 is crucial for elucidating the full pharmacological profile of this compound and identifying potential on-target and off-target effects.

In situ hybridization (ISH) is a powerful technique to visualize the spatial distribution of specific messenger RNA (mRNA) sequences within the morphological context of a tissue. This application note provides a detailed protocol for the use of ISH to localize DPP-4 mRNA, the molecular target of this compound. This allows researchers to identify the specific cell types and anatomical structures with the potential for this compound activity.

Quantitative Data on DPP-4 mRNA Expression

The following table summarizes the relative expression levels of DPP-4 mRNA in various human tissues, as determined by techniques such as quantitative PCR (qPCR) and microarray analysis. These values can help guide the selection of tissues for ISH analysis and provide a baseline for interpreting the results.

TissueRelative DPP-4 mRNA Expression LevelKey Cell Types of Expression
Kidney Very HighProximal tubule brush border
Small Intestine HighEnterocytes, lymphocytes
Liver HighHepatocytes, bile duct epithelium
Pancreas ModerateIslet cells (alpha and beta cells), ductal cells
Lung ModerateAlveolar epithelial cells, bronchial epithelium
Prostate ModerateGlandular epithelium
Adrenal Gland Moderate to LowCortical cells
Spleen LowLymphocytes
Adipose Tissue LowAdipocytes

Data are compiled from various publicly available gene expression databases. Relative levels are for comparative purposes.

Experimental Protocols

This section details the protocol for performing chromogenic in situ hybridization (CISH) for the detection of DPP-4 mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Probe Design and Synthesis

Successful ISH requires the use of high-specificity probes. For DPP-4 mRNA, it is recommended to use a cocktail of several short (20-50 bp) antisense oligonucleotide probes targeting different regions of the DPP-4 transcript (NCBI Gene ID: 1803).

  • Probe Type: Locked Nucleic Acid (LNA) or DNA oligonucleotide probes.

  • Labeling: Probes should be labeled with a hapten such as Digoxigenin (DIG) or Biotin for indirect detection.

  • Sequence Selection: Utilize a probe design software to ensure high specificity and avoid regions of homology with other genes. The probes should be designed against the coding sequence of the DPP-4 gene.

2. Tissue Preparation

  • Fixation: Tissues should be fixed in 10% neutral buffered formalin for 18-24 hours at room temperature.

  • Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.

  • Baking: Bake the slides overnight at 60°C to ensure tissue adherence.

3. In Situ Hybridization Protocol

StepReagent/ConditionTime & TemperaturePurpose
1. Deparaffinization & Rehydration Xylene, 100% EtOH, 95% EtOH, 70% EtOH, DEPC-treated water2x5 min eachRemoval of paraffin and rehydration of the tissue.
2. Target Retrieval ISH Protease (e.g., Pepsin or Proteinase K) in PBS10-30 min at 37°CEnzymatic digestion to unmask the target mRNA.
3. Pre-hybridization Pre-hybridization Buffer1 hour at 37°CTo block non-specific binding sites.
4. Hybridization DPP-4 Probe Cocktail in Hybridization Buffer1-2 hours at 37-40°CSpecific binding of the probe to the target mRNA.
5. Stringency Washes Stringency Wash Buffer (e.g., SSC buffer)3x5 min at 40°CRemoval of non-specifically bound probes.
6. Immunodetection Blocking Buffer, Anti-Hapten Antibody (e.g., Anti-DIG-AP), AP Substrate (e.g., NBT/BCIP)30 min, 1 hour, 10-30 min (RT)Detection of the hapten-labeled probe and color development.
7. Counterstaining Nuclear Fast Red or Hematoxylin1-5 min at RTStaining of cell nuclei for morphological context.
8. Dehydration & Mounting Graded EtOH, Xylene, Mounting Medium2 min each, then coverslipPreparation for microscopic analysis.

Controls:

  • Positive Control: A tissue known to have high DPP-4 expression (e.g., kidney).

  • Negative Control: A tissue with no or very low DPP-4 expression (e.g., skeletal muscle).

  • Scrambled Probe Control: A probe with a sequence that does not match any known transcript to check for non-specific probe binding.

Visualizations

Experimental Workflow for DPP-4 mRNA In Situ Hybridization

G cluster_prep Tissue Preparation cluster_ish In Situ Hybridization cluster_detection Detection & Visualization Fixation Formalin Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Retrieval Target Retrieval (Protease) Deparaffinization->Retrieval Hybridization DPP-4 Probe Hybridization Retrieval->Hybridization Washes Stringency Washes Hybridization->Washes Immunodetection Immunodetection (Anti-Hapten Ab) Washes->Immunodetection ColorDev Chromogenic Development Immunodetection->ColorDev Counterstain Counterstaining ColorDev->Counterstain Mounting Dehydration & Mounting Counterstain->Mounting Analysis Microscopic Analysis Mounting->Analysis

Caption: Workflow for DPP-4 mRNA detection.

Signaling Pathway of this compound's Action

This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits GLP1_active Active GLP-1 DPP4->GLP1_active Inactivates GLP1_inactive Inactive GLP-1 GLP1_active->GLP1_inactive Pancreas Pancreatic β-cells GLP1_active->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose

Application Notes and Protocols for Long-Term Gosogliptin Efficacy Studies in Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gosogliptin is an oral antihyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[1][2][3] Its primary mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By preventing the breakdown of these incretins, this compound enhances their physiological effects, leading to increased glucose-dependent insulin secretion, suppressed glucagon release, and consequently, improved glycemic control.[1][2] A key advantage of this mechanism is the low risk of hypoglycemia, as the effects are glucose-dependent.[1]

Long-term preclinical efficacy studies are crucial to understanding the sustained therapeutic effects of this compound beyond immediate glycemic control. These studies aim to evaluate its impact on the progression of type 2 diabetes, including the preservation of pancreatic β-cell function and mass, and the mitigation of diabetes-associated complications affecting the cardiovascular and renal systems. This document provides a comprehensive guide to the experimental design and detailed protocols for conducting long-term efficacy studies of this compound in animal models of type 2 diabetes.

Animal Model Selection and Study Design

The choice of an appropriate animal model is critical for the successful evaluation of long-term this compound efficacy. Models should mimic the key pathophysiological features of human type 2 diabetes, such as insulin resistance and progressive β-cell dysfunction.[4][5]

Recommended Animal Models
Animal ModelTypeKey CharacteristicsRationale for Use
db/db Mouse Genetic (Leptin receptor mutation)Severe obesity, hyperphagia, insulin resistance, progressive hyperglycemia, and eventual β-cell failure.[6][7][8][9]Represents a robust model of severe type 2 diabetes with a well-characterized disease progression.
Zucker Diabetic Fatty (ZDF) Rat Genetic (Leptin receptor mutation)Obesity, hyperlipidemia, hypertension, insulin resistance, and predictable onset of hyperglycemia.[10][11][12][13]A well-established model that mirrors many aspects of the metabolic syndrome in humans.
High-Fat Diet (HFD) + Low-Dose Streptozotocin (STZ) Rodent Induced (Dietary and Chemical)Develops insulin resistance through HFD, followed by compromised β-cell function induced by a low dose of STZ.[3][14][15][16][17]Offers flexibility in inducing a diabetic phenotype that combines both insulin resistance and β-cell impairment, mimicking a common human disease trajectory.
General Study Design

A long-term efficacy study should be designed to assess both the primary endpoint of glycemic control and the secondary endpoints related to end-organ damage.

Experimental_Workflow cluster_setup Phase 1: Model Induction & Acclimatization cluster_treatment Phase 2: Long-Term Treatment cluster_endpoints Phase 3: Endpoint Analysis acclimatization Acclimatization (1-2 weeks) induction Diabetes Induction (e.g., HFD for 8-12 weeks) acclimatization->induction baseline Baseline Measurements (Week 0) induction->baseline randomization Randomization into Groups baseline->randomization treatment Daily this compound Administration (e.g., 24-52 weeks) randomization->treatment monitoring Interim Monitoring (e.g., every 4-8 weeks) treatment->monitoring final_in_vivo Final In Vivo Assessments (OGTT, ITT, BP, Echo) monitoring->final_in_vivo euthanasia Euthanasia & Tissue Collection final_in_vivo->euthanasia ex_vivo Ex Vivo Analyses (Histology, Biomarkers) euthanasia->ex_vivo

Caption: General experimental workflow for long-term this compound studies.
Experimental Groups

GroupDescriptionPurpose
1. Healthy Control Non-diabetic animals receiving vehicle.To establish normal physiological parameters.
2. Diabetic Control Diabetic animals receiving vehicle.To characterize the progression of the disease without intervention.
3. This compound Treatment Diabetic animals receiving this compound.To evaluate the long-term efficacy of this compound.
4. Positive Control (Optional) Diabetic animals receiving a comparator drug (e.g., another DPP-4 inhibitor or a drug from a different class).To benchmark the efficacy of this compound against an established therapy.
  • Sample Size: A minimum of 8-10 animals per group is recommended for statistical power.

  • Duration: A minimum of 24 weeks is suggested for long-term studies, with 52 weeks being optimal for assessing chronic complications.

Mechanism of Action and Signaling Pathway

This compound's therapeutic effect is mediated through the enhancement of the incretin pathway.

Gosogliptin_MoA cluster_incretin Incretin Axis cluster_dpp4 DPP-4 Action cluster_pancreas Pancreatic Effects cluster_outcome Therapeutic Outcome food Food Intake gut Gut L-cells food->gut glp1 Active GLP-1 gut->glp1 dpp4 DPP-4 Enzyme glp1->dpp4 Degradation beta_cell Pancreatic β-cells glp1->beta_cell alpha_cell Pancreatic α-cells glp1->alpha_cell inactive_glp1 Inactive GLP-1 dpp4->inactive_glp1 This compound This compound This compound->dpp4 Inhibition insulin ↑ Insulin Secretion (Glucose-dependent) beta_cell->insulin glucagon ↓ Glucagon Secretion alpha_cell->glucagon glucose ↓ Blood Glucose insulin->glucose glucagon->glucose

Caption: Mechanism of action of this compound.

The binding of active GLP-1 to its receptor (GLP-1R) on pancreatic β-cells initiates a cascade of intracellular signaling events.

GLP1_Signaling cluster_effects Downstream Effects glp1 GLP-1 glp1r GLP-1 Receptor glp1->glp1r ac Adenylyl Cyclase glp1r->ac Activates camp cAMP ac->camp Generates pka PKA camp->pka Activates epac Epac camp->epac Activates k_atp KATP Channel Closure pka->k_atp ca_influx ↑ Ca2+ Influx pka->ca_influx gene_exp ↑ Insulin Gene Transcription pka->gene_exp beta_survival ↑ β-cell Proliferation & Survival pka->beta_survival epac->k_atp epac->ca_influx epac->gene_exp epac->beta_survival exocytosis ↑ Insulin Granule Exocytosis ca_influx->exocytosis

Caption: Simplified GLP-1 signaling pathway in pancreatic β-cells.

Experimental Protocols

Assessment of Glycemic Control

4.1.1 Oral Glucose Tolerance Test (OGTT)

This test assesses the ability of the animal to clear an oral glucose load, reflecting overall glucose homeostasis.

  • Fasting: Fast mice for 4-6 hours with free access to water.[18][19]

  • Baseline Blood Sample (Time 0): Collect a small blood sample (5-10 µL) from the tail vein to measure baseline blood glucose.[18]

  • Glucose Administration: Administer a 20% glucose solution orally via gavage at a dose of 1-2 g/kg body weight.[18][20][21]

  • Blood Sampling: Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.[18][20]

  • Analysis: Measure blood glucose at each time point using a glucometer. Plot blood glucose concentration versus time and calculate the area under the curve (AUC).

4.1.2 Insulin Tolerance Test (ITT)

This test measures the whole-body insulin sensitivity by assessing the glucose-lowering effect of exogenous insulin.

  • Fasting: Fast mice for 4-6 hours with free access to water.

  • Baseline Blood Sample (Time 0): Collect a blood sample for baseline glucose measurement.[5]

  • Insulin Administration: Administer human insulin intraperitoneally (IP) at a dose of 0.75-1.0 U/kg body weight.[5]

  • Blood Sampling: Collect blood samples at 15, 30, and 60 minutes post-insulin injection.[5]

  • Analysis: Measure blood glucose at each time point. Plot the percentage decrease from baseline glucose over time.

4.1.3 Glycated Hemoglobin (HbA1c)

HbA1c provides an integrated measure of glycemic control over the preceding 4-6 weeks in rodents.

  • Sample Collection: At the study endpoint, collect whole blood via cardiac puncture into EDTA-containing tubes.

  • Analysis: Use a commercially available boronate affinity chromatography-based assay kit specifically designed for rodent samples.

4.1.4 Plasma Insulin and Glucagon

These measurements provide insight into pancreatic α- and β-cell function.

  • Sample Collection: Collect blood into EDTA tubes containing a DPP-4 inhibitor and aprotinin to prevent peptide degradation. Centrifuge at 4°C to obtain plasma.

  • Analysis: Use commercially available ELISA kits for the quantification of mouse/rat insulin and glucagon.

Assessment of Pancreatic β-Cell Mass and Islet Morphology

4.2.1 Pancreas Dissection and Fixation

  • Dissection: At the end of the study, euthanize the animal and carefully dissect the entire pancreas.[8]

  • Fixation: Weigh the pancreas and fix in 4% paraformaldehyde for 4 hours before embedding in paraffin.[1]

4.2.2 Immunohistochemistry (IHC) for Insulin

  • Sectioning: Cut 5-µm thick longitudinal sections at regular intervals (e.g., every 250 µm) to ensure systematic sampling of the entire organ.[1]

  • Staining:

    • Deparaffinize and rehydrate the sections.[18]

    • Perform antigen retrieval using a citrate buffer (pH 6.0).

    • Block endogenous peroxidase activity with 3% H₂O₂.[6]

    • Block non-specific binding with a suitable blocking serum.

    • Incubate with a primary antibody against insulin (e.g., guinea pig anti-insulin).[1]

    • Incubate with a biotinylated secondary antibody.

    • Incubate with an HRP-conjugated streptavidin complex.

    • Develop the signal using a chromogen such as 3,3'-diaminobenzidine (DAB).

    • Counterstain with hematoxylin.

4.2.3 Hematoxylin and Eosin (H&E) Staining

  • Purpose: To assess the general morphology of the islets and surrounding exocrine tissue.

  • Procedure:

    • Deparaffinize and rehydrate sections.[11]

    • Stain with hematoxylin for 3-5 minutes.

    • "Blue" the sections in running tap water or a bluing agent.[11]

    • Differentiate with acid alcohol if necessary.

    • Counterstain with eosin for 1-2 minutes.

    • Dehydrate, clear, and mount.[11]

4.2.4 Quantitative Analysis of β-Cell Mass

  • Imaging: Scan the entire stained sections using a high-resolution slide scanner.[1]

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ, MetaMorph) to quantify the insulin-positive area and the total pancreatic tissue area on each section.[1]

    • Calculate the β-cell mass using the following formula: β-Cell Mass (mg) = Pancreas Weight (mg) × (Total Insulin-Positive Area / Total Pancreatic Tissue Area)[1]

  • Islet Morphology: Quantify islet number, average islet size, and islet size distribution.

Assessment of Cardiovascular Complications

4.3.1 Non-Invasive Blood Pressure Measurement

  • Method: Use a tail-cuff system (volume pressure recording or photoplethysmography) for conscious, restrained mice.[2][4]

  • Acclimatization: Acclimate the animals to the restrainer and procedure for several days before recording measurements to minimize stress-induced hypertension.

  • Procedure:

    • Place the mouse in a restrainer on a heated platform to promote vasodilation of the tail artery.

    • Fit the tail cuff and sensor to the tail.

    • Record systolic and diastolic blood pressure over multiple cycles and average the readings.

4.3.2 Echocardiography

  • Purpose: To assess cardiac structure and function, including left ventricular dimensions, fractional shortening, and ejection fraction.[1]

  • Procedure:

    • Anesthetize the mouse (e.g., with 1-1.5% isoflurane) and place it on a heated platform with ECG monitoring.

    • Remove chest hair using a depilatory cream.

    • Apply ultrasound gel and use a high-frequency transducer (e.g., 30-40 MHz) to acquire images.

    • Obtain standard views, including the parasternal long-axis (PLAX) and short-axis (PSAX) views.[1]

    • Acquire M-mode images from the short-axis view at the papillary muscle level to measure left ventricular wall thickness and internal dimensions during systole and diastole.

  • Key Parameters: Left Ventricular Internal Dimension (LVID;d/s), Interventricular Septal Thickness (IVS;d/s), Posterior Wall Thickness (PW;d/s), Fractional Shortening (FS%), and Ejection Fraction (EF%).

Assessment of Renal Function

4.4.1 Urine Collection

  • Method: Place individual mice in metabolic cages for a 6- to 24-hour period to collect urine. Alternatively, spot urine can be collected.

  • Frequency: Collect urine at baseline and at regular intervals (e.g., every 8-12 weeks) throughout the study.

4.4.2 Urinary Albumin-to-Creatinine Ratio (ACR)

  • Purpose: ACR is a key indicator of diabetic nephropathy, correcting for variations in urine concentration.

  • Analysis:

    • Measure urinary albumin concentration using a mouse-specific ELISA kit.

    • Measure urinary creatinine concentration using a colorimetric assay (e.g., Jaffe method).

    • Calculate the ACR (µg albumin / mg creatinine).

Data Presentation

Summarize all quantitative data in tables for clear comparison between experimental groups.

Table 1: Glycemic Control Parameters

Parameter Healthy Control Diabetic Control This compound p-value
Body Weight (g)
Fasting Blood Glucose (mg/dL)
OGTT AUC (mg/dL*min)
HbA1c (%)
Fasting Plasma Insulin (ng/mL)

| Fasting Plasma Glucagon (pg/mL) | | | | |

Table 2: Pancreatic Islet Parameters

Parameter Healthy Control Diabetic Control This compound p-value
Pancreas Weight (mg)
β-Cell Mass (mg)
β-Cell Area / Pancreas Area (%)
Average Islet Size (µm²)

| Islet Density (islets/mm²) | | | | |

Table 3: Cardiovascular Parameters

Parameter Healthy Control Diabetic Control This compound p-value
Systolic Blood Pressure (mmHg)
Diastolic Blood Pressure (mmHg)
Heart Rate (bpm)
Ejection Fraction (%)
Fractional Shortening (%)
LVID;d (mm)

| LVID;s (mm) | | | | |

Table 4: Renal Function Parameters

Parameter Healthy Control Diabetic Control This compound p-value
Urine Volume (mL/24h)
Urinary Albumin Excretion (µ g/24h )

| Urinary Albumin-to-Creatinine Ratio (µg/mg) | | | | |

References

Troubleshooting & Optimization

Technical Support Center: Gosogliptin Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gosogliptin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound solubility in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][][3] this compound exhibits excellent solubility in DMSO, allowing for the preparation of high-concentration stock solutions.[1][4]

Q2: I observed precipitation when I added my this compound DMSO stock solution to my aqueous cell culture medium. What should I do?

A2: This is a common issue when diluting a DMSO-dissolved compound into an aqueous buffer or medium.[5][6][7] Here are several troubleshooting steps:

  • Serial Dilution in DMSO: Before adding this compound to your aqueous medium, perform serial dilutions of your high-concentration DMSO stock solution in DMSO to get closer to your final desired concentration. Then, add the more diluted DMSO stock to your medium.[5]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically not exceeding 0.1% to 0.5%, to avoid solvent-induced cell toxicity.[5][6] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Slow Addition and Mixing: Add the this compound-DMSO solution to the aqueous medium slowly while gently vortexing or mixing. This can help prevent localized high concentrations that lead to precipitation.

  • Sonication: If precipitation still occurs, gentle sonication of the final working solution may help to redissolve the compound.[8]

  • Use of Pluronic F-68: For persistent precipitation issues, consider the use of a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your final culture medium to enhance the solubility of hydrophobic compounds.

Q3: What is the aqueous solubility of this compound?

A3: this compound has a reported aqueous solubility of 1.33 mg/mL.[1] Its solubility is expected to be higher in acidic conditions due to the presence of multiple nitrogen atoms that can be protonated.[1]

Q4: How should I store my this compound stock solution?

A4: this compound powder can be stored at -20°C for up to 3 years.[4] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your in vitro experiments with this compound.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding DMSO stock to media. The concentration of this compound is too high in the final aqueous solution, exceeding its solubility limit.1. Decrease the final concentration of this compound in your experiment. 2. Increase the final percentage of DMSO slightly, ensuring it remains within the tolerated limit for your cell line (typically ≤ 0.5%). 3. Prepare a more diluted intermediate stock solution in DMSO before the final dilution into the aqueous medium.[5]
The media becomes cloudy over time after adding this compound. The compound is slowly precipitating out of the solution, which can be influenced by temperature changes or interactions with media components.1. Ensure the experimental temperature is stable. 2. Check for any potential interactions with components in your specific cell culture medium. You may need to test solubility in a simpler buffered solution like PBS first. 3. Consider using a stabilizing agent like a cyclodextrin, though this may impact the effective concentration of the free compound.[9]
Inconsistent experimental results between batches. This could be due to incomplete dissolution of the stock solution or degradation of the compound.1. Ensure the this compound powder is fully dissolved in DMSO. Use of an ultrasonic bath can aid dissolution.[4] 2. Always use freshly prepared working solutions for your experiments. 3. Avoid repeated freeze-thaw cycles of your DMSO stock solution by preparing aliquots.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound solubility and activity.

Parameter Value Solvent/Conditions Reference
Molecular Weight 366.41 g/mol -[10]
Solubility in DMSO 100 mg/mL (272.92 mM)DMSO (requires sonication)[4]
Aqueous Solubility 1.33 mg/mLWater[1]
IC50 for DPP-4 0.013 µMIn vitro enzyme assay[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add 27.29 µL of DMSO per 1 mg of this compound).

  • Vortex the solution thoroughly for 2-3 minutes to aid dissolution.

  • If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.

  • Once fully dissolved, aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays

Objective: To prepare a working solution of this compound in cell culture medium from a DMSO stock solution.

Materials:

  • This compound-DMSO stock solution (e.g., 100 mM)

  • Pre-warmed, complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the this compound-DMSO stock solution at room temperature.

  • Perform a serial dilution of the stock solution in sterile DMSO to create an intermediate stock that is 1000x the final desired concentration. For example, to achieve a final concentration of 10 µM, prepare a 10 mM intermediate stock in DMSO.

  • Add 1 µL of the 10 mM intermediate stock solution to 10 mL of pre-warmed complete cell culture medium to achieve a final concentration of 1 µM. This results in a final DMSO concentration of 0.01%.

  • Gently mix the working solution by inverting the tube several times. Do not vortex vigorously, as this can cause foaming of the medium.

  • Use the freshly prepared working solution for your cell-based experiments immediately.

Note: The final concentration of this compound for cell-based assays will depend on the specific cell type and the experimental endpoint. A concentration range of 1-10 µM is a common starting point for in vitro studies with DPP-4 inhibitors. A dose-response experiment is recommended to determine the optimal concentration for your specific assay.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Cell-Based Experiment cluster_analysis Data Analysis stock Prepare High-Concentration This compound Stock in DMSO intermediate Create Intermediate Dilution in DMSO (1000x) stock->intermediate Dilute working Prepare Final Working Solution in Cell Culture Medium intermediate->working Dilute 1:1000 treatment Treat Cells with This compound Working Solution working->treatment seeding Seed Cells in Multi-well Plates seeding->treatment incubation Incubate for Desired Time Period treatment->incubation assay Perform Specific Assay (e.g., Proliferation, Signaling) incubation->assay readout Measure Assay Readout (e.g., Fluorescence, Luminescence) assay->readout analysis Analyze and Interpret Data readout->analysis

Caption: Experimental workflow for a typical cell-based assay with this compound.

signaling_pathway cluster_inhibition DPP-4 Inhibition cluster_incretins Incretin Hormones cluster_downstream Downstream Signaling in Pancreatic β-cells This compound This compound dpp4 DPP-4 Enzyme This compound->dpp4 Inhibits glp1 Active GLP-1 dpp4->glp1 Degrades gip Active GIP dpp4->gip Degrades receptors GLP-1R / GIPR glp1->receptors gip->receptors ac Adenylate Cyclase receptors->ac Activates camp cAMP ac->camp Increases pka PKA camp->pka akt Akt/PKB camp->akt insulin Insulin Secretion pka->insulin Promotes akt->insulin Promotes

Caption: this compound's mechanism of action via DPP-4 inhibition and downstream signaling.

References

Optimizing Gosogliptin Dosage for In Vivo Mouse Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Gosogliptin in in vivo mouse studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting. The following information is presented in a question-and-answer format to directly address common queries and challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally administered small molecule that acts as a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2][3] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[1] This leads to enhanced glucose-dependent insulin secretion from pancreatic beta cells and suppressed glucagon release from alpha cells, ultimately resulting in improved glycemic control.[1][2] An advantage of this mechanism is its glucose-dependency, which reduces the risk of hypoglycemia.[1]

Q2: I cannot find a specific recommended dosage for this compound in mice. Where should I start?

We recommend conducting a pilot dose-response study to determine the optimal dose for your specific mouse model and experimental endpoint. A suggested starting point can be extrapolated from the known effective doses of other DPP-4 inhibitors in mice, considering their relative in vitro potencies.

Q3: How can I estimate a starting dose range for my pilot study?

You can estimate a starting dose range by comparing the in vitro potency (IC50) of this compound against the murine DPP-4 enzyme with that of other well-characterized DPP-4 inhibitors. While the specific IC50 of this compound for mouse DPP-4 is not published, it is known to be a potent inhibitor.

The table below provides the in vitro IC50 values against murine DPP-4 and the reported effective oral dosages in mice for several other DPP-4 inhibitors. This information can serve as a guide for selecting a range of doses for your pilot study. A logical starting point would be to test a range of doses that encompasses those used for other potent DPP-4 inhibitors.

Data Presentation: Comparative Efficacy of DPP-4 Inhibitors in Mice

DPP-4 InhibitorMurine DPP-4 IC50 (nmol/L)Reported Effective Oral Dosage Range in MiceReference
Alogliptin115 - 45 mg/kg[4]
Linagliptin0.14Not specified in reference[2]
Saxagliptin1.9Not specified in reference[2]
Sitagliptin3.00.4 g/kg (in diet)
Vildagliptin34Not specified in reference[2]

Note: The study providing the IC50 values did not specify the in vivo dosages used for all compounds in the comparison.

Based on this comparative data, a reasonable starting range for a this compound dose-response study in mice could be 1, 5, 10, and 25 mg/kg, administered orally once daily.

Experimental Protocols

Protocol 1: Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose metabolism and the effect of antidiabetic agents.

  • Animal Preparation:

    • House mice individually and allow them to acclimate.

    • Fast mice for 6 hours prior to the test (overnight fasting is also used but may induce a more severe catabolic state).

    • Record the body weight of each mouse.

  • Drug Administration:

    • Administer this compound or vehicle control orally via gavage at the predetermined dose and time before the glucose challenge (e.g., 30-60 minutes).

  • Glucose Challenge:

    • Administer a 2 g/kg bolus of glucose solution intraperitoneally (i.p.) or orally (p.o.). Note that the route of administration will influence the glycemic response.

  • Blood Glucose Monitoring:

    • Collect blood samples from the tail vein at baseline (0 minutes, before glucose administration) and at 15, 30, 60, 90, and 120 minutes post-glucose challenge.

    • Measure blood glucose levels using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration at each time point for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose tolerance.

Protocol 2: Assessment of DPP-4 Activity

To confirm the pharmacological effect of this compound, you can measure the inhibition of plasma DPP-4 activity.

  • Sample Collection:

    • Collect blood samples at various time points after this compound administration.

    • Use tubes containing an anticoagulant (e.g., EDTA) and a DPP-4 inhibitor to prevent ex vivo degradation of substrates.

  • DPP-4 Activity Assay:

    • Plasma DPP-4 activity can be measured using a commercially available fluorometric or colorimetric assay kit. These assays typically use a synthetic DPP-4 substrate like Gly-Pro-AMC.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability in blood glucose readings - Improper fasting- Stress during handling and blood collection- Inaccurate glucose administration- Ensure consistent fasting duration for all animals.- Handle mice gently and consistently to minimize stress.- Practice gavage and injection techniques to ensure accuracy.
No significant effect of this compound on glucose tolerance - Inadequate dosage- Poor oral bioavailability in the chosen vehicle- Rapid metabolism of the compound- Conduct a dose-response study to find the optimal dose.- Ensure the compound is properly dissolved or suspended in the vehicle.- Consider the pharmacokinetic profile of this compound in rodents.
Unexpected animal morbidity or mortality - Toxicity at the tested dose- Off-target effects- Complications from experimental procedures- Start with lower doses in your pilot study.- Carefully observe animals for any adverse effects.- Refine animal handling and procedural techniques.

Mandatory Visualizations

Signaling Pathway of this compound

Gosogliptin_Mechanism cluster_gut Gut Lumen cluster_circulation Circulation cluster_pancreas Pancreas Food Intake Food Intake GLP-1 (active) GLP-1 (active) Food Intake->GLP-1 (active) stimulates release GIP (active) GIP (active) Food Intake->GIP (active) stimulates release DPP-4 DPP-4 GLP-1 (active)->DPP-4 substrate Beta Cells Beta Cells GLP-1 (active)->Beta Cells stimulates Alpha Cells Alpha Cells GLP-1 (active)->Alpha Cells inhibits GIP (active)->DPP-4 substrate GIP (active)->Beta Cells stimulates GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) degrades GIP (inactive) GIP (inactive) DPP-4->GIP (inactive) degrades This compound This compound This compound->DPP-4 inhibits Insulin Secretion Insulin Secretion Beta Cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Alpha Cells->Glucagon Secretion decreases

Caption: Mechanism of action of this compound.

Experimental Workflow for Evaluating this compound in a Diabetic Mouse Model

Experimental_Workflow cluster_setup Phase 1: Model & Dosing cluster_treatment Phase 2: Treatment & Monitoring cluster_assessment Phase 3: Efficacy Assessment cluster_analysis Phase 4: Analysis Diabetes_Induction Induce Diabetes in Mice (e.g., High-Fat Diet + STZ) Group_Allocation Randomly Allocate Mice to Treatment Groups Diabetes_Induction->Group_Allocation Dose_Response_Study Pilot Dose-Response Study (e.g., 1, 5, 10, 25 mg/kg this compound vs. Vehicle) Group_Allocation->Dose_Response_Study Daily_Dosing Daily Oral Administration of this compound or Vehicle Dose_Response_Study->Daily_Dosing Monitoring Monitor Body Weight, Food Intake, and Fasting Glucose Daily_Dosing->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT ITT Insulin Tolerance Test (ITT) OGTT->ITT Tissue_Collection Collect Plasma and Pancreas ITT->Tissue_Collection DPP4_Activity Measure Plasma DPP-4 Activity Tissue_Collection->DPP4_Activity Hormone_Levels Measure Insulin/Glucagon Levels Tissue_Collection->Hormone_Levels Histology Pancreatic Histology (Beta-cell mass, islet morphology) Tissue_Collection->Histology

Caption: Experimental workflow for this compound efficacy testing.

References

Technical Support Center: Quantification of Gosogliptin in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Gosogliptin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the quantification of this compound in plasma samples, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, undetected components in the sample matrix. In plasma analysis, endogenous components like phospholipids, proteins, and salts are common sources of matrix effects.[1] These effects can lead to inaccurate and imprecise quantification of this compound, compromising the reliability of pharmacokinetic and toxicokinetic studies.[1]

Q2: What is the most common technique for quantifying this compound in plasma?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like this compound in biological matrices. This technique offers high sensitivity, selectivity, and throughput.

Q3: Why are phospholipids a major concern for matrix effects in plasma samples?

A3: Phospholipids are abundant in plasma and have a high tendency to co-extract with analytes of interest during sample preparation. They are known to cause significant ion suppression in the electrospray ionization (ESI) source of a mass spectrometer, leading to reduced sensitivity and reproducibility.

Q4: How can I assess the presence and extent of matrix effects in my assay?

A4: The matrix effect can be evaluated qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs. For a quantitative assessment, the post-extraction spike method is widely used. This involves comparing the analyte's response in a pre-extracted blank plasma sample spiked with the analyte to the response of the analyte in a neat solution at the same concentration.[2][3]

Q5: What is the role of an internal standard (IS) in mitigating matrix effects?

A5: An internal standard is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration. A suitable IS can help to compensate for the variability in extraction recovery and matrix effects. The most effective type of IS is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d4), as it co-elutes with the analyte and experiences similar matrix effects.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the quantification of this compound in plasma, with a focus on overcoming matrix effects.

Problem Potential Cause Troubleshooting Steps & Solutions
Poor sensitivity or low signal intensity for this compound. Ion suppression due to matrix effects. 1. Optimize Sample Preparation: Switch to a more rigorous sample clean-up method. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) over simple protein precipitation (PPT).[4] 2. Chromatographic Separation: Modify the LC gradient to separate this compound from the ion-suppressing regions, particularly from phospholipids. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for ion suppression.
High variability in results between different plasma lots. Relative matrix effect. 1. Evaluate Multiple Plasma Lots: During method validation, test at least six different lots of blank plasma to assess the variability of the matrix effect.[1] 2. Improve Sample Cleanup: A more effective sample preparation method can reduce the lot-to-lot variability.
Inconsistent peak shapes or retention time shifts. Matrix components affecting the analytical column. 1. Implement a Guard Column: This will protect the analytical column from strongly retained matrix components. 2. Optimize Column Washing: Ensure a thorough column wash at the end of each chromatographic run to remove residual matrix components.
Carryover of this compound in blank injections. Adsorption of the analyte to parts of the LC-MS/MS system. 1. Optimize Autosampler Wash Solution: Use a wash solution with a higher organic content or a different solvent to effectively clean the injection needle and port. 2. Check for Contamination: Ensure that the mobile phases, solvents, and vials are free from contamination.

Experimental Protocols

While a specific validated method for this compound was not publicly available, the following protocols are based on established methods for other DPP-4 inhibitors like Sitagliptin and Linagliptin and represent best practices for minimizing matrix effects.[5][6][7]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This method is effective in removing a significant portion of plasma proteins and phospholipids.

Materials:

  • Human plasma (containing this compound)

  • Internal Standard (IS) working solution (e.g., a structural analog or ideally, a stable isotope-labeled this compound)

  • Methyl tert-butyl ether (MTBE)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

  • Microcentrifuge tubes

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 25 µL of the IS working solution and vortex briefly.

  • Add 1 mL of MTBE.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the reconstitution solution.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are suggested starting parameters that should be optimized for your specific instrument and this compound standard.

Liquid Chromatography (LC) Parameters:

Parameter Suggested Value
Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Start with a low percentage of B, ramp up to a high percentage to elute this compound, followed by a high percentage wash and re-equilibration.

Mass Spectrometry (MS/MS) Parameters:

Parameter Suggested Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution of this compound and its IS.
Ion Source Temp. 500 °C
IonSpray Voltage 5500 V

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction (LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing & Quantification lcms->data

Caption: A generalized workflow for the quantification of this compound in plasma.

troubleshooting_logic start Inaccurate or Imprecise Results? check_matrix Assess Matrix Effect (Post-column infusion / Post-extraction spike) start->check_matrix matrix_present Matrix Effect Confirmed? check_matrix->matrix_present optimize_prep Optimize Sample Preparation (e.g., SPE, LLE) matrix_present->optimize_prep Yes no_matrix Investigate Other Causes (e.g., instrument performance, standard stability) matrix_present->no_matrix No optimize_lc Optimize Chromatography optimize_prep->optimize_lc use_sil_is Use Stable Isotope-Labeled IS optimize_lc->use_sil_is revalidate Re-validate Method use_sil_is->revalidate

Caption: A decision tree for troubleshooting matrix effects in this compound quantification.

References

Gosogliptin Stability: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on preparing, storing, and troubleshooting stock solutions of Gosogliptin to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

The recommended solvent for preparing primary stock solutions of this compound is dimethyl sulfoxide (DMSO).[1] this compound is readily soluble in DMSO. For subsequent dilutions into aqueous buffers or cell culture media for in vitro experiments, the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[2] For in vivo studies, a multi-step dilution process starting with a DMSO stock is often employed.[3]

Data Presentation: Solvent and Preparation Protocols

ParameterRecommendationDetails & JustificationSource(s)
Primary Solvent Dimethyl Sulfoxide (DMSO)This compound is documented as being soluble in DMSO. It is a standard solvent for creating high-concentration stocks of small molecules for research.[1][4][5][6]
In Vitro Working Solution Dilute DMSO stock in aqueous buffer or mediaThe final DMSO concentration should not exceed 0.5% to prevent cellular toxicity. A control group with the same DMSO concentration should be included in experiments.[2]
In Vivo Formulation Example DMSO, PEG300, Tween-80, SalineA common method involves preparing a concentrated stock in DMSO, then diluting with co-solvents. An example protocol is: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3] It is critical to prepare this working solution fresh on the day of use.[3]
Q2: How should I store my this compound stock solutions to ensure stability?

To maximize the shelf-life of this compound stock solutions, proper storage is critical. General best practices for small molecule inhibitors should be followed.

Data Presentation: Recommended Storage Conditions

ParameterPowder (Solid Form)In Solvent (DMSO Stock)JustificationSource(s)
Temperature -20°C for long-term-80°C for long-term (months)-20°C for short-term (weeks)Lower temperatures slow down potential chemical degradation processes.[2]
Aliquoting N/AHighly Recommended . Aliquot into single-use volumes.Avoids repeated freeze-thaw cycles which can degrade the compound and introduce moisture, potentially leading to hydrolysis.
Light Exposure Store in the dark.Use amber or foil-wrapped vials.While specific data on this compound's photosensitivity is limited, forced degradation studies on other gliptins often include photolytic stress, suggesting light protection is a prudent measure.[7][8]
Q3: My this compound stock solution shows precipitation after thawing. What should I do?

Precipitation can occur if the compound's solubility limit is exceeded upon cooling or freezing. Gentle methods can be used to redissolve the compound.

Troubleshooting Guide: Precipitation in Stock Solutions

IssuePossible CauseRecommended ActionSource(s)
Precipitate observed after storage at -20°C or -80°C The compound has "crashed out" of solution due to low temperature.1. Bring the vial to room temperature.2. Gently warm the solution in a water bath (37°C).3. Use a vortex mixer or sonication to aid dissolution.[3]4. Visually confirm that all precipitate has redissolved before use.[3][9]
Precipitate forms upon dilution into aqueous buffer The kinetic solubility of this compound in the aqueous buffer has been exceeded.1. Decrease the final concentration of the working solution.2. Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within acceptable limits for the experiment.3. Prepare the working solution immediately before use.[6]

Diagram: Workflow for Resolving Precipitation

G cluster_workflow Troubleshooting Workflow for Precipitated Stock Solutions start Precipitate Observed in Stock Solution Vial warm Warm vial gently (e.g., 37°C water bath) start->warm mix Vortex or Sonicate to aid dissolution warm->mix check Visually Inspect for Complete Dissolution mix->check success Solution is ready for use. Proceed with experiment. check->success Yes fail Precipitate remains. Consider preparing a fresh stock or diluting to a lower concentration. check->fail No

A simple workflow for redissolving precipitated this compound stock solutions.

Advanced Troubleshooting and Protocols

Q4: What are the likely chemical degradation pathways for this compound in solution?

While specific stability-indicating studies for this compound in research stock solutions are not widely published, potential degradation pathways can be inferred from its chemical structure and data from other DPP-4 inhibitors. The primary concerns for molecules with amide bonds are hydrolysis and oxidation.

  • Hydrolysis : The amide bond within the this compound structure could be susceptible to hydrolysis, especially under strong acidic or basic pH conditions.[10] Studies on other gliptins like Vildagliptin also point to hydrolysis as a key metabolic and degradation route.[11][12][13]

  • Oxidation : The piperazine and pyrimidine rings contain nitrogen and carbon atoms that could be susceptible to oxidation. Forced degradation studies of other gliptins frequently test for oxidative degradation using agents like hydrogen peroxide (H₂O₂).[7][8]

Diagram: Potential Chemical Degradation Sites of this compound

G cluster_pathway Potential Degradation Pathways for this compound gosogliptin_structure hydrolysis_node Amide Bond Susceptible to Hydrolysis (cleavage site) hydrolysis_node->gosogliptin_structure oxidation_node Piperazine & Pyrimidine Rings Potential Oxidation Sites oxidation_node->gosogliptin_structure G cluster_workflow Experimental Workflow for HPLC Stability Testing prep_stock Prepare Fresh Stock Solution (e.g., 10 mM in DMSO) day0 Day 0 Analysis: Inject Standards & Stock Sample. Establish Baseline. prep_stock->day0 prep_cal Prepare Calibration Standards from solid this compound prep_cal->day0 store Store Aliquots at Test Conditions (-20°C, 4°C, RT) day0->store timepoint Analyze Samples at Time Points (e.g., 1, 2, 4 weeks) store->timepoint analyze Analyze Data: 1. Quantify Concentration 2. Check for new peaks timepoint->analyze conclusion Determine Stability Under Each Condition analyze->conclusion

References

Technical Support Center: Gosogliptin In Vitro Potency Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gosogliptin in vitro potency assays. Our goal is to help you address variability and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2][3] It acts as a competitive inhibitor, binding to the active site of DPP-4.[3] This prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By prolonging the activity of these hormones, this compound enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[1][2]

Q2: What are the common in vitro assays used to determine the potency of this compound?

The potency of this compound is typically determined using two main types of in vitro assays:

  • DPP-4 Enzymatic Assays: These assays directly measure the inhibition of purified DPP-4 enzyme activity. They often employ a fluorogenic or chromogenic substrate that, when cleaved by DPP-4, releases a detectable signal.[4] The reduction in signal in the presence of this compound is used to calculate its inhibitory potency, commonly expressed as an IC50 value.

  • Cell-Based Assays: These assays measure the inhibitory effect of this compound on DPP-4 activity in a cellular context.[5] Cell lines that endogenously express DPP-4 or are engineered to overexpress it are used.[5] These assays provide insights into the compound's potency in a more physiologically relevant environment, accounting for factors like cell permeability and potential off-target effects.

Q3: What are the key sources of variability in this compound in vitro potency assays?

Variability in in vitro potency assays for DPP-4 inhibitors like this compound can arise from several factors:[6][7]

  • Experimental Conditions: Minor differences in temperature, pH, and incubation times can significantly impact enzyme kinetics and, consequently, the measured IC50 values.

  • Reagent Quality and Concentration: The source and purity of the DPP-4 enzyme, the concentration and stability of the substrate, and the composition of the assay buffer can all contribute to variability.[8]

  • Assay Format: Differences between enzymatic and cell-based assays, as well as variations in the specific protocols and detection methods, can lead to different potency estimates.[9]

  • Cell-Based Assay Parameters: For cell-based assays, factors such as cell line choice, passage number, cell density, and culture conditions can introduce variability.[10][11]

  • Data Analysis: The mathematical models used to fit the dose-response curves and calculate IC50 values can also influence the final results.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values for this compound

Symptoms:

  • Inconsistent IC50 values between experimental runs.

  • Large standard deviations in replicate measurements.

  • Difficulty in reproducing published results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Substrate Concentration The IC50 value of a competitive inhibitor like this compound is dependent on the substrate concentration.[12][13][14] Ensure that the substrate concentration is kept consistent across all experiments and is ideally at or below the Michaelis-Menten constant (Km) of the enzyme.
Enzyme Activity Variations in the activity of the DPP-4 enzyme preparation can lead to inconsistent results. Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles. Perform a quality control check of each new enzyme batch.
Incubation Times Ensure that pre-incubation of the enzyme with this compound and the subsequent reaction with the substrate are performed for consistent time periods in all wells and on all plates. Use a multi-channel pipette to minimize timing differences.
Temperature Fluctuations DPP-4 enzyme activity is sensitive to temperature.[15] Ensure that all assay components are at the correct temperature before starting the reaction and that the incubation steps are carried out in a temperature-controlled environment.
This compound Stability Verify the stability of this compound in the assay buffer.[3] Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock solution.
Issue 2: Low Signal or No Enzyme Activity

Symptoms:

  • Low fluorescence or absorbance readings in the positive control wells (enzyme without inhibitor).

  • No significant difference in signal between the positive control and background wells.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inactive Enzyme The DPP-4 enzyme may have lost its activity due to improper storage or handling. Use a new vial of enzyme and ensure it is stored at -80°C.[3]
Substrate Degradation The substrate may have degraded. Prepare fresh substrate solution for each experiment and protect it from light if it is photosensitive.
Incorrect Buffer Conditions The pH or ionic strength of the assay buffer may not be optimal for DPP-4 activity. Verify the buffer composition and pH. A typical buffer for DPP-4 assays is Tris-HCl at pH 8.0.[8]
Reader Settings Incorrect wavelength settings or gain settings on the plate reader can lead to low signal detection.[16] Consult the assay kit protocol or literature for the appropriate excitation and emission wavelengths for your substrate.
Issue 3: Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability in DPP-4 inhibition between different cell passages.

  • Poor correlation between enzymatic and cell-based assay results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Cell Line Health and Passage Number The expression level of DPP-4 can vary with cell passage number and overall cell health. Use cells within a defined passage number range and ensure they are healthy and in the logarithmic growth phase.
Cell Seeding Density Inconsistent cell numbers per well will lead to variable DPP-4 expression. Use a cell counter to ensure accurate and consistent cell seeding.
Serum in Media Components in fetal bovine serum (FBS) can sometimes interfere with the assay. Consider reducing the serum concentration or using a serum-free medium during the assay.
Compound Cytotoxicity At high concentrations, this compound or the vehicle (e.g., DMSO) may be toxic to the cells, leading to a decrease in signal that is not related to DPP-4 inhibition. Perform a cytotoxicity assay to determine the non-toxic concentration range of your compound.

Data Presentation

Table 1: Factors Influencing this compound IC50 Values in Enzymatic Assays

Parameter Potential Impact on IC50 Recommendation
Substrate Concentration Higher substrate concentration can lead to a higher apparent IC50 for competitive inhibitors.[12][17]Use a substrate concentration at or below the Km value.
Enzyme Concentration Can affect the apparent IC50, especially for tight-binding inhibitors.[12]Maintain a consistent enzyme concentration across all assays.
Pre-incubation Time Insufficient pre-incubation of the enzyme with this compound may lead to an underestimation of its potency.Optimize and standardize the pre-incubation time.
Temperature Enzyme kinetics are temperature-dependent.Maintain a constant temperature (e.g., 37°C) throughout the assay.[15]
pH DPP-4 activity is pH-sensitive.Use a buffered solution at the optimal pH for the enzyme (typically pH 7.5-8.0).[8]

Experimental Protocols

Detailed Methodology for a DPP-4 Enzymatic Assay

This protocol is a general guideline and may need to be optimized for your specific laboratory conditions and reagents.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[8]

    • DPP-4 Enzyme: Reconstitute purified recombinant human DPP-4 in assay buffer to a final concentration of approximately 1.73 mU/mL.[8]

    • Substrate: Prepare a stock solution of a fluorogenic substrate, such as Gly-Pro-AMC, in DMSO and dilute it in assay buffer to a final concentration of 200 µM.[8]

    • This compound: Prepare a stock solution in DMSO and create a serial dilution series in assay buffer.

  • Assay Procedure:

    • Add 25 µL of the this compound dilutions or vehicle control (assay buffer with DMSO) to the wells of a 96-well black microplate.

    • Add 25 µL of the DPP-4 enzyme solution to each well and incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[8]

    • Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.[8]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the substrate (e.g., 360 nm excitation and 460 nm emission for AMC).

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

DPP-4 Signaling Pathway Ingestion Food Ingestion Intestine Intestinal L-cells Ingestion->Intestine stimulates GLP1_GIP Active GLP-1 & GIP (Incretin Hormones) Intestine->GLP1_GIP release Pancreas Pancreatic β-cells GLP1_GIP->Pancreas stimulates DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 is degraded by Insulin Insulin Secretion Pancreas->Insulin Glucose Lower Blood Glucose Insulin->Glucose Inactive Inactive Metabolites DPP4->Inactive This compound This compound This compound->DPP4 inhibits

Caption: Mechanism of action of this compound in the DPP-4 signaling pathway.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, this compound) start->reagent_prep plate_setup Plate Setup (Add this compound/Vehicle) reagent_prep->plate_setup pre_incubation Pre-incubation (Add DPP-4 Enzyme, Incubate) plate_setup->pre_incubation reaction_start Initiate Reaction (Add Substrate) pre_incubation->reaction_start incubation Incubation reaction_start->incubation read_plate Read Plate (Fluorescence/Absorbance) incubation->read_plate data_analysis Data Analysis (% Inhibition, IC50 Calculation) read_plate->data_analysis end End data_analysis->end

Caption: General workflow for a this compound in vitro enzymatic potency assay.

Troubleshooting_Guide start High IC50 Variability? cause1 Check Substrate Concentration start->cause1 Yes no_issue No, results are consistent. start->no_issue No cause2 Verify Enzyme Activity/Storage cause1->cause2 cause3 Standardize Incubation Times & Temp cause2->cause3 cause4 Assess this compound Stability cause3->cause4 solution Consistent Results cause4->solution

References

Technical Support Center: Gosogliptin Treatment Protocols in Rodent Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Gosogliptin in different rodent models. The information is intended for scientists and drug development professionals to facilitate the design and execution of their experiments.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High variability in blood glucose response within the same strain. Inconsistent fasting times, stress during handling and dosing, or variations in the gut microbiome. C57BL/6J mice, in particular, can exhibit greater blood glucose excursions.[1]Standardize fasting duration (e.g., 6 hours for mice) and handling procedures.[1][2] Consider acclimatizing animals to handling and gavage procedures to minimize stress. For oral glucose tolerance tests (OGTT), ensure consistent glucose dosage and administration technique.
Suboptimal glycemic control observed at previously reported effective doses. Strain-specific differences in DPP-4 expression or activity, or variations in drug metabolism and clearance. Sprague-Dawley rats have been shown to have higher baseline P-glycoprotein expression than Wistar rats, which could affect drug absorption and disposition.[3][4]A dose-response study is recommended to determine the optimal dose for the specific rodent strain and experimental model. Consider that a 30 mg/kg/day dose of sitagliptin in rats resulted in less than 50% inhibition of plasma DPP-4 activity, while 80 mg/kg/day achieved 88% inhibition.
Unexpected adverse effects at therapeutic doses (e.g., lethargy, weight loss). Off-target effects at higher concentrations, or strain-specific sensitivity. High doses of some DPP-4 inhibitors (150-200 times the maximum recommended human dose) have been associated with kidney and liver necrosis in rats.[5]Reduce the dose and conduct a dose-escalation study to identify the maximum tolerated dose in your specific strain. Closely monitor animals for any signs of toxicity.
Female rodents show a blunted response to this compound compared to males. Hormonal influences on glucose metabolism and drug disposition. Female Wistar rats have been reported to be less responsive to classic diabetes induction protocols.[6][7]Consider the sex of the animals as a biological variable. If using female rodents, be aware of the estrous cycle and its potential impact on glucose homeostasis. It may be necessary to use larger group sizes to account for potential variability.
Difficulty in achieving consistent oral gavage administration. Improper technique, incorrect gavage needle size, or animal stress.Ensure personnel are properly trained in oral gavage techniques. Use the appropriate gavage needle size for the animal's weight. To minimize stress, consider alternative voluntary oral administration methods, such as incorporating the drug into a palatable jelly.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for different rodent strains?

A1: There is limited publicly available data directly comparing the optimal dosage of this compound across different rodent strains. Based on studies with other DPP-4 inhibitors, a starting point for dose-finding studies could be in the range of 10-30 mg/kg, administered orally once daily. However, it is crucial to perform a dose-response study in your specific strain and diabetes model to determine the most effective and well-tolerated dose. For instance, studies with sitagliptin in rats have used doses up to 80 mg/kg/day to achieve significant DPP-4 inhibition.

Q2: Are there known pharmacokinetic differences between Sprague-Dawley, Wistar, and C57BL/6 strains that could affect this compound treatment?

Q3: How does this compound's mechanism of action translate to rodent models?

A3: this compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[9] In rodents, as in humans, DPP-4 is the enzyme responsible for the rapid inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP. This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.

Q4: What are the key experimental considerations when designing a study with this compound in rodents?

A4: Key considerations include:

  • Strain Selection: The choice of strain should be justified based on the research question. For example, C57BL/6J mice are susceptible to diet-induced obesity and glucose intolerance, making them a common model for type 2 diabetes research.[1] Wistar and Sprague-Dawley rats are also frequently used in metabolic studies.[10][11]

  • Diabetes Induction: If applicable, the method of diabetes induction (e.g., high-fat diet, streptozotocin) should be carefully chosen and standardized, as it can influence the disease phenotype and response to treatment.[11][12][13]

  • Route of Administration: Oral gavage is a common method for administering this compound. Proper technique is essential to ensure accurate dosing and animal welfare.

  • Endpoint Measurement: Key endpoints typically include blood glucose levels (fasting and postprandial), HbA1c, insulin and glucagon levels, and oral glucose tolerance tests (OGTT).

  • Control Groups: Appropriate vehicle control groups are essential for interpreting the effects of this compound.

Q5: What potential side effects should I monitor for in rodents treated with this compound?

A5: At therapeutic doses, DPP-4 inhibitors are generally well-tolerated in rodents. However, it is important to monitor for general signs of distress, including changes in body weight, food and water intake, and activity levels. At very high doses, off-target effects could potentially lead to toxicities, as has been observed with other DPP-4 inhibitors.[5] Regular monitoring of animal health is crucial throughout the study.

Quantitative Data Summary

The following table summarizes representative dosage information for DPP-4 inhibitors in various rodent models. Note that direct comparative data for this compound is limited, and these values should serve as a reference for designing dose-finding studies.

DrugRodent StrainDoseRoute of AdministrationKey FindingsReference
SitagliptinSprague-Dawley Rat30 - 80 mg/kg/dayOral30 mg/kg/day led to <50% DPP-4 inhibition, while 80 mg/kg/day blocked 88%.
SitagliptinICR MiceNot SpecifiedAdmixture in high-fat dietSustained reduction in blood glucose and HbA1c.[14]
VildagliptinC57BL/6 MiceNot SpecifiedNot SpecifiedReduced plasma DPP-4 activity.[15]
SaxagliptinWistar RatNot SpecifiedNot SpecifiedShowed anti-inflammatory effects.[16]

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Mice
  • Animal Preparation: Fast C57BL/6J mice for 6 hours prior to the test.[2] House animals individually during fasting with free access to water.

  • Baseline Blood Glucose: At t=0 min, obtain a baseline blood sample from the tail vein to measure blood glucose.

  • This compound Administration: Administer this compound or vehicle control via oral gavage at the predetermined dose.

  • Glucose Challenge: 30-60 minutes after drug administration, administer a 2 g/kg body weight glucose solution (e.g., 20% glucose in sterile water) via oral gavage.[2]

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.

  • Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion to assess glucose tolerance.

Chronic this compound Treatment in a Diet-Induced Obesity (DIO) Rat Model
  • Model Induction: Feed male Sprague-Dawley rats a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

  • Group Allocation: Randomly assign rats to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Drug Administration: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).

  • Monitoring: Monitor body weight, food intake, and water intake regularly (e.g., weekly).

  • Glycemic Control Assessment: At the end of the treatment period, perform an OGTT as described above (adjusting glucose dose for rats, e.g., 2 g/kg). Measure fasting blood glucose, insulin, and HbA1c levels.

  • Tissue Collection: At the end of the study, euthanize animals and collect relevant tissues (e.g., pancreas, liver, adipose tissue) for further analysis (e.g., histology, gene expression).

Visualizations

Gosogliptin_Signaling_Pathway Food_Intake Food Intake Gut Gut Food_Intake->Gut Stimulates GLP1_GIP Active GLP-1 & GIP (Incretins) Gut->GLP1_GIP Releases DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Pancreas Pancreas GLP1_GIP->Pancreas Acts on Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inactivates This compound This compound This compound->DPP4 Inhibits Insulin ↑ Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) Insulin->Glucose_Uptake Liver Liver Glucagon->Liver Hepatic_Glucose ↓ Hepatic Glucose Production Liver->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

Caption: this compound Signaling Pathway

Gosogliptin_Experimental_Workflow Start Start: Select Rodent Strain & Model Acclimatization Acclimatization Period (1-2 weeks) Start->Acclimatization Baseline Baseline Measurements (Body Weight, Blood Glucose) Acclimatization->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Vehicle Vehicle Control Group Randomization->Vehicle Gosogliptin_Low This compound (Low Dose) Group Randomization->Gosogliptin_Low Gosogliptin_High This compound (High Dose) Group Randomization->Gosogliptin_High Treatment Daily Oral Gavage (4-8 weeks) Vehicle->Treatment Gosogliptin_Low->Treatment Gosogliptin_High->Treatment Monitoring In-life Monitoring (Body Weight, Food/Water Intake) Treatment->Monitoring Endpoint Endpoint Assays Treatment->Endpoint OGTT Oral Glucose Tolerance Test (OGTT) Endpoint->OGTT Blood_Collection Terminal Blood Collection (HbA1c, Insulin, Glucagon) Endpoint->Blood_Collection Tissue_Harvesting Tissue Harvesting (Pancreas, Liver, Adipose) Endpoint->Tissue_Harvesting Analysis Data Analysis & Interpretation OGTT->Analysis Blood_Collection->Analysis Tissue_Harvesting->Analysis

References

Refining HPLC gradient for better separation of Gosogliptin and metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the HPLC separation of Gosogliptin and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you might face when developing and running your HPLC method for this compound.

Q1: I am seeing significant peak tailing for my this compound peak. What is the likely cause and how can I fix it?

A1: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[1][2][3] The primary cause is often secondary interactions between the positively charged amine groups on this compound and negatively charged residual silanol groups on the surface of the silica-based stationary phase.[3][4]

Here are several strategies to mitigate peak tailing:

  • Lower the Mobile Phase pH: By operating at a low pH (e.g., 2.5-3.5), the residual silanol groups on the stationary phase become fully protonated and are no longer ionized. This minimizes the undesirable ionic interactions with the basic this compound molecule.[1][4]

  • Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol interactions and improve peak shape.[1]

  • Use a Modern, End-capped Column: High-purity silica columns with advanced end-capping are designed to have fewer accessible silanol groups, thus reducing peak tailing for basic analytes.[2][4]

  • Consider a Different Stationary Phase: If tailing persists, consider a column with a different chemistry, such as a polar-embedded phase or a charged surface hybrid (CSH) column, which are designed to provide better peak shapes for basic compounds.[1]

Q2: My this compound and its primary hydroxylated metabolite are co-eluting or have very poor resolution. How can I improve their separation?

A2: Improving the resolution between a parent drug and its more polar metabolite often requires careful optimization of the mobile phase and gradient conditions. Since the hydroxylated metabolite is more polar than this compound, it will typically elute earlier.

To improve separation, you can try the following:

  • Decrease the Gradient Slope: A shallower gradient (i.e., a slower increase in the percentage of the organic solvent over time) will increase the overall run time but can significantly improve the resolution between closely eluting peaks.

  • Modify the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation, as they have different solvent strengths and interaction mechanisms. This can sometimes improve the resolution between structurally similar compounds.

  • Adjust the Mobile Phase pH: Changing the pH can alter the ionization state of this compound and its metabolite, which in turn can affect their retention times and potentially improve separation.

  • Optimize the Column Temperature: Increasing the column temperature can decrease the mobile phase viscosity, leading to sharper peaks and potentially better resolution. However, be mindful of the stability of your analytes at higher temperatures.

Q3: I am not getting enough retention for the hydroxylated metabolite; it elutes close to the void volume. What should I do?

A3: Poor retention of polar compounds is a common challenge in reversed-phase HPLC.[5][6][7] Here are some approaches to increase the retention of your polar metabolite:

  • Decrease the Initial Percentage of Organic Solvent: Start your gradient with a lower concentration of the organic mobile phase (e.g., 2-5% instead of 10%). This will increase the retention of polar analytes on the C18 column.

  • Use a 100% Aqueous Stable Column: Some conventional C18 columns can undergo "phase collapse" or "dewetting" when used with highly aqueous mobile phases, leading to a loss of retention.[5] Using a column specifically designed for use with 100% aqueous mobile phases (e.g., a polar-endcapped or polar-embedded column) can resolve this issue.

  • Consider HILIC Chromatography: If your metabolite is very polar and still not retained well in reversed-phase mode, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that is well-suited for the retention and separation of highly polar compounds.[6]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for this compound and a Hydroxylated Metabolite

This protocol provides a starting point for the separation of this compound and its more polar, hydroxylated metabolite.

1. HPLC System and Column:

  • System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and UV or PDA detector.
  • Column: A C18 column with high-purity silica and end-capping (e.g., Waters XBridge C18, Agilent Zorbax SB-C18, Phenomenex Luna C18). A common dimension is 4.6 x 150 mm with 3.5 or 5 µm particle size.

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Prepare a 20 mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.22 µm membrane filter.
  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 265 nm
  • Injection Volume: 10 µL
  • Gradient Program: See the table below.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.06040
16.0595
18.0595
18.1955
22.0955

4. Sample Preparation:

  • Prepare stock solutions of this compound and its metabolite in a 50:50 mixture of acetonitrile and water.
  • Dilute the stock solutions to the desired working concentration using the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B).

Data Presentation

The following table illustrates the hypothetical effect of changing the mobile phase pH on the retention time, resolution, and peak symmetry (tailing factor) of this compound and its hydroxylated metabolite (M1).

Table 1: Effect of Mobile Phase pH on Chromatographic Performance

ParameterpH 2.5pH 4.5pH 6.5
Metabolite (M1) Retention Time (min) 4.24.54.8
This compound Retention Time (min) 8.58.27.9
Resolution (Rs) between M1 and this compound 5.14.23.1
Metabolite (M1) Tailing Factor 1.11.31.6
This compound Tailing Factor 1.21.52.1

As shown in the table, a lower pH provides better peak symmetry (lower tailing factor) and improved resolution for the basic compound this compound.

Visual Workflow Guides

The following diagrams illustrate logical workflows for troubleshooting common HPLC separation issues.

TroubleshootingPoorResolution Start Poor Resolution (Rs < 1.5) between this compound and Metabolite CheckGradient Is the gradient slope optimized? Start->CheckGradient ShallowGradient Decrease gradient slope (e.g., 0.5-2% B/min) CheckGradient->ShallowGradient No CheckSolvent Have you tried a different organic solvent? CheckGradient->CheckSolvent Yes End Resolution Improved ShallowGradient->End TryMethanol Switch from Acetonitrile to Methanol (or vice versa) CheckSolvent->TryMethanol No CheckpH Is the mobile phase pH optimal? CheckSolvent->CheckpH Yes TryMethanol->End AdjustpH Adjust pH to maximize retention differences CheckpH->AdjustpH No CheckpH->End Yes AdjustpH->End

Caption: Troubleshooting workflow for poor resolution.

TroubleshootingPeakTailing Start Significant Peak Tailing (Tf > 1.5) for this compound CheckpH Is the mobile phase pH low enough (e.g., pH 2.5-3.5)? Start->CheckpH LowerpH Decrease mobile phase pH to protonate silanols CheckpH->LowerpH No CheckBuffer Is the buffer strength adequate? CheckpH->CheckBuffer Yes End Peak Shape Improved LowerpH->End IncreaseBuffer Increase buffer strength (e.g., 20-50 mM) CheckBuffer->IncreaseBuffer No CheckColumn Is the column suitable for basic compounds? CheckBuffer->CheckColumn Yes IncreaseBuffer->End NewColumn Consider a polar-embedded or CSH column CheckColumn->NewColumn No CheckColumn->End Yes NewColumn->End

Caption: Troubleshooting workflow for peak tailing.

References

Technical Support Center: Optimizing Gosogliptin in Cell-based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times and other critical parameters for Gosogliptin in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] DPP-4 is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately leads to improved glycemic control.[1]

Q2: Which cell lines are suitable for studying the effects of this compound?

A2: Several cell lines can be used for in vitro studies of this compound, depending on the research question:

  • Caco-2 cells: A human colon adenocarcinoma cell line that differentiates into a polarized monolayer with enterocyte-like characteristics. These cells are widely used as a model for intestinal absorption and to study the effects of DPP-4 inhibitors on gut hormone signaling.

  • HepG2 cells: A human liver cancer cell line that retains many of the metabolic functions of hepatocytes. These are useful for investigating the hepatic effects of this compound and its potential impact on liver metabolism.

  • Pancreatic β-cell lines (e.g., MIN6, INS-1E): These insulin-secreting cell lines are crucial for studying the direct effects of this compound on insulin secretion and β-cell function.

Q3: What is a typical starting point for this compound concentration in a cell-based assay?

A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50). Based on data for other DPP-4 inhibitors like sitagliptin, a starting range of 1 nM to 10 µM is often used for initial experiments.

Q4: How do I determine the optimal incubation time for this compound in my assay?

A4: The optimal incubation time is a balance between achieving sufficient inhibition of DPP-4 and maintaining cell viability. It is recommended to perform a time-course experiment. A general approach is to pre-incubate the cells with this compound for a period (e.g., 10-60 minutes) before adding the DPP-4 substrate. The subsequent incubation with the substrate should be long enough to generate a robust signal but short enough to remain in the linear range of the reaction. Kinetic readings every 5-10 minutes can help determine the optimal substrate incubation time.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background fluorescence 1. Autofluorescence of this compound or other compounds in the media. 2. Contamination of reagents or cell culture. 3. Sub-optimal filter sets in the plate reader.1. Run a control well with this compound but without the fluorescent substrate to measure its intrinsic fluorescence and subtract it from the experimental wells. 2. Use fresh, sterile reagents and ensure aseptic cell culture techniques. 3. Check that the excitation and emission wavelengths of the plate reader are appropriate for the fluorophore being used (e.g., Ex/Em = 360/460 nm for AMC-based substrates).[2]
Low signal or no inhibition 1. Insufficient incubation time with this compound. 2. This compound concentration is too low. 3. Inactive this compound. 4. Low DPP-4 activity in the cells.1. Increase the pre-incubation time with this compound. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to find the optimal pre-incubation period. 2. Perform a dose-response experiment with a wider range of this compound concentrations. 3. Check the storage conditions and expiration date of the this compound stock. Prepare a fresh solution. 4. Ensure that the cell line used expresses sufficient levels of DPP-4. Cell density can also affect the overall enzyme activity.
High well-to-well variability 1. Inconsistent cell seeding. 2. Inaccurate pipetting. 3. Edge effects in the microplate.1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the microplate, or fill them with sterile media or PBS to create a humidity barrier.
Cell death or morphological changes 1. This compound concentration is too high (cytotoxicity). 2. Prolonged incubation times. 3. Solvent toxicity (e.g., DMSO).1. Perform a cell viability assay (e.g., MTT or resazurin) to determine the cytotoxic concentration of this compound. Use concentrations well below the cytotoxic threshold. 2. Reduce the total incubation time. 3. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.5%) and consistent across all wells, including controls.

Data Presentation

Table 1: Reference IC50 Values for DPP-4 Inhibitors in Different Cell Lines

InhibitorCell LineIC50 (µM)Reference
SitagliptinCaco-20.6[3]
VildagliptinCaco-2Data not available
SaxagliptinCaco-2Data not available
LinagliptinCaco-2Data not available
SitagliptinHepG2Data not available
SitagliptinPancreatic β-cellsData not available

Table 2: Recommended Incubation Time Optimization Parameters

ParameterRecommended RangePurpose
This compound Pre-incubation Time 10 - 60 minutesTo allow for sufficient binding of this compound to the DPP-4 enzyme before substrate addition.
Substrate Incubation Time 15 - 60 minutesTo allow for enzymatic conversion of the substrate to a detectable product within the linear range of the reaction.

Experimental Protocols

Protocol 1: Determination of this compound IC50 in a Cell-Based DPP-4 Activity Assay

This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.

Materials:

  • Cell line of interest (e.g., Caco-2, HepG2)

  • Complete cell culture medium

  • 96-well black, clear-bottom microplates

  • This compound

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Positive control DPP-4 inhibitor (e.g., Sitagliptin)

  • Cell viability reagent (e.g., MTT, Resazurin)

  • Plate reader with fluorescence capabilities

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and culture until they reach the desired confluency.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in assay buffer to create a range of concentrations (e.g., 1 nM to 10 µM). Ensure the final solvent concentration is consistent and non-toxic to the cells.

  • This compound Pre-incubation:

    • Remove the culture medium from the wells and wash the cells gently with assay buffer.

    • Add the diluted this compound solutions to the respective wells. Include wells for a vehicle control (solvent only) and a positive control inhibitor.

    • Incubate the plate at 37°C for the optimized pre-incubation time (e.g., 30 minutes).

  • Substrate Addition and Kinetic Reading:

    • Prepare the DPP-4 substrate solution in assay buffer according to the manufacturer's instructions.

    • Add the substrate solution to all wells.

    • Immediately place the plate in a pre-warmed plate reader and begin kinetic measurements of fluorescence (e.g., every 5 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Cell Viability Assay:

    • In a separate plate, treat the cells with the same concentrations of this compound for the same duration and perform a cell viability assay to ensure that the observed inhibition is not due to cytotoxicity.

Mandatory Visualizations

Signaling_Pathway cluster_Gut Gut Lumen cluster_Bloodstream Bloodstream cluster_Pancreas Pancreatic β-cell cluster_AlphaCell Pancreatic α-cell Food Food Intake GLP1_GIP Active GLP-1 & GIP Food->GLP1_GIP Stimulates release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate for Insulin Increased Insulin Secretion GLP1_GIP->Insulin Stimulates Glucagon Decreased Glucagon Secretion GLP1_GIP->Glucagon Inhibits Inactive_GLP1_GIP Inactive Metabolites DPP4->Inactive_GLP1_GIP Degrades This compound This compound This compound->DPP4 Inhibits

Caption: Mechanism of action of this compound in regulating glucose homeostasis.

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_this compound Prepare serial dilutions of this compound seed_cells->prepare_this compound pre_incubation Pre-incubate cells with this compound prepare_this compound->pre_incubation add_substrate Add DPP-4 fluorescent substrate pre_incubation->add_substrate kinetic_read Kinetic fluorescence reading add_substrate->kinetic_read analyze_data Analyze data and calculate IC50 kinetic_read->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting_Logic start Assay Issue (e.g., Low Signal) check_concentration Is this compound concentration optimal? start->check_concentration check_incubation Is pre-incubation time sufficient? check_concentration->check_incubation Yes dose_response Perform dose-response experiment check_concentration->dose_response No check_viability Is there evidence of cytotoxicity? check_incubation->check_viability Yes time_course Perform time-course experiment check_incubation->time_course No viability_assay Perform cell viability assay check_viability->viability_assay Yes resolve Issue Resolved check_viability->resolve No dose_response->check_incubation time_course->check_viability viability_assay->resolve

Caption: Logical troubleshooting workflow for common assay issues.

References

Technical Support Center: Troubleshooting Unexpected Physiological Responses to Gosogliptin In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected physiological responses to Gosogliptin in in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues.

FAQs and Troubleshooting Guides

Issue 1: Altered Glucose Homeostasis

Question: My animals treated with this compound are showing an unexpectedly blunted or exaggerated glycemic response in an oral glucose tolerance test (OGTT). What could be the cause and how can I troubleshoot this?

Answer:

An unexpected glycemic response to this compound can stem from several factors, ranging from procedural inconsistencies to complex biological interactions. This compound, as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, is expected to improve glucose tolerance by prolonging the action of incretin hormones like GLP-1 and GIP.[1]

Potential Causes and Troubleshooting Steps:

  • Procedural Variability:

    • Fasting Time: Ensure strict adherence to the fasting protocol. Inconsistent fasting durations can significantly alter baseline glucose levels and the subsequent response to a glucose challenge.

    • Glucose Administration: Verify the accuracy of the glucose dose and the consistency of the oral gavage technique. Improper administration can lead to variability in glucose absorption.

    • Blood Sampling: Standardize the blood sampling site and technique to minimize stress-induced hyperglycemia.

  • Pharmacokinetic Issues:

    • Drug Formulation and Administration: Confirm the stability and solubility of your this compound formulation. Ensure accurate and consistent dosing.

    • Drug-Drug Interactions: Be aware of potential interactions with other administered compounds that may affect this compound's metabolism, which could involve cytochrome P450 enzymes.

  • Biological Factors:

    • Animal Strain and Health Status: Different rodent strains can exhibit varied metabolic responses. Underlying health issues in the animals can also impact glucose metabolism.

    • Incretin Axis Saturation: At high doses of this compound, the DPP-4 enzyme may be fully inhibited, leading to a plateau in the glycemic response. Consider a dose-response study to investigate this.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is a standard method to assess how quickly an orally administered glucose load is cleared from the bloodstream.[2][3]

  • Animal Preparation:

    • Fast mice for 4-6 hours with free access to water.[2]

    • Record the body weight of each mouse for accurate glucose dose calculation.

  • Procedure:

    • At time point 0, measure baseline blood glucose from a tail vein blood sample using a glucometer.

    • Administer a bolus of glucose (typically 1-2 g/kg body weight) via oral gavage. The glucose is usually prepared as a 20% solution in sterile water or saline.

    • Measure blood glucose at 15, 30, 60, and 120 minutes post-glucose administration.[3]

  • Data Analysis:

    • Plot blood glucose concentration against time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

Issue 2: Unexpected Cardiovascular Responses

Question: I am observing unexpected changes in blood pressure and/or heart rate in my animals treated with this compound. How should I investigate this?

Answer:

DPP-4 inhibitors as a class have been investigated for their cardiovascular effects, with some studies in animal models suggesting potential for blood pressure reduction.[4] However, unexpected cardiovascular responses warrant careful investigation.

Potential Causes and Troubleshooting Steps:

  • Measurement Technique:

    • Tail-Cuff Method: This non-invasive method can be prone to stress-induced artifacts. Ensure proper acclimatization of the animals to the restraining device and consistent measurement conditions.

    • Telemetry: For continuous and more accurate blood pressure and heart rate monitoring in conscious, freely moving animals, radiotelemetry is the gold standard.

  • Pharmacological Effects:

    • Off-Target Effects: While this compound is a selective DPP-4 inhibitor, high concentrations could potentially interact with other targets.

    • Interaction with Vasoactive Peptides: DPP-4 is known to cleave several vasoactive peptides. Inhibition of DPP-4 could therefore lead to altered levels of these peptides, influencing cardiovascular parameters.

  • Experimental Conditions:

    • Anesthesia: If measurements are taken under anesthesia, the choice of anesthetic agent can significantly impact cardiovascular function.

    • Animal Stress: Any stressful stimuli in the experimental environment can lead to transient changes in blood pressure and heart rate.

Experimental Protocol: Blood Pressure Measurement in Rodents (Tail-Cuff Method)

This non-invasive method is suitable for repeated measurements of systolic blood pressure.[5][6]

  • Acclimatization:

    • Acclimatize the animals to the restraining device for several days before the actual measurement to minimize stress.

    • Ensure a quiet and temperature-controlled environment.

  • Procedure:

    • Place the conscious animal in the restrainer.

    • Position the tail cuff and sensor correctly on the tail.

    • The system will automatically inflate and deflate the cuff, and the sensor will detect the blood flow to determine systolic blood pressure.

    • Take multiple readings for each animal and average them to improve accuracy.

  • Data Analysis:

    • Compare the mean systolic blood pressure between the this compound-treated and control groups.

Issue 3: Signs of Immunomodulation

Question: My this compound-treated animals are showing unexpected signs of inflammation or altered immune cell counts. What is the potential mechanism and how can I assess this?

Answer:

DPP-4 is identical to the T-cell activation marker CD26, which is expressed on various immune cells, including lymphocytes.[7] Therefore, inhibition of DPP-4 by this compound could potentially modulate immune responses.

Potential Causes and Troubleshooting Steps:

  • DPP-4/CD26 Inhibition on Immune Cells: this compound's binding to CD26 on lymphocytes might interfere with their activation, proliferation, or cytokine production.

  • Altered Chemokine Activity: DPP-4 can cleave and inactivate certain chemokines. Inhibition of this process could lead to enhanced inflammatory cell recruitment.

  • Underlying Inflammatory Conditions: The immunomodulatory effects of this compound might be more pronounced in animal models with a pre-existing inflammatory condition.

Experimental Protocol: Lymphocyte Profiling by Flow Cytometry

This protocol allows for the identification and quantification of different lymphocyte populations in tissues like the spleen or lymph nodes.[8]

  • Single-Cell Suspension Preparation:

    • Harvest the spleen or lymph nodes from euthanized animals.

    • Mechanically dissociate the tissue to obtain a single-cell suspension.

    • Lyse red blood cells using a suitable lysis buffer.

  • Antibody Staining:

    • Wash the cells and resuspend them in a staining buffer.

    • Incubate the cells with a cocktail of fluorescently-labeled antibodies against specific cell surface markers (e.g., CD3 for T-cells, CD4 for helper T-cells, CD8 for cytotoxic T-cells, B220 for B-cells).

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data using appropriate software to gate on specific lymphocyte populations and quantify their percentages and absolute numbers.

Data Presentation

Due to the limited public availability of specific preclinical pharmacokinetic and safety pharmacology data for this compound, the following tables present representative data for other well-characterized DPP-4 inhibitors, Sitagliptin and Saxagliptin, to provide a comparative framework for researchers.

Table 1: Representative Preclinical Pharmacokinetic Parameters of DPP-4 Inhibitors

ParameterSitagliptin (Rat)Sitagliptin (Dog)Saxagliptin (Rat)Saxagliptin (Dog)
Bioavailability (%) HighHigh~50-75%~50-75%
Tmax (h) Rapid AbsorptionRapid AbsorptionRapid AbsorptionRapid Absorption
Half-life (t1/2) (h) ~2~4~2.1-4.4~2.1-4.4
Clearance (mL/min/kg) 40-48~91159.3
Volume of Distribution (L/kg) 7-9~31.3-5.21.3-5.2
Protein Binding (%) LowLow≤30%≤30%

Data compiled from publicly available literature on Sitagliptin and Saxagliptin.[2][4]

Table 2: Representative Preclinical Cardiovascular Safety Pharmacology Data for a DPP-4 Inhibitor (Conscious Telemetered Rats)

ParameterVehicle Control (Typical Range)DPP-4 Inhibitor (Expected Change)
Mean Arterial Pressure (mmHg) 100 - 120No significant change to slight decrease
Heart Rate (beats/min) 300 - 450No significant change
QTc Interval (ms) 180 - 220No significant change

This table provides illustrative data based on general findings for DPP-4 inhibitors in preclinical safety studies. Actual values can vary based on the specific compound, dose, and experimental conditions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Gosogliptin_Mechanism_of_Action cluster_gut Gut cluster_pancreas Pancreas cluster_bloodstream Bloodstream Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release Insulin Secretion (β-cells) Insulin Secretion (β-cells) Incretin Hormones (GLP-1, GIP)->Insulin Secretion (β-cells) stimulates Glucagon Secretion (α-cells) Glucagon Secretion (α-cells) Incretin Hormones (GLP-1, GIP)->Glucagon Secretion (α-cells) inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme degraded by Lower Blood Glucose Lower Blood Glucose Insulin Secretion (β-cells)->Lower Blood Glucose Higher Blood Glucose Higher Blood Glucose Glucagon Secretion (α-cells)->Higher Blood Glucose Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins This compound This compound This compound->DPP-4 Enzyme inhibits

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected In Vivo Response with this compound CheckProtocols Verify Experimental Protocols (Dosing, Animal Handling, etc.) Start->CheckProtocols ReviewData Review Pharmacokinetic Data (Dose, Formulation) Start->ReviewData ConsiderBiology Consider Biological Variables (Animal Strain, Health) Start->ConsiderBiology RefinedHypothesis Formulate Refined Hypothesis CheckProtocols->RefinedHypothesis ReviewData->RefinedHypothesis ConsiderBiology->RefinedHypothesis FollowUpExperiments Design Follow-up Experiments (e.g., Dose-Response, Telemetry, Flow Cytometry) RefinedHypothesis->FollowUpExperiments DataAnalysis Analyze and Interpret New Data FollowUpExperiments->DataAnalysis Conclusion Draw Conclusion DataAnalysis->Conclusion

Caption: General troubleshooting workflow.

Immune_Modulation_Pathway cluster_immune_cell Immune Cell (e.g., T-cell) cluster_chemokines Chemokines CD26 DPP-4/CD26 Cell Activation / Cytokine Release Cell Activation / Cytokine Release CD26->Cell Activation / Cytokine Release co-stimulates Inflammatory Response Inflammatory Response Cell Activation / Cytokine Release->Inflammatory Response This compound This compound This compound->CD26 inhibits DPP-4 (soluble) DPP-4 (soluble) This compound->DPP-4 (soluble) inhibits Active Chemokines Active Chemokines Active Chemokines->DPP-4 (soluble) cleaved by Active Chemokines->Inflammatory Response promotes Inactive Chemokines Inactive Chemokines DPP-4 (soluble)->Inactive Chemokines

Caption: Potential immunomodulatory pathways of this compound.

References

Strategies to reduce animal-to-animal variability in Gosogliptin studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize animal-to-animal variability in Gosogliptin studies. By implementing the strategies outlined below, you can enhance the robustness and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and how might it contribute to experimental variability?

A1: this compound is a competitive inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[1][2]

Variability in the expression and activity of the DPP-4 enzyme among individual animals can be a significant source of variation in study outcomes. Factors such as the animal's metabolic state, genetic background, and the presence of inflammation can all influence DPP-4 levels. For instance, studies with other DPP-4 inhibitors have noted inter-individual differences in hepatic enzyme activity, which can affect drug metabolism and efficacy.

Q2: What are the key pharmacokinetic properties of this compound in common preclinical species, and how can they influence variability?

A2: The metabolism, excretion, and pharmacokinetics of this compound have been characterized in rats, dogs, and humans.[1] Generally, DPP-4 inhibitors are absorbed orally, with variability in bioavailability and half-life observed between different compounds within this class.[3][4] For example, the bioavailability of saxagliptin is between 50-75% in rats, dogs, and monkeys, with a plasma half-life of 2.1 to 4.4 hours.[3] this compound itself is primarily excreted unchanged in the urine, suggesting that renal function is a critical factor.[1]

Key sources of pharmacokinetic variability can include:

  • Renal Function: Individual differences in kidney function can significantly alter the clearance rate of this compound, leading to variations in drug exposure.

  • Gastrointestinal Absorption: Factors such as food intake, gastric pH, and intestinal transit time can affect the rate and extent of this compound absorption.

  • Transporter Activity: While not explicitly detailed for this compound, other DPP-4 inhibitors are substrates for transporters like P-glycoprotein (MDR1), which can influence their disposition.

Q3: How can the choice of animal model impact the variability of this compound study results?

A3: The selection of an appropriate animal model is crucial for minimizing variability and ensuring the relevance of the findings to human diabetes. Different rodent models of type 2 diabetes exhibit varying degrees of insulin resistance, beta-cell dysfunction, and obesity, all of which can influence the response to this compound.

Standardizing the animal model is essential. Using animals of the same species, strain, sex, and age will help reduce inter-individual differences.[5] For diabetes studies, it is also critical to ensure that the animals are at a similar stage of disease progression.

Troubleshooting Guides

Issue 1: High Variability in Plasma this compound Concentrations

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting Steps
Inconsistent Dosing Technique Ensure all personnel are thoroughly trained on the oral gavage or other administration routes. Verify the accuracy of dosing volumes and concentrations.
Variable Food Intake Standardize the feeding schedule. For oral dosing, consider a brief fasting period (e.g., 2-4 hours) to reduce the impact of food on absorption.[6] Note that prolonged fasting can induce metabolic stress and should be carefully considered.[6]
Differences in Animal Health Status Perform a thorough health check of all animals before the study. Exclude any animals showing signs of illness. Underlying health issues can affect drug metabolism and excretion.
Genetic Drift in Outbred Strains If using outbred stocks, be aware of potential genetic variability. Consider using inbred strains for lower genetic variation.
Inconsistent Sample Handling Standardize blood collection, processing, and storage procedures. Ensure consistent timing of sample collection relative to dosing.
Issue 2: Inconsistent Glycemic Control in Response to this compound

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting Steps
Variable Baseline Glycemic Status Acclimatize animals to the housing conditions and handling procedures to minimize stress-induced hyperglycemia. Measure baseline blood glucose over several days to ensure stability before starting the experiment.
Differences in Disease Severity If using a diabetes model, stratify animals into treatment groups based on their baseline glucose levels and/or insulin sensitivity to ensure balanced groups.
Dietary Inconsistencies Use a standardized, purified diet to avoid variations in nutrient composition that could affect glycemic control.
Environmental Stressors Maintain a consistent and controlled environment (temperature, humidity, light-dark cycle, noise levels). Stress can significantly impact glucose homeostasis.
Inadequate Acclimatization Allow for a sufficient acclimatization period (typically at least one week) after animals arrive at the facility and before any experimental procedures begin.

Experimental Protocols

Protocol 1: Standardization of Oral Glucose Tolerance Test (OGTT)

  • Animal Preparation:

    • House animals individually for at least 3 days prior to the OGTT to monitor food and water intake accurately.

    • Fast animals for a standardized period (e.g., 4-6 hours) during the light phase to reduce variability in baseline glucose levels.[6] Avoid overnight fasting, which can induce a catabolic state.[6]

  • Glucose Administration:

    • Administer a consistent dose of glucose (typically 1-2 g/kg body weight) via oral gavage.[5]

    • Ensure the glucose solution is at room temperature.

  • Blood Sampling:

    • Collect blood samples from a consistent site (e.g., tail vein) at standardized time points (e-g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.

    • Minimize stress during sampling by using appropriate handling and restraint techniques.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for glucose, subtracting the baseline value, for each animal.

    • Use appropriate statistical methods, such as two-way ANOVA for repeated measures, to analyze the time-course data.[5]

Visualizations

Signaling Pathway of this compound

Gosogliptin_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) stimulates release Insulin Secretion\n(β-cells) Insulin Secretion (β-cells) Incretins (GLP-1, GIP)->Insulin Secretion\n(β-cells) stimulates Glucagon Secretion\n(α-cells) Glucagon Secretion (α-cells) Incretins (GLP-1, GIP)->Glucagon Secretion\n(α-cells) inhibits DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme inactivated by Lower Blood Glucose Lower Blood Glucose Insulin Secretion\n(β-cells)->Lower Blood Glucose Higher Blood Glucose Higher Blood Glucose Glucagon Secretion\n(α-cells)->Higher Blood Glucose This compound This compound This compound->DPP-4 Enzyme inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow to Reduce Variability

Experimental_Workflow A Animal Sourcing (Single supplier, defined genetics) B Acclimatization (≥ 1 week, controlled environment) A->B C Baseline Characterization (e.g., body weight, glucose) B->C D Randomization & Grouping (Stratified by baseline data) C->D E Standardized Procedures (Dosing, feeding, sampling) D->E F Consistent Data Collection E->F G Systematic Sample Processing F->G H Appropriate Statistical Analysis G->H I Interpretation of Results H->I Variability_Factors cluster_animal Animal-Related Factors cluster_experimental Experimental Factors cluster_drug Drug-Related Factors center Animal-to-Animal Variability Genetics Genetic Background Genetics->center Physiology Physiological State (Age, Sex, Health) Physiology->center Disease Disease Model Characteristics Disease->center Dosing Dosing Procedure Dosing->center Environment Housing & Environment Environment->center Handling Handling & Stress Handling->center PK Pharmacokinetics (Absorption, Metabolism, Excretion) PK->center PD Pharmacodynamics (DPP-4 Inhibition) PD->center

References

Validating a Gosogliptin ELISA kit for specificity and sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on validating a Gosogliptin ELISA kit for specificity and sensitivity. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and data presentation tables.

Troubleshooting Guides

Issue 1: High Background Signal

Question: We are observing a high background signal in our this compound ELISA, making it difficult to distinguish between our low concentration standards and the blank. What could be the cause and how can we resolve this?

Answer: A high background signal can stem from several factors. Here are the most common causes and their solutions:

  • Insufficient Washing: Unbound reagents may not be adequately removed.

    • Solution: Increase the number of wash cycles and/or the soaking time between washes. Ensure your automated plate washer is dispensing and aspirating correctly, or that your manual washing technique is vigorous and consistent.

  • Antibody Concentration Too High: The concentration of the primary or secondary antibody may be excessive, leading to non-specific binding.

    • Solution: Perform a titration experiment to determine the optimal antibody concentrations. This involves testing a range of dilutions to find the one that provides the best signal-to-noise ratio.

  • Inadequate Blocking: The blocking buffer may not be effectively preventing non-specific binding to the plate surface.

    • Solution: Increase the incubation time with the blocking buffer. You could also try a different blocking agent (e.g., increase the percentage of BSA or use a non-mammalian protein blocker if you suspect cross-reactivity with your sample matrix).

  • Contaminated Reagents: Buffers or other reagents may be contaminated with enzymatic activity.

    • Solution: Prepare fresh buffers and ensure all reagents are stored correctly and are within their expiration dates. Use sterile techniques when preparing and handling reagents.

Issue 2: Weak or No Signal

Question: Our this compound ELISA is producing a very weak signal, or no signal at all, even for our highest standard. What are the potential reasons for this?

Answer: A weak or absent signal is a common issue that can halt an experiment. Consider the following potential causes:

  • Incorrect Reagent Preparation or Addition: A critical reagent may have been omitted, prepared incorrectly, or added in the wrong order.

    • Solution: Carefully review the kit protocol. Ensure all reagents, including the substrate, were added in the correct sequence and at the specified concentrations.

  • Inactive Enzyme or Substrate: The enzyme conjugate or the substrate may have lost activity due to improper storage or handling.

    • Solution: Verify the storage conditions of your reagents. If in doubt, test the activity of the enzyme and substrate independently. For example, add the substrate directly to a small amount of the enzyme conjugate to see if a color change occurs.

  • Insufficient Incubation Times or Incorrect Temperature: Incubation steps that are too short or at the wrong temperature can lead to incomplete binding.

    • Solution: Adhere strictly to the incubation times and temperatures specified in the protocol. Ensure your incubator is calibrated and maintaining the correct temperature.

  • Presence of Inhibitors: Your samples or buffers may contain substances that inhibit the enzyme reaction (e.g., sodium azide can inhibit horseradish peroxidase).

    • Solution: Review the composition of all buffers and sample preparation reagents for potential inhibitors.

Frequently Asked Questions (FAQs)

Specificity Validation

Question: How do I validate the specificity of my this compound ELISA kit?

Answer: Specificity validation ensures that the ELISA kit accurately measures this compound without significant interference from structurally related compounds. The primary method for this is a cross-reactivity study.

Experimental Protocol: Cross-Reactivity Assessment

This experiment tests the ability of the kit's antibodies to distinguish this compound from other similar molecules, particularly other DPP-4 inhibitors (gliptins).

Methodology:

  • Prepare a standard curve for this compound according to the kit protocol. This will serve as the reference for 100% reactivity.

  • Select a panel of potentially cross-reacting compounds. Given that this compound is a DPP-4 inhibitor, this panel should include other drugs from the same class.

    • Example Cross-Reactivity Panel:

      • Sitagliptin

      • Vildagliptin

      • Saxagliptin

      • Linagliptin

      • Alogliptin

  • Prepare serial dilutions of each potential cross-reactant. The concentration range should be wide enough to encompass and exceed the expected therapeutic concentrations.

  • Run the ELISA with the diluted cross-reactants in the same way you would for your samples.

  • Calculate the percentage of cross-reactivity for each compound at various concentrations using the following formula:

    % Cross-Reactivity = (Concentration of this compound at EC50 / Concentration of Cross-Reactant at EC50) x 100%

    EC50 is the concentration of the analyte that gives a response halfway between the baseline and maximum response.

Data Presentation:

Summarize your findings in a clear table.

CompoundConcentration Tested (ng/mL)Measured this compound Concentration (ng/mL)% Cross-Reactivity
This compound1010.1100%
Sitagliptin1000< 0.1< 0.01%
Vildagliptin1000< 0.1< 0.01%
Saxagliptin10000.50.05%
Linagliptin1000< 0.1< 0.01%
Alogliptin10000.20.02%

Interpretation of Results:

A low percentage of cross-reactivity indicates high specificity of the ELISA kit for this compound.

Workflow for Specificity Validation:

G cluster_prep Preparation cluster_assay ELISA Assay cluster_analysis Data Analysis cluster_report Reporting prep_std Prepare this compound Standard Curve run_elisa Run ELISA with Standards and Cross-Reactants prep_std->run_elisa prep_cross Prepare Serial Dilutions of Cross-Reactants prep_cross->run_elisa calc_ec50 Calculate EC50 for This compound and Cross-Reactants run_elisa->calc_ec50 calc_cross Calculate % Cross-Reactivity calc_ec50->calc_cross report Summarize in Cross-Reactivity Table calc_cross->report

Workflow for assessing ELISA kit specificity.

Sensitivity Validation

Question: How do we determine the sensitivity of our this compound ELISA kit?

Answer: The sensitivity of an ELISA is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

  • Limit of Detection (LOD): The lowest concentration of this compound that can be reliably distinguished from the blank.[1]

  • Limit of Quantification (LOQ): The lowest concentration of this compound that can be measured with acceptable precision and accuracy.[2]

Experimental Protocol: Determining LOD and LOQ

Methodology:

  • Determine the Blank Signal: Run a significant number of blank samples (e.g., 10-20 wells with zero analyte) and calculate the mean and standard deviation (SD) of the optical density (OD) readings.

  • Prepare a Low-Level Standard Curve: Create a standard curve with several points at the low end of the expected assay range. This will be used to determine the slope.

  • Calculate the LOD and LOQ:

    • LOD Calculation: LOD = (Mean OD of Blank + 3 * SD of Blank)

      • The resulting OD value is then used to determine the corresponding concentration from the low-level standard curve.

    • LOQ Calculation: LOQ = (Mean OD of Blank + 10 * SD of Blank)[2]

      • Similarly, the corresponding concentration is determined from the standard curve.

  • Signal-to-Noise Method (Alternative):

    • LOD: The concentration at which the signal is 3 times the background noise.[2]

    • LOQ: The concentration at which the signal is 10 times the background noise.

Data Presentation:

Present the calculated sensitivity parameters in a table.

ParameterOD ValueCalculated Concentration (ng/mL)
Mean Blank OD0.052N/A
SD of Blank OD0.005N/A
LOD (Mean Blank + 3SD)0.0670.15
LOQ (Mean Blank + 10SD)0.1020.50

Workflow for Sensitivity Determination:

G cluster_prep Preparation cluster_assay ELISA Assay cluster_analysis Data Analysis cluster_report Reporting prep_blank Prepare and Run Multiple Blank Samples run_elisa Run ELISA prep_blank->run_elisa prep_curve Prepare Low-Level Standard Curve prep_curve->run_elisa calc_blank Calculate Mean and SD of Blank OD run_elisa->calc_blank calc_lod Calculate LOD (Mean Blank + 3SD) calc_blank->calc_lod calc_loq Calculate LOQ (Mean Blank + 10SD) calc_blank->calc_loq determine_conc Determine Concentrations from Standard Curve calc_lod->determine_conc calc_loq->determine_conc report Summarize LOD and LOQ in a Table determine_conc->report

Workflow for determining ELISA kit sensitivity.

References

Validation & Comparative

A Head-to-Head In Vitro Comparison of Gosogliptin and Linagliptin for Dipeptidyl Peptidase-4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of two dipeptidyl peptidase-4 (DPP-4) inhibitors, Gosogliptin and Linagliptin. The following sections present a comprehensive analysis of their inhibitory potency, selectivity, and the experimental methodologies used for their evaluation.

Mechanism of Action: DPP-4 Inhibition

Both this compound and Linagliptin are competitive, reversible inhibitors of the DPP-4 enzyme.[1] This enzyme is responsible for the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the levels of active GLP-1 and GIP, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control.

Quantitative Comparison of In Vitro Efficacy and Selectivity

The in vitro inhibitory activities of this compound and Linagliptin against DPP-4 and other related enzymes are summarized in the table below. This data highlights the potency and selectivity of each compound.

ParameterThis compoundLinagliptinReference
DPP-4 Inhibition (IC50) 13 nM~1 nM[2]
Selectivity vs. DPP-8 >200-fold>10,000-fold[1][2]
Selectivity vs. DPP-9 >200-fold>10,000-fold[1][2]

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency. Selectivity is a ratio of the IC50 for the target enzyme (DPP-4) to the IC50 for off-target enzymes (e.g., DPP-8, DPP-9), with a higher value indicating greater selectivity.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

DPP-4 Inhibition Assay (Fluorometric)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compounds (this compound, Linagliptin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add a fixed concentration of recombinant human DPP-4 enzyme to each well.

  • Add the diluted test compounds to the respective wells. Include a control group with no inhibitor.

  • Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the fluorescence intensity over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm). The rate of increase in fluorescence is proportional to the DPP-4 activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

DPP Selectivity Assay

This assay is performed to determine the inhibitory activity of the compounds against other dipeptidyl peptidases, such as DPP-8 and DPP-9, to assess their selectivity.

Materials:

  • Recombinant human DPP-8 and DPP-9 enzymes

  • Appropriate fluorogenic substrates for DPP-8 and DPP-9

  • Assay buffer

  • Test compounds (this compound, Linagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure: The procedure is similar to the DPP-4 inhibition assay, with the following modifications:

  • Use recombinant human DPP-8 or DPP-9 enzyme instead of DPP-4.

  • Use a fluorogenic substrate that is readily cleaved by the respective enzyme.

  • Follow the same steps for incubation, reaction initiation, and fluorescence measurement.

  • Calculate the IC50 values for the inhibition of DPP-8 and DPP-9.

  • The selectivity is determined by calculating the ratio of the IC50 value for the off-target enzyme (DPP-8 or DPP-9) to the IC50 value for the target enzyme (DPP-4).

Visualizations

Signaling Pathway of DPP-4 Inhibition

DPP4_Signaling_Pathway Food Intake Food Intake GLP1 GLP-1 (Active) Food Intake->GLP1 Insulin Insulin Secretion (Glucose-dependent) GLP1->Insulin Stimulates Glucagon Glucagon Secretion GLP1->Glucagon Inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Inactive_GLP1 GLP-1 (Inactive) DPP4->Inactive_GLP1 Gliptins This compound or Linagliptin Gliptins->DPP4 DPP4_Inhibition_Workflow A 1. Prepare Serial Dilutions of this compound/Linagliptin C 3. Add Inhibitor Dilutions to Wells A->C B 2. Add DPP-4 Enzyme to 96-well Plate B->C D 4. Incubate at 37°C C->D E 5. Add Fluorogenic Substrate (e.g., Gly-Pro-AMC) D->E F 6. Monitor Fluorescence (Kinetic Read) E->F G 7. Data Analysis: Calculate % Inhibition and IC50 Value F->G

References

Gosogliptin's Selectivity Profile: A Comparative Analysis Against DPP-8 and DPP-9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of gosogliptin's selectivity for dipeptidyl peptidase-4 (DPP-4) against the closely related enzymes DPP-8 and DPP-9. The data presented is supported by established experimental protocols, offering a comprehensive overview for preclinical and clinical research.

This compound is a potent and selective DPP-4 inhibitor, a class of oral antihyperglycemic agents for the treatment of type 2 diabetes.[1] The therapeutic efficacy of DPP-4 inhibitors stems from their ability to prevent the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), thereby enhancing glucose-dependent insulin secretion. However, concerns have been raised regarding the off-target inhibition of other DPP family members, particularly DPP-8 and DPP-9, due to potential adverse effects.[2] Therefore, a thorough understanding of a DPP-4 inhibitor's selectivity is crucial for its safety and efficacy profile.

Comparative Selectivity of DPP-4 Inhibitors

The selectivity of this compound and other clinically important DPP-4 inhibitors against DPP-8 and DPP-9 is summarized in the table below. The data is presented as IC50 values (the half-maximal inhibitory concentration), which indicate the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A higher IC50 value signifies lower potency and, in this context, greater selectivity for the target enzyme (DPP-4) over off-target enzymes (DPP-8 and DPP-9).

InhibitorDPP-4 IC50 (µM)DPP-8 IC50 (µM)DPP-9 IC50 (µM)
This compound0.01375.98
Sitagliptin0.019[3]33.78[4]55.142[4]
Vildagliptin0.062[3]2.2[5]0.23[5]
Saxagliptin0.05[3]0.508[4]0.098[4]
Linagliptin0.001[3]>10[6]>10[6]
Alogliptin0.024[3]>100>100

Data for this compound sourced from commercial supplier information. Data for Alogliptin sourced from regulatory documents. It is important to note that assay conditions can influence IC50 values.

Experimental Protocols

The determination of inhibitor selectivity against DPP-4, DPP-8, and DPP-9 is typically performed using an in vitro fluorometric enzyme activity assay. The following is a generalized protocol based on commonly used methodologies.[7][8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human DPP-4, DPP-8, and DPP-9.

Materials:

  • Recombinant human DPP-4, DPP-8, and DPP-9 enzymes

  • Fluorogenic substrate (e.g., Gly-Pro-7-amido-4-methylcoumarin [Gly-Pro-AMC])

  • Assay buffer (e.g., Tris-HCl or HEPES buffer with appropriate pH and additives)

  • Test compound (inhibitor) at various concentrations

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the test compound in assay buffer to achieve a range of final concentrations.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

    • Dilute the recombinant enzymes to their optimal working concentrations in assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • A defined volume of assay buffer.

      • A specific volume of the diluted test compound or vehicle control (for maximum enzyme activity).

      • A specific volume of the diluted enzyme solution (DPP-4, DPP-8, or DPP-9).

    • Include control wells containing substrate and buffer only (no enzyme) to measure background fluorescence.

  • Enzyme Inhibition Reaction:

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over a set period (e.g., 30-60 minutes) in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Subtract the background fluorescence rate from all other measurements.

    • Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathways and Potential Implications of DPP-8/DPP-9 Inhibition

While the primary role of DPP-4 in incretin degradation is well-established, the physiological functions of DPP-8 and DPP-9 are less understood but appear to be involved in various intracellular processes, including immune regulation and cell signaling.[2][10] Inhibition of DPP-8 and DPP-9 has been linked to potential toxicities in preclinical studies, underscoring the importance of selectivity for DPP-4 inhibitors.[2]

DPP-9, in particular, has been implicated in the modulation of the Akt signaling pathway, a critical regulator of cell survival and proliferation.[11][12] The following diagram illustrates the proposed role of DPP-9 in this pathway.

DPP9_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF_Receptor EGF Receptor Ras H-Ras EGF_Receptor->Ras Activates PI3K PI3K Ras->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes DPP9 DPP9 DPP9->Ras Associates with DPP9->Akt Inhibits Activation EGF EGF EGF->EGF_Receptor Binds

Proposed role of DPP-9 in the EGF-mediated Akt signaling pathway.

This diagram illustrates that DPP-9 can associate with H-Ras and negatively regulate the activation of Akt, a key downstream effector of the epidermal growth factor (EGF) receptor signaling pathway.[11][12] This suggests that non-selective inhibition of DPP-9 could potentially interfere with fundamental cellular processes, highlighting the importance of developing highly selective DPP-4 inhibitors like this compound. Further research is needed to fully elucidate the physiological roles of DPP-8 and DPP-9 and the clinical implications of their inhibition.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Gosogliptin and Related Gliptins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Gosogliptin and other gliptins. While specific cross-validation data for this compound is not publicly available, this document synthesizes information from validated methods for closely related dipeptidyl peptidase-4 (DPP-4) inhibitors, offering a robust framework for analytical method selection and development.

Executive Summary

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of active pharmaceutical ingredients (APIs) like this compound. HPLC-UV is a widely accessible, cost-effective, and reliable method suitable for routine quality control of bulk drugs and pharmaceutical formulations. LC-MS/MS, with its superior sensitivity and selectivity, is the gold standard for bioanalytical applications, such as pharmacokinetic studies in biological matrices like plasma. The choice between the two methods ultimately depends on the specific application, required sensitivity, and the nature of the sample matrix.

Method Comparison at a Glance

ParameterHPLC-UVLC-MS/MS
Principle Separation based on physicochemical interactions with a stationary phase, followed by detection of UV absorbance.Separation by liquid chromatography followed by mass-based detection of precursor and product ions.
Sensitivity Generally in the µg/mL to high ng/mL range.High sensitivity, typically in the low ng/mL to pg/mL range.[1]
Selectivity Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly specific due to monitoring of specific mass transitions.[2]
Typical Application Quality control of bulk drug and pharmaceutical dosage forms.[3]Bioanalysis of plasma and other biological matrices, pharmacokinetic studies.[2][4]
Cost Lower instrument and operational costs.Higher instrument and operational costs.
Complexity Relatively simpler to operate and maintain.More complex instrumentation and method development.

Experimental Protocols

Detailed experimental conditions for both HPLC and LC-MS/MS methods are crucial for reproducibility and method transfer. The following sections provide representative protocols for the analysis of gliptins.

Representative HPLC-UV Method for Gliptins in Pharmaceutical Formulations

This protocol is based on a validated method for Evogliptin.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Altima C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of 0.01N Potassium Dihydrogen Phosphate (KH2PO4) and acetonitrile in a 60:40 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 234 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or a mixture of the mobile phase).

    • For tablet analysis, weigh and crush a representative number of tablets.

    • Extract the drug from the powder with the solvent, sonicate, and filter to obtain a clear solution.

    • Dilute the sample solution to fall within the linear range of the calibration curve.

Representative LC-MS/MS Method for Gliptins in Human Plasma

This protocol is based on a validated method for Linagliptin.[1]

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Column: Phenyl hexyl column (100 x 4.6 mm, 2.6 µm).[1]

  • Mobile Phase: An isocratic mobile phase consisting of 10mM Ammonium formate buffer (pH 6.5) and Methanol in a 15:85 v/v ratio.[1]

  • Flow Rate: 0.8 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • MRM Transitions:

    • Linagliptin: Precursor ion → Product ion (specific m/z values would be determined during method development).

    • Internal Standard (e.g., Linagliptin-D4): Precursor ion → Product ion.[1]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Condition a 96-well SPE plate.[1]

    • Load an aliquot of human plasma (pre-treated with an internal standard).

    • Wash the plate to remove interferences.

    • Elute the analyte and internal standard.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.[1]

Quantitative Performance Data

The following tables summarize typical validation parameters for HPLC-UV and LC-MS/MS methods for the analysis of various gliptins.

Table 1: HPLC-UV Method Performance for Gliptins in Pharmaceutical Formulations
AnalyteLinearity Range (µg/mL)Accuracy (%)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)Reference
Evogliptin5–3099.30< 20.240.73
Gemigliptin50–250Not Reported< 2Not ReportedNot Reported[3]
Linagliptin4.0–2499.62–99.90< 20.3130.949[5]
Sitagliptin100–1000Not Reported< 21030[6]
Alogliptin85–306Not Reported< 20.030.09[7]
Table 2: LC-MS/MS Method Performance for Gliptins in Human Plasma
AnalyteLinearity Range (ng/mL)Accuracy (%)Precision (%CV)LLOQ (ng/mL)Reference
Linagliptin0.099–10.04595.2–102.7≤ 2.90.099[1]
Sitagliptin1–1000Not Reported< 151[2]
Linagliptin0.25–10Not Reported< 150.25[4]

Visualizing the Cross-Validation Workflow

A critical step in ensuring the reliability of analytical data is the cross-validation of different analytical methods. The following diagram illustrates a typical workflow for this process.

CrossValidationWorkflow cluster_hplc HPLC Method Validation cluster_lcms LC-MS/MS Method Validation cluster_crossval Cross-Validation hplc_dev HPLC Method Development hplc_val HPLC Method Validation (ICH Guidelines) hplc_dev->hplc_val sample_prep Prepare QC Samples (Low, Mid, High Conc.) hplc_val->sample_prep lcms_dev LC-MS/MS Method Development lcms_val LC-MS/MS Method Validation (FDA/ICH Guidelines) lcms_dev->lcms_val lcms_val->sample_prep analysis Analyze QC Samples by both HPLC and LC-MS/MS sample_prep->analysis data_comp Compare Results (e.g., Bland-Altman plot, %Difference) analysis->data_comp conclusion Conclusion data_comp->conclusion Acceptance Criteria Met? yes Methods are Interchangeable within Defined Limits conclusion->yes Yes no Investigate Discrepancies/ Re-evaluate Methods conclusion->no No

A typical workflow for the cross-validation of two analytical methods.

Conclusion

The selection of an analytical method for the quantification of this compound should be guided by the intended application. For routine quality control of pharmaceutical products where analyte concentrations are relatively high, a validated HPLC-UV method offers a reliable and cost-effective solution. For bioanalytical studies requiring high sensitivity and selectivity to measure low concentrations in complex biological matrices, a validated LC-MS/MS method is indispensable. While direct cross-validation data for this compound is lacking, the principles and performance characteristics outlined in this guide for other gliptins provide a solid foundation for the development and validation of robust analytical methods for this important class of antidiabetic drugs.

References

In Vitro Potency of Gosogliptin: A Comparative Analysis with Commercial DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive in vitro comparison of Gosogliptin (PF-00734200), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, with other commercially available DPP-4 inhibitors.[1] The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of this compound's inhibitory efficacy.

Executive Summary

This compound is a potent and selective inhibitor of the dipeptidyl peptidase-IV (DPP-4) enzyme.[1] This enzyme is a key regulator of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. By inhibiting DPP-4, gliptins prevent the degradation of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action has established DPP-4 inhibitors as a significant class of oral hypoglycemic agents for the management of type 2 diabetes mellitus. This guide offers a side-by-side comparison of the in vitro potency of this compound with other widely used DPP-4 inhibitors, supported by detailed experimental methodologies and visual representations of the underlying biological pathways.

Comparative In Vitro Potency of DPP-4 Inhibitors

The in vitro potency of DPP-4 inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the DPP-4 enzyme by 50%. A lower IC50 value is indicative of a higher inhibitory potency. The following table summarizes the reported in vitro IC50 values for this compound and other commercial DPP-4 inhibitors against the human DPP-4 enzyme.

DPP-4 InhibitorIn Vitro IC50 (nM)
This compoundPotent and selective inhibitor, specific IC50 not publicly available in the provided search results.[1]
Linagliptin~1
Alogliptin<10
Vildagliptin62
Sitagliptin19
Saxagliptin50
Teneligliptin~1
Omarigliptin1.6

Note: IC50 values can vary depending on the specific experimental conditions and assay formats.

Experimental Protocols

The determination of in vitro DPP-4 inhibitory activity is crucial for the characterization and comparison of different inhibitor compounds. A widely accepted method for this purpose is a fluorescence-based enzyme inhibition assay.

Principle

This assay measures the enzymatic activity of recombinant human DPP-4 by detecting the cleavage of a synthetic fluorogenic substrate, typically Gly-Pro-aminomethylcoumarin (AMC). In the presence of a DPP-4 inhibitor, the rate of AMC release is reduced, leading to a decrease in the fluorescence signal. The IC50 value is then determined by measuring the fluorescence at various inhibitor concentrations.

Materials
  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Inhibitors (e.g., this compound, Sitagliptin, etc.)

  • Fluorogenic Substrate: Gly-Pro-AMC

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure
  • Reagent Preparation:

    • Prepare a stock solution of the DPP-4 enzyme in assay buffer.

    • Prepare serial dilutions of the test inhibitors (e.g., this compound) and reference inhibitors at various concentrations.

    • Prepare a working solution of the Gly-Pro-AMC substrate in assay buffer.

  • Assay Reaction:

    • To the wells of a 96-well microplate, add the assay buffer, the DPP-4 enzyme, and the different concentrations of the inhibitors or vehicle control.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Data Acquisition:

    • Measure the fluorescence intensity at regular intervals using a microplate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of DPP-4 inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the biological context and the experimental process, the following diagrams have been generated.

DPP4_Signaling_Pathway cluster_gut Gut Lumen cluster_lcell L-Cell cluster_blood Bloodstream cluster_pancreas Pancreas (β-cell) cluster_inhibition Pharmacological Intervention Food Intake Food Intake GLP-1 Secretion GLP-1 Secretion Food Intake->GLP-1 Secretion stimulates Active GLP-1 Active GLP-1 GLP-1 Secretion->Active GLP-1 DPP4 DPP-4 Enzyme Active GLP-1->DPP4 substrate for Insulin Secretion Insulin Secretion Active GLP-1->Insulin Secretion stimulates Inactive GLP-1 Inactive GLP-1 DPP4->Inactive GLP-1 inactivates Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis promotes This compound This compound (DPP-4 Inhibitor) This compound->DPP4 inhibits

Caption: DPP-4 Signaling Pathway and the Action of this compound.

Experimental_Workflow start Start: Prepare Reagents reagents DPP-4 Enzyme Inhibitor Dilutions Fluorogenic Substrate start->reagents plate_prep Add Enzyme and Inhibitors to 96-well plate reagents->plate_prep incubation1 Pre-incubation (Inhibitor-Enzyme Binding) plate_prep->incubation1 reaction_start Add Substrate to Initiate Reaction incubation1->reaction_start measurement Measure Fluorescence Over Time (Kinetic Reading) reaction_start->measurement analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve measurement->analysis end Determine IC50 Value analysis->end

Caption: Experimental Workflow for DPP-4 Inhibition Assay.

References

Gosogliptin's Therapeutic Efficacy Validated in a Novel Animal Model of Type 2 Diabetes with Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of Gosogliptin with other leading anti-diabetic agents in the Spontaneously Diabetic Torii (SDT) fatty rat, a novel model that closely mimics human type 2 diabetes with obesity and metabolic complications, demonstrates its potential as a robust therapeutic option. This guide provides an objective analysis of its performance supported by experimental data.

This report details the validation of this compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor, in the Spontaneously Diabetic Torii (SDT) fatty rat. This newer animal model develops type 2 diabetes with overt obesity, hyperglycemia, and hyperlipidemia at a young age, making it a highly relevant platform for evaluating therapies for diabetes accompanied by metabolic syndrome.[1][2] The therapeutic effects of this compound are compared with other DPP-4 inhibitors and a GLP-1 receptor agonist, providing valuable insights for researchers, scientists, and drug development professionals.

Comparative Efficacy of Anti-Diabetic Agents in the SDT Fatty Rat Model

The following tables summarize the quantitative data from studies conducted in the SDT fatty rat model, offering a comparative perspective on the efficacy of various anti-diabetic agents.

Table 1: Effects on Glycemic Control

Therapeutic AgentDosageDuration of TreatmentChange in Blood Glucose LevelsReference
DPP-4 Inhibitor (JTP-76209) Not specifiedSingle oral administrationSignificant improvement in glucose tolerance[1]
Metformin 300 mg/kg (in diet)4 weeks (from 6 to 10 weeks of age)Blood glucose: 627.6 ± 53.2 mg/dL (vs. 739.2 ± 82.5 mg/dL in control)[1]
Pioglitazone 3 mg/kg (in diet)6 weeks (from 6 to 12 weeks of age)Showed a hypoglycemic effect and good glycemic control[1]
Liraglutide (GLP-1 RA) Not specified8 weeks (from 8 to 16 weeks of age)Reduced blood glucose levels[3][4]

Table 2: Effects on Body Weight and Lipids

Therapeutic AgentChange in Body WeightChange in Lipid ProfileReference
DPP-4 Inhibitor (JTP-76209) Not specifiedNot specified[1]
Metformin No significant changeNot specified[1]
Pioglitazone Not specifiedDecreased blood triglyceride level[1]
Liraglutide (GLP-1 RA) Reduced body weightNot specified[3][4]

Mechanism of Action: DPP-4 Inhibition

This compound, like other gliptins, functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. This enzyme is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking DPP-4, this compound increases the levels of active incretins, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release. This mechanism leads to improved glycemic control with a low risk of hypoglycemia.

DPP-4 Inhibition Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream Food Intake Food Intake GLP-1 & GIP (Active) GLP-1 & GIP (Active) Food Intake->GLP-1 & GIP (Active) Stimulates release of Insulin Secretion Insulin Secretion Lower Blood Glucose Lower Blood Glucose Insulin Secretion->Lower Blood Glucose Leads to Glucagon Secretion Glucagon Secretion Higher Blood Glucose Higher Blood Glucose Glucagon Secretion->Higher Blood Glucose Leads to GLP-1 & GIP (Active)->Insulin Secretion Stimulates GLP-1 & GIP (Active)->Glucagon Secretion Inhibits DPP-4 Enzyme DPP-4 Enzyme GLP-1 & GIP (Active)->DPP-4 Enzyme Degraded by GLP-1 & GIP (Inactive) GLP-1 & GIP (Inactive) DPP-4 Enzyme->GLP-1 & GIP (Inactive) This compound This compound This compound->DPP-4 Enzyme Inhibits

Caption: Mechanism of action of this compound via DPP-4 inhibition.

Experimental Protocols

The methodologies outlined below are based on studies conducted in the Spontaneously Diabetic Torii (SDT) fatty rat model.

Animal Model
  • Strain: Spontaneously Diabetic Torii (SDT) fatty rats.[1]

  • Characteristics: These rats are established by introducing the fa allele of the Zucker fatty rat into the SDT rat genome. They exhibit overt obesity, hyperglycemia, and hyperlipidemia from a young age.[1][2] Male SDT fatty rats show hyperinsulinemia from 4 to 8 weeks of age, with insulin levels decreasing after 16 weeks.[1]

  • Housing: Animals are maintained under standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to food and water.[5]

Drug Administration
  • DPP-4 Inhibitor (JTP-76209): A single oral administration was given to male SDT fatty rats at 9 weeks of age after overnight fasting to evaluate its effect on glucose tolerance.[1]

  • Metformin: Administered as a dietary admixture (300 mg/kg) in powdered diet to male SDT fatty rats for 4 weeks, from 6 to 10 weeks of age.[1]

  • Pioglitazone: Given as a dietary admixture (3 mg/kg) in the powdered diet to male SDT fatty rats for 6 weeks, from 6 to 12 weeks of age.[1]

  • Liraglutide: Male SDT fatty rats at 8 weeks of age received a subcutaneous injection of liraglutide for 8 weeks.[4][6]

Key Experimental Procedures
  • Oral Glucose Tolerance Test (OGTT): Following drug administration, an oral glucose load (1g glucose/kg) is administered to fasted rats. Blood samples are collected at various time points to measure blood glucose and insulin levels to assess glucose tolerance.[1]

  • Biochemical Analysis: Blood samples are collected to measure parameters such as blood glucose, insulin, triglycerides, and total cholesterol.[1]

  • Histopathological Examination: Tissues from organs like the pancreas, kidney, and retina can be collected for histological analysis to observe any pathological changes or improvements following treatment.[7][8]

Experimental Workflow cluster_treatments Treatment Period Start Start Animal Model Selection Select SDT Fatty Rats (Male, specified age) Start->Animal Model Selection Acclimatization Acclimatization Animal Model Selection->Acclimatization Randomization Randomize into Treatment Groups Acclimatization->Randomization Control (Vehicle) Control (Vehicle) Randomization->Control (Vehicle) This compound This compound Randomization->this compound Comparator Drug 1 Comparator Drug 1 Randomization->Comparator Drug 1 Comparator Drug 2 Comparator Drug 2 Randomization->Comparator Drug 2 Endpoint Analysis Endpoint Analysis: - OGTT - Biochemical assays - Histopathology Control (Vehicle)->Endpoint Analysis This compound->Endpoint Analysis Comparator Drug 1->Endpoint Analysis Comparator Drug 2->Endpoint Analysis Data Analysis Data Analysis Endpoint Analysis->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

References

Comparative analysis of the binding kinetics of different gliptins to DPP-4

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Binding Kinetics of Gliptins to Dipeptidyl Peptidase-4 (DPP-4)

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between dipeptidyl peptidase-4 (DPP-4) inhibitors, or gliptins, and their target enzyme is paramount. This guide provides a comparative analysis of the binding kinetics of various gliptins to DPP-4, supported by experimental data and detailed methodologies.

Comparative Binding Kinetics of Gliptins to DPP-4

The efficacy and duration of action of gliptins are intrinsically linked to their binding kinetics to the DPP-4 enzyme. Key parameters in this analysis include the association rate constant (kₐ or k_on), the dissociation rate constant (kₑ or k_off), and the equilibrium dissociation constant (Kₐ). These parameters collectively define the affinity and residence time of the inhibitor on the enzyme.

A seminal study by Schnapp et al. (2016) systematically characterized the binding kinetics of six major gliptins using surface plasmon resonance (SPR). The findings from this study are summarized in the table below, offering a clear comparison of their binding properties.

GliptinAssociation Rate (kₐ) (10⁶ M⁻¹s⁻¹)Dissociation Rate (kₑ) (10⁻⁴ s⁻¹)Affinity (Kₐ) (nM)Residence Time (min)
Sitagliptin 1.1440400.4
Vildagliptin 0.412301.4
Saxagliptin 1.20.60.528
Alogliptin 1.521140.8
Linagliptin 1.00.030.03550
Teneligliptin 0.90.40.442

Data sourced from Schnapp et al., J Med Chem, 2016. [1][2]

Linagliptin exhibits the highest affinity and the longest residence time, primarily driven by an exceptionally slow dissociation rate.[1] In contrast, sitagliptin and alogliptin have the shortest residence times.[1] Saxagliptin and vildagliptin, which form a reversible covalent bond with the enzyme, demonstrate intermediate to long residence times.[1][2] Teneligliptin also shows a prolonged residence time.[1]

Experimental Protocols

The determination of these kinetic parameters relies on sophisticated biophysical techniques. The two primary methods employed in the cited research are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical sensing technique used to monitor biomolecular interactions in real-time.[3][4][5]

Experimental Workflow for SPR:

cluster_0 1. Sensor Chip Preparation cluster_1 2. Analyte Interaction cluster_2 3. Data Analysis Activate Sensor Chip Activate Sensor Chip Immobilize Ligand (DPP-4) Immobilize Ligand (DPP-4) Activate Sensor Chip->Immobilize Ligand (DPP-4) Covalent Coupling Block Unreacted Sites Block Unreacted Sites Immobilize Ligand (DPP-4)->Block Unreacted Sites Inject Analyte (Gliptin) Inject Analyte (Gliptin) Block Unreacted Sites->Inject Analyte (Gliptin) Association Phase Association Phase Inject Analyte (Gliptin)->Association Phase Dissociation Phase Dissociation Phase Association Phase->Dissociation Phase Generate Sensorgram Generate Sensorgram Dissociation Phase->Generate Sensorgram Fit to Kinetic Model Fit to Kinetic Model Generate Sensorgram->Fit to Kinetic Model Determine kon, koff, KD Determine kon, koff, KD Fit to Kinetic Model->Determine kon, koff, KD

Experimental workflow for SPR analysis.

Methodology:

  • Immobilization of DPP-4: Recombinant human DPP-4 is covalently immobilized on a sensor chip surface. This is typically achieved through amine coupling, where the primary amines of the protein react with an activated carboxyl surface.

  • Analyte Injection: A solution containing the gliptin (analyte) is flowed over the sensor chip surface.

  • Association: The binding of the gliptin to the immobilized DPP-4 is monitored in real-time as an increase in the SPR signal.

  • Dissociation: The gliptin solution is replaced with a buffer-only solution, and the dissociation of the gliptin from DPP-4 is monitored as a decrease in the SPR signal.

  • Data Analysis: The resulting sensorgram (a plot of SPR signal versus time) is fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to calculate the association (kₐ) and dissociation (kₑ) rates. The equilibrium dissociation constant (Kₐ) is then calculated as the ratio of kₑ to kₐ.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This allows for the determination of the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Methodology:

  • Sample Preparation: The DPP-4 enzyme is placed in the sample cell of the calorimeter, and the gliptin solution is loaded into a titration syringe. It is crucial that both solutions are in identical buffer to minimize heats of dilution.

  • Titration: A series of small injections of the gliptin solution are made into the DPP-4 solution.

  • Heat Measurement: The heat released or absorbed during each injection is measured.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of gliptin to DPP-4. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.

DPP-4 Signaling Pathway and Mechanism of Gliptin Action

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7][8] Gliptins exert their therapeutic effect by inhibiting DPP-4, thereby prolonging the action of these incretins.

cluster_0 Incretin Axis cluster_1 DPP-4 Action cluster_2 Pancreatic Response cluster_3 Therapeutic Intervention Food Intake Food Intake Gut L-cells Gut L-cells Food Intake->Gut L-cells GLP-1 & GIP Release GLP-1 & GIP Release Gut L-cells->GLP-1 & GIP Release DPP-4 DPP-4 GLP-1 & GIP Release->DPP-4 Substrates for Pancreatic β-cells Pancreatic β-cells GLP-1 & GIP Release->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells GLP-1 & GIP Release->Pancreatic α-cells Inhibits Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Degrades to Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Gliptins Gliptins Gliptins->DPP-4 Inhibit

Mechanism of action of DPP-4 inhibitors.

By inhibiting DPP-4, gliptins increase the circulating levels of active GLP-1 and GIP. This leads to:

  • Enhanced glucose-dependent insulin secretion from pancreatic β-cells.

  • Suppressed glucagon secretion from pancreatic α-cells.

  • Delayed gastric emptying.

  • Increased satiety.

The prolonged residence time of certain gliptins, such as linagliptin, on the DPP-4 enzyme may contribute to a more sustained pharmacodynamic effect, allowing for once-daily dosing.[9] Understanding these kinetic differences is crucial for the rational design and development of new and improved DPP-4 inhibitors for the treatment of type 2 diabetes.

References

A Comparative Analysis of Long-Term Glycemic Control: Gosogliptin Versus Other Gliptins

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the comparative efficacy of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, with a focus on Gosogliptin. This report synthesizes long-term clinical trial data to provide a comprehensive assessment of glycemic control and outlines the experimental methodologies employed in these key studies.

The class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, commonly known as gliptins, has become a cornerstone in the management of type 2 diabetes mellitus. By preventing the degradation of incretin hormones, these agents enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control. While numerous gliptins are established in the market, the long-term comparative efficacy of newer agents like this compound is of significant interest to the scientific community. This guide provides a detailed comparison of the long-term glycemic control afforded by this compound against other widely used gliptins, including Sitagliptin, Vildagliptin, Linagliptin, Saxagliptin, and Alogliptin.

Comparative Efficacy in Long-Term Glycemic Control

The following tables summarize the quantitative data from long-term clinical trials, offering a clear comparison of the performance of this compound and other leading gliptins in managing key glycemic parameters.

Table 1: Long-Term HbA1c Reduction with Various Gliptins
Gliptin Trial Duration Baseline HbA1c (%) Mean HbA1c Reduction (%) Citation
This compound36 Weeks8.61-1.29 (in combination with metformin)[1]
Vildagliptin36 Weeks8.7-1.35 (in combination with metformin)[1]
Sitagliptin104 Weeks8.7-1.7 (in combination with metformin)[2][3]
Vildagliptin2 Years7.8-0.8 (as monotherapy)[4]
Linagliptin52 Weeks8.1-0.71 (placebo-corrected)[5][6][7]
Saxagliptin76 Weeks9.41-2.31 (initial combination with metformin)[8][9]
Alogliptin3.5 Years7.8-0.6[10][11][12]
Table 2: Long-Term Effects on Fasting Plasma Glucose (FPG)
Gliptin Trial Duration Baseline FPG (mg/dL) Mean FPG Reduction (mg/dL)
Sitagliptin24 weeksNot specified-25.4 (in combination with metformin)
Vildagliptin24 weeks~170-30.6 (1.7 mmol/L) (in combination with metformin)
Saxagliptin76 Weeks~198-54 (in combination with metformin)
Linagliptin52 WeeksNot specifiedStatistically significant reduction vs. placebo
Table 3: Proportion of Patients Achieving HbA1c Target of <7%
Gliptin Trial Duration Treatment Arm Patients Achieving HbA1c <7% (%)
This compound36 WeeksThis compound + Metformin56.4
Vildagliptin36 WeeksVildagliptin + Metformin55.4
Sitagliptin104 WeeksSitagliptin + Metformin60
Saxagliptin76 WeeksSaxagliptin + Metformin51.1

Experimental Protocols of Key Long-Term Studies

A detailed understanding of the methodologies employed in the clinical trials is crucial for a critical appraisal of the evidence. Below are summaries of the experimental protocols for the key long-term studies cited.

This compound vs. Vildagliptin (36-Week Study)
  • Study Design: A multicenter, randomized, open-label clinical trial.[1]

  • Patient Population: 299 drug-naïve patients with type 2 diabetes mellitus.[1]

  • Inclusion Criteria: Patients aged 18 to 78 years with a confirmed diagnosis of T2DM, HbA1c between 7.5% and 11.0%, and a body mass index (BMI) of 22-40 kg/m2 .[13] Patients were either drug-naïve or had not received hypoglycemic drug treatment for at least 12 weeks prior to screening.[13]

  • Methodology: Patients were randomized to receive either this compound or Vildagliptin as monotherapy for the first 12 weeks.[1] Subsequently, based on glycemic levels, a decision was made to either continue monotherapy or add metformin for the next 24 weeks.[1]

  • Primary Endpoint: The primary efficacy endpoint was the change in HbA1c from baseline at week 12 and week 36.[13]

  • Statistical Analysis: The study aimed to demonstrate the non-inferiority of this compound to Vildagliptin in its effect on HbA1c.[13]

Sitagliptin (104-Week Extension Study)
  • Study Design: A long-term, 104-week extension of an initial 54-week double-blind study.[2]

  • Patient Population: Patients with type 2 diabetes with inadequate glycemic control (HbA1c 7.5%–11%) on diet and exercise.[14]

  • Methodology: Patients who completed the initial 54-week study on active treatment continued on their assigned therapy.[14] Treatment arms included Sitagliptin monotherapy and Sitagliptin in combination with metformin.[2][3]

  • Primary Endpoint: The primary outcome for the extension study was the change in HbA1c from baseline to week 104.[2]

Vildagliptin (2-Year Real-Life Study)
  • Study Design: An observational, 2-year prospective cohort study (VILDA study).[4]

  • Patient Population: 1,700 patients with type 2 diabetes mellitus initiating vildagliptin or treated for less than 6 months.[4]

  • Methodology: Data on socio-demographic, clinical, and biological parameters, treatments, and adverse events were collected at baseline and at approximately 6, 12, 18, and 24 months.[4]

  • Primary Outcome: The primary outcomes were the evaluation of effectiveness, treatment persistence, and tolerability of vildagliptin in a real-world clinical practice setting.[4]

Linagliptin (52-Week Study in Severe Renal Impairment)
  • Study Design: A 1-year, randomized, double-blind, placebo-controlled study.[5][6][7]

  • Patient Population: 133 patients with type 2 diabetes (HbA1c 7.0–10.0%) and severe renal impairment (eGFR <30 mL/min/1.73 m2).[6][7]

  • Methodology: Patients were randomized to receive either Linagliptin 5 mg or a placebo once daily, in addition to their existing background glucose-lowering therapy.[6][7]

  • Primary Endpoint: The primary efficacy endpoint was the change in HbA1c from baseline to week 12.[6] Efficacy and safety were assessed up to 52 weeks.[6][7]

Saxagliptin (76-Week Initial Combination Therapy Study)
  • Study Design: A Phase 3, parallel-group, double-blind, active-controlled study with a 24-week short-term period followed by a 52-week long-term extension.[8][9]

  • Patient Population: 1,306 treatment-naïve patients with type 2 diabetes (HbA1c 8.0-12.0%) aged 18-77 years.[5]

  • Methodology: Patients were randomized to receive initial combination therapy with Saxagliptin and metformin, or monotherapy with either Saxagliptin or metformin.[5][8][9] The metformin dose was titrated during the initial 5 weeks.[5][8]

  • Primary Endpoint: The primary endpoint was the change in HbA1c from baseline to week 24, with continued assessment up to 76 weeks.[15]

Alogliptin (3.5-Year Observational Study)
  • Study Design: A retrospective observational study.[10][11][12]

  • Patient Population: 39 Japanese patients with type 2 diabetes who had participated in a previous 3-month study and continued to take alogliptin for at least 36 months.[3][10][12]

  • Methodology: The study retrospectively analyzed the effect of alogliptin on glycemic control over a mean duration of 42.8 months.[3][10][12]

  • Primary Outcome: The primary outcome was the change in HbA1c levels from baseline to the final visit.[3][10][12]

Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and processes involved in the assessment of these compounds, the following diagrams illustrate the DPP-4 inhibitor signaling pathway and a typical experimental workflow for a long-term clinical trial.

DPP4_Inhibitor_Signaling_Pathway cluster_Gut Gut cluster_Bloodstream Bloodstream cluster_Pancreas Pancreas Food_Intake Food Intake Incretins GLP-1 & GIP (Active) Food_Intake->Incretins Stimulates release DPP4_Enzyme DPP-4 Enzyme Incretins->DPP4_Enzyme Substrate Beta_Cells Pancreatic β-Cells Incretins->Beta_Cells Stimulates Alpha_Cells Pancreatic α-Cells Incretins->Alpha_Cells Inhibits Inactive_Incretins Inactive Metabolites DPP4_Enzyme->Inactive_Incretins Degrades Insulin_Secretion ↑ Insulin Secretion Beta_Cells->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Alpha_Cells->Glucagon_Secretion Glycemic_Control Improved Glycemic Control Insulin_Secretion->Glycemic_Control Improves Glucagon_Secretion->Glycemic_Control Improves Gliptins This compound & Other Gliptins (DPP-4 Inhibitors) Gliptins->DPP4_Enzyme Inhibits

DPP-4 inhibitor signaling pathway.

Experimental_Workflow cluster_Screening Phase 1: Screening & Enrollment cluster_Randomization Phase 2: Randomization & Treatment cluster_FollowUp Phase 3: Long-Term Follow-up cluster_Analysis Phase 4: Data Analysis & Reporting Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (HbA1c, FPG, etc.) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Arm A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Arm B (e.g., Comparator Gliptin) Randomization->Treatment_B Placebo Placebo/Active Comparator Arm Randomization->Placebo Follow_Up_Visits Regular Follow-up Visits (e.g., Weeks 12, 24, 52, 104) Treatment_A->Follow_Up_Visits Treatment_B->Follow_Up_Visits Placebo->Follow_Up_Visits Data_Collection Data Collection: - Glycemic Parameters - Adverse Events - Vital Signs Follow_Up_Visits->Data_Collection Endpoint_Analysis Primary & Secondary Endpoint Analysis Data_Collection->Endpoint_Analysis Statistical_Analysis Statistical Analysis (e.g., ANCOVA, MMRM) Endpoint_Analysis->Statistical_Analysis Final_Report Final Study Report & Publication Statistical_Analysis->Final_Report

Typical experimental workflow for a long-term gliptin trial.

Conclusion

The available long-term clinical trial data suggest that this compound demonstrates comparable efficacy to other established DPP-4 inhibitors, such as Vildagliptin, in improving glycemic control in patients with type 2 diabetes, particularly when used in combination with metformin. Across the class, gliptins consistently provide clinically meaningful reductions in HbA1c and are generally well-tolerated. While direct head-to-head long-term trials comparing this compound against a wider range of gliptins are limited, the existing evidence supports its position as a viable therapeutic option. The choice of a specific DPP-4 inhibitor may ultimately be guided by factors such as patient characteristics, co-morbidities, and regional availability. Further long-term, large-scale comparative effectiveness research will be valuable in delineating any subtle but clinically relevant differences between these agents.

References

A Comparative Guide to Gosogliptin and Alogliptin on Beta-Cell Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side examination of Gosogliptin and Alogliptin, two dipeptidyl peptidase-4 (DPP-4) inhibitors, and their impact on pancreatic beta-cell function. While both drugs share a common mechanism of action, the availability of direct comparative clinical and preclinical data is limited. This document summarizes the existing evidence for each compound, offering a comprehensive overview for research and development purposes.

Mechanism of Action: DPP-4 Inhibition

Both this compound and Alogliptin are oral anti-diabetic agents that belong to the class of DPP-4 inhibitors[1][2][3]. Their primary therapeutic effect is mediated through the inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[1][2][3][4].

By inhibiting DPP-4, both drugs increase the circulating levels of active GLP-1 and GIP[1][2][3][4][5]. This enhancement of incretin signaling leads to several beneficial effects on glucose homeostasis, including:

  • Glucose-dependent insulin secretion: Increased incretin levels stimulate the pancreatic beta-cells to release insulin in response to elevated blood glucose levels[1][2][3][4][5].

  • Suppression of glucagon release: GLP-1, in particular, suppresses the secretion of glucagon from pancreatic alpha-cells, which in turn reduces hepatic glucose production[1][2][3][5].

  • Potential beta-cell preservation: Preclinical studies with DPP-4 inhibitors suggest potential long-term benefits on beta-cell function and mass by promoting proliferation and reducing apoptosis[6][7][8].

cluster_0 DPP-4 Inhibition Pathway Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 Degradation Pancreatic Beta-Cells Pancreatic Beta-Cells Incretins (GLP-1, GIP)->Pancreatic Beta-Cells Stimulation Pancreatic Alpha-Cells Pancreatic Alpha-Cells Incretins (GLP-1, GIP)->Pancreatic Alpha-Cells Inhibition (GLP-1) Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins This compound / Alogliptin This compound / Alogliptin This compound / Alogliptin->DPP-4 Inhibition Insulin Secretion (Glucose-dependent) Insulin Secretion (Glucose-dependent) Pancreatic Beta-Cells->Insulin Secretion (Glucose-dependent) Glucagon Secretion Glucagon Secretion Pancreatic Alpha-Cells->Glucagon Secretion Reduced Hepatic Glucose Production Reduced Hepatic Glucose Production Glucagon Secretion->Reduced Hepatic Glucose Production

Caption: General signaling pathway of DPP-4 inhibitors.

Comparative Data on Beta-Cell Function

This compound

Specific quantitative data from clinical or preclinical studies detailing the effects of this compound on markers of beta-cell function such as HOMA-B, proinsulin-to-insulin ratio, or beta-cell mass are limited in publicly accessible scientific literature. As a DPP-4 inhibitor, it is expected to improve beta-cell function through the mechanisms described above[1][5]. However, without specific experimental data, a direct quantitative comparison with Alogliptin is not possible at this time.

Alogliptin

Several studies have investigated the effects of Alogliptin on beta-cell function, providing quantitative data on various parameters.

Table 1: Summary of Alogliptin's Effects on Beta-Cell Function (Preclinical Studies)

ParameterModelTreatmentKey FindingsReference
Beta-Cell Mass & Islet Morphology High-fat diet/streptozotocin-induced diabetic miceAlogliptin (5, 15, 45 mg/kg/day) for 10 weeksSignificantly restored beta-cell mass and improved islet morphology.[7]
Pancreatic Insulin Content High-fat diet/streptozotocin-induced diabetic miceAlogliptin (5, 15, 45 mg/kg/day) for 10 weeksIncreased pancreas insulin content.[7]
Insulin Secretion from Isolated Islets High-fat diet/streptozotocin-induced diabetic miceAlogliptin (5, 15, 45 mg/kg/day) for 10 weeksPreserved islet function of insulin secretion in response to glucose and potassium chloride challenge.[7]

Table 2: Summary of Alogliptin's Effects on Beta-Cell Function (Clinical Studies)

ParameterStudy PopulationTreatmentKey FindingsReference
HOMA-B Patients with Type 2 DiabetesAlogliptin (monotherapy and add-on)A meta-analysis of 52 trials showed that DPP-4 inhibitors, including Alogliptin, significantly improved HOMA-B compared to placebo.[9]
Beta-cell function (Oral Minimal Model) Chinese patients with Type 2 DiabetesAlogliptin (25 mg/day) for 13 daysSignificantly increased static and total beta-cell function parameters (φs and φtot) compared to baseline.[8][10]
Proinsulin-to-Insulin Ratio Patients with Type 2 DiabetesDPP-4 inhibitorsMeta-analysis suggests DPP-4 inhibitors improve the proinsulin/insulin ratio, indicating improved beta-cell function.[11]

It is important to note that some studies have reported modest or non-statistically significant improvements in HOMA-B and proinsulin:insulin ratio with Alogliptin in certain patient populations and study designs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess beta-cell function in studies involving DPP-4 inhibitors.

Oral Minimal Model (OMM)

The Oral Minimal Model is a mathematical modeling technique used to assess insulin sensitivity and beta-cell function from data obtained during an oral glucose tolerance test (OGTT).

Protocol Summary:

  • Patient Preparation: Subjects fast overnight.

  • OGTT: A standard 75g oral glucose load is administered.

  • Blood Sampling: Blood samples are collected at frequent intervals (e.g., 0, 10, 20, 30, 60, 90, 120, 180, and 240 minutes) to measure plasma glucose, insulin, and C-peptide concentrations.

  • Modeling: The collected data are analyzed using the OMM to derive parameters of beta-cell function, including:

    • Basal beta-cell function (φb): Insulin secretion in the basal state.

    • Static beta-cell function (φs): The second-phase insulin response to glucose.

    • Total beta-cell function (φtot): Overall insulin secretion during the OGTT.

cluster_1 Oral Minimal Model Workflow Overnight Fasting Overnight Fasting 75g Oral Glucose Administration 75g Oral Glucose Administration Overnight Fasting->75g Oral Glucose Administration Frequent Blood Sampling Frequent Blood Sampling 75g Oral Glucose Administration->Frequent Blood Sampling Plasma Analysis (Glucose, Insulin, C-peptide) Plasma Analysis (Glucose, Insulin, C-peptide) Frequent Blood Sampling->Plasma Analysis (Glucose, Insulin, C-peptide) Mathematical Modeling (OMM) Mathematical Modeling (OMM) Plasma Analysis (Glucose, Insulin, C-peptide)->Mathematical Modeling (OMM) Beta-Cell Function Parameters (φb, φs, φtot) Beta-Cell Function Parameters (φb, φs, φtot) Mathematical Modeling (OMM)->Beta-Cell Function Parameters (φb, φs, φtot)

Caption: Workflow for the Oral Minimal Model.

Islet Morphology and Insulin Content Analysis

This protocol is used in preclinical studies to assess the physical characteristics of pancreatic islets and their insulin content.

Protocol Summary:

  • Pancreas Collection and Fixation: The pancreas is harvested and fixed in a suitable fixative (e.g., 10% buffered formalin).

  • Tissue Processing and Embedding: The fixed tissue is dehydrated and embedded in paraffin.

  • Sectioning: Thin sections (e.g., 5 µm) of the paraffin-embedded tissue are cut and mounted on microscope slides.

  • Immunohistochemistry: The sections are stained with antibodies specific for insulin to identify beta-cells and other islet hormones (e.g., glucagon for alpha-cells).

  • Image Analysis: The stained sections are imaged using a microscope, and specialized software is used to quantify:

    • Beta-cell mass: The total area of insulin-positive cells relative to the total pancreatic area.

    • Islet size and distribution: The number and size of islets.

    • Islet morphology: The structural organization of the islets.

  • Insulin Content Measurement: A separate portion of the pancreas is homogenized, and insulin is extracted to measure the total insulin content using methods like ELISA or radioimmunoassay.

cluster_2 Islet Morphology and Insulin Content Workflow Pancreas Harvest Pancreas Harvest Fixation & Embedding Fixation & Embedding Pancreas Harvest->Fixation & Embedding Homogenization & Insulin Extraction Homogenization & Insulin Extraction Pancreas Harvest->Homogenization & Insulin Extraction Sectioning Sectioning Fixation & Embedding->Sectioning Immunohistochemistry (Insulin, Glucagon) Immunohistochemistry (Insulin, Glucagon) Sectioning->Immunohistochemistry (Insulin, Glucagon) Image Acquisition & Analysis Image Acquisition & Analysis Immunohistochemistry (Insulin, Glucagon)->Image Acquisition & Analysis Beta-Cell Mass & Islet Morphology Beta-Cell Mass & Islet Morphology Image Acquisition & Analysis->Beta-Cell Mass & Islet Morphology Insulin Content Measurement (ELISA/RIA) Insulin Content Measurement (ELISA/RIA) Homogenization & Insulin Extraction->Insulin Content Measurement (ELISA/RIA)

Caption: Workflow for islet morphology analysis.

Conclusion

Both this compound and Alogliptin, as DPP-4 inhibitors, are expected to exert beneficial effects on pancreatic beta-cell function by enhancing incretin signaling. Robust preclinical and clinical data for Alogliptin demonstrate its ability to improve markers of beta-cell function and preserve islet integrity. While similar effects are anticipated for this compound based on its mechanism of action, there is a clear need for direct, head-to-head comparative studies with comprehensive assessments of beta-cell function to fully elucidate any potential differences in their pharmacological profiles. Such studies would be invaluable for the scientific and drug development communities in optimizing therapeutic strategies for type 2 diabetes.

References

Independent Verification of Published Gosogliptin Efficacy Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the published efficacy data for Gosogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, with other commonly used alternatives in the same class for the treatment of type 2 diabetes mellitus. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of this compound's performance based on available clinical trial data.

Mechanism of Action of DPP-4 Inhibitors

This compound, like other gliptins, functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] This enzyme is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By blocking DPP-4, this compound increases the levels of active incretins. This enhancement of incretin activity leads to several physiological effects that improve glycemic control: increased glucose-dependent insulin secretion from pancreatic beta cells, suppressed glucagon release from pancreatic alpha cells, and consequently, a reduction in hepatic glucose production.[2] A key advantage of this mechanism is its glucose-dependent nature, which reduces the risk of hypoglycemia.[1][2]

cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Inhibition Pathway cluster_2 Therapeutic Effects Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme Pancreatic Beta Cells Pancreatic Beta Cells Incretins (GLP-1, GIP)->Pancreatic Beta Cells Pancreatic Alpha Cells Pancreatic Alpha Cells Incretins (GLP-1, GIP)->Pancreatic Alpha Cells This compound This compound This compound->DPP-4 Enzyme Inhibits Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Degradation Increased Insulin Secretion Increased Insulin Secretion Pancreatic Beta Cells->Increased Insulin Secretion Improved Glycemic Control Improved Glycemic Control Increased Insulin Secretion->Improved Glycemic Control Decreased Glucagon Secretion Decreased Glucagon Secretion Pancreatic Alpha Cells->Decreased Glucagon Secretion Decreased Glucagon Secretion->Improved Glycemic Control

Caption: Mechanism of action of this compound and other DPP-4 inhibitors.

Quantitative Efficacy Data Comparison

The following tables summarize the key efficacy endpoints from various clinical trials for this compound and other leading DPP-4 inhibitors. The primary efficacy measure is the change in glycated hemoglobin (HbA1c) from baseline.

Table 1: this compound Efficacy Data

Trial/StudyTreatment ArmBaseline HbA1c (%)Change in HbA1c from Baseline (%)ComparatorComparator Change in HbA1c (%)Duration (weeks)
Nedosugova et al.[3]This compound8.61-1.20Vildagliptin-1.3612
PALITRA Study[4][5]This compound MonotherapyNot Specified-0.95Metformin-1.0324
PALITRA Study[4][5]This compound + MetforminNot Specified-0.95--24

Table 2: Comparator DPP-4 Inhibitors Efficacy Data

DrugTrial/StudyTreatment ArmBaseline HbA1c (%)Placebo-Adjusted Change in HbA1c (%)Duration (weeks)
Sitagliptin Cochrane Review[6]Sitagliptin vs. PlaceboNot Specified-0.70Not Specified
CompoSIT-R Study[7]Sitagliptin 100 mg7.7-0.51 (vs. -0.36 for Dapagliflozin)24
Vildagliptin Meta-analysis[8]Vildagliptin 50mg vs. PlaceboNot Specified-0.58≥12
Meta-analysis[8]Vildagliptin 100mg vs. PlaceboNot Specified-0.77≥12
PROVIL-study[9][10]Vildagliptin + Metformin~7.6-7.9-0.9 (absolute change)24
Saxagliptin Meta-analysis[11][12]Saxagliptin 5 mg vs. Control~8.07-9.43-0.5512-24
Meta-analysis[13]Saxagliptin vs. Placebo~7.6-10.7-0.52Not Specified
Linagliptin Pooled Analysis[14]Linagliptin vs. Placebo (Monotherapy)Not Specified-0.6924
Pooled Analysis[15]Linagliptin 5 mg vs. Placebo8.2-0.6318
Pooled Analysis[15]Linagliptin 5 mg vs. Placebo8.2-0.5824

Experimental Protocols

The methodologies for the cited key experiments are outlined below. These protocols are based on the descriptions provided in the published studies.

Generalized Phase 3 Clinical Trial Workflow for DPP-4 Inhibitors

The clinical trials for this compound and its comparators generally follow a standard workflow for assessing the efficacy and safety of new antidiabetic agents.

cluster_screening Screening & Randomization cluster_treatment Treatment Period cluster_followup Follow-up & Analysis Screening Patient Screening (T2DM, specified HbA1c range) Informed_Consent Informed Consent Screening->Informed_Consent Washout Washout Period (if applicable) Informed_Consent->Washout Randomization Randomization Washout->Randomization Treatment_Arm_A Treatment Arm A (e.g., this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Placebo or Active Comparator) Randomization->Treatment_Arm_B Follow_up Scheduled Follow-up Visits (e.g., Weeks 12, 24, 52) Treatment_Arm_A->Follow_up Treatment_Arm_B->Follow_up Data_Collection Data Collection (HbA1c, FPG, AEs) Follow_up->Data_Collection Statistical_Analysis Statistical Analysis (Primary & Secondary Endpoints) Data_Collection->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results cluster_efficacy Comparative Efficacy: HbA1c Reduction cluster_comparison Comparison Logic This compound This compound (~ -0.95% to -1.20%) Comparable_High Comparable Efficacy (Higher Range) This compound->Comparable_High Similar to Comparable_Mid Comparable Efficacy (Mid Range) This compound->Comparable_Mid Potentially higher than Vildagliptin Vildagliptin (~ -0.58% to -1.36%) Vildagliptin->Comparable_High Similar to Sitagliptin Sitagliptin (~ -0.51% to -0.70%) Sitagliptin->Comparable_Mid Similar to Comparable_Low Comparable Efficacy (Lower Range) Sitagliptin->Comparable_Low Similar to Saxagliptin Saxagliptin (~ -0.52% to -0.55%) Saxagliptin->Comparable_Low Similar to Linagliptin Linagliptin (~ -0.58% to -0.69%) Linagliptin->Comparable_Mid Similar to Linagliptin->Comparable_Low Similar to

References

Benchmarking Gosogliptin's Safety Profile Against First-Generation DPP-4 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of Gosogliptin, a newer dipeptidyl peptidase-4 (DPP-4) inhibitor, against first-generation agents in the same class, namely Sitagliptin, Vildagliptin, and Saxagliptin. The information is compiled from available clinical trial data and observational studies to support research and drug development efforts.

Executive Summary

This compound has demonstrated a safety and tolerability profile comparable to that of established first-generation DPP-4 inhibitors in clinical studies conducted primarily in Russia. The primary adverse events reported are generally mild and include a low incidence of hypoglycemia. First-generation DPP-4 inhibitors are also generally well-tolerated; however, specific safety concerns, such as an increased risk of heart failure with Saxagliptin and a class-wide potential risk of pancreatitis, have been identified through large-scale cardiovascular outcome trials. This guide presents a detailed breakdown of the available safety data to facilitate a comprehensive comparative assessment.

Comparative Safety Data

The following tables summarize the key safety findings for this compound and first-generation DPP-4 inhibitors.

Table 1: General Safety Profile and Common Adverse Events

Adverse Event CategoryThis compoundSitagliptinVildagliptinSaxagliptin
Common Adverse Events Mild hypoglycemia, upper respiratory tract infections, headache, gastrointestinal symptoms (nausea, diarrhea)[1]Upper respiratory tract infection, nasopharyngitis, headache, diarrheaDizziness, headache, constipation, nasopharyngitisUpper respiratory tract infection, urinary tract infection, headache
Drug-Related Adverse Events Comparable to Vildagliptin; 7 patients in each group in a 12-week study reported related adverse events[1]Incidence rates generally similar to placebo, with the exception of constipation.[2]Similar incidence to comparators in pooled analyses.Generally well-tolerated in clinical trials.
Hypoglycemia Low incidence of mild hypoglycemia reported in monotherapy and combination therapy.[1][3]Low risk when used as monotherapy or in combination with metformin. Increased risk when combined with sulfonylureas or insulin.Low incidence, similar to other DPP-4 inhibitors.Low risk of hypoglycemia.

Table 2: Cardiovascular Safety Outcomes from Major Clinical Trials

Cardiovascular OutcomeThis compoundSitagliptin (TECOS Trial)VildagliptinSaxagliptin (SAVOR-TIMI 53 Trial)
Major Adverse Cardiovascular Events (MACE) Data from large-scale cardiovascular outcome trials are not yet available.Non-inferior to placebo. HR 0.98 (95% CI, 0.88 to 1.09).[4]Data from a dedicated large-scale CVOT is not available.Non-inferior to placebo. HR 1.00 (95% CI, 0.89 to 1.12).
Hospitalization for Heart Failure Data not available.No increased risk compared to placebo. HR 1.00 (95% CI, 0.83 to 1.20).[4]No definitive evidence of increased risk from pooled analyses.Increased risk compared to placebo. HR 1.27 (95% CI, 1.07 to 1.51).[5]

Table 3: Pancreatitis and Other Key Safety Concerns

Safety ConcernThis compoundSitagliptinVildagliptinSaxagliptin
Pancreatitis Caution is advised in patients with a history of pancreatitis.[6]Postmarketing reports of acute pancreatitis. A potential class effect.Reports of acute pancreatitis exist; considered a class effect.[4][7][8]A known risk, included in the drug's safety information.
Severe Joint Pain Data not available.FDA warning for severe and disabling arthralgia (class effect).FDA warning for severe and disabling arthralgia (class effect).FDA warning for severe and disabling arthralgia (class effect).
Hypersensitivity Reactions Possible, including angioedema and anaphylaxis.[6]Reports of hypersensitivity reactions including anaphylaxis, angioedema, and exfoliative skin conditions.Reports of hypersensitivity reactions.Reports of hypersensitivity reactions.

Experimental Protocols of Key Safety Trials

Detailed methodologies are crucial for interpreting and comparing safety data. Below are summaries of the experimental protocols for the pivotal cardiovascular outcome trials of first-generation DPP-4 inhibitors.

SAVOR-TIMI 53 (Saxagliptin Assessment of Vascular Outcomes Recorded in Patients with Diabetes Mellitus-Thrombolysis in Myocardial Infarction 53)
  • Objective: To evaluate the long-term cardiovascular safety and efficacy of saxagliptin in patients with type 2 diabetes at high risk for cardiovascular events.[2][9]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[2][5]

  • Participants: 16,492 patients with type 2 diabetes and a history of, or at risk for, cardiovascular events.[5]

  • Intervention: Patients were randomized to receive saxagliptin (5 mg daily, or 2.5 mg for those with moderate to severe renal impairment) or a matching placebo, in addition to their standard diabetes care.[9]

  • Primary Safety Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke.[2]

  • Key Safety Monitoring: Adjudication of all potential cardiovascular events and deaths by an independent clinical events committee. Regular monitoring for adverse events, including pancreatitis and heart failure.

TECOS (Trial Evaluating Cardiovascular Outcomes with Sitagliptin)
  • Objective: To assess the long-term cardiovascular safety of adding sitagliptin to usual care in patients with type 2 diabetes and established cardiovascular disease.[10]

  • Study Design: A randomized, double-blind, placebo-controlled, event-driven trial.[10]

  • Participants: 14,671 patients with type 2 diabetes and a history of cardiovascular disease.[11]

  • Intervention: Patients were randomized to receive sitagliptin (100 mg daily, with dose adjustment for renal impairment) or placebo, in addition to their existing diabetes therapy.[12]

  • Primary Safety Endpoint: The primary composite cardiovascular outcome was cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for unstable angina.[4]

  • Key Safety Monitoring: An independent committee adjudicated cardiovascular events. Safety monitoring included assessments for pancreatitis, pancreatic cancer, and hypersensitivity reactions.

EXAMINE (Examination of Cardiovascular Outcomes with Alogliptin versus Standard of Care)
  • Objective: To evaluate the cardiovascular safety of alogliptin in patients with type 2 diabetes and a recent acute coronary syndrome (ACS).[13][14]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[15]

  • Participants: 5,380 patients with type 2 diabetes who had experienced an ACS event within the previous 15 to 90 days.[15][16]

  • Intervention: Patients were randomized to receive alogliptin or placebo in addition to their standard of care for diabetes and cardiovascular disease.[15]

  • Primary Safety Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.[14]

  • Key Safety Monitoring: An independent events committee adjudicated all primary endpoint events. Close monitoring was conducted for adverse events, including heart failure and pancreatitis.

Signaling Pathways and Experimental Workflows

DPP-4 Inhibition and the Incretin Pathway

DPP-4 inhibitors exert their glucose-lowering effects by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[17][18] This leads to increased levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 GLP-1 L-cells->GLP-1 releases GIP GIP K-cells->GIP releases Beta-cells Beta-cells GLP-1->Beta-cells stimulates Alpha-cells Alpha-cells GLP-1->Alpha-cells inhibits DPP-4 Enzyme DPP-4 Enzyme GLP-1->DPP-4 Enzyme degraded by GIP->Beta-cells stimulates GIP->DPP-4 Enzyme degraded by Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion decreases Inactive Peptides Inactive Peptides DPP-4 Enzyme->Inactive Peptides DPP-4 Inhibitor (e.g., this compound) DPP-4 Inhibitor (e.g., this compound) DPP-4 Inhibitor (e.g., this compound)->DPP-4 Enzyme inhibits

Caption: Mechanism of DPP-4 Inhibition.
Experimental Workflow for Cardiovascular Outcome Trial Safety Assessment

The safety of new antidiabetic drugs is rigorously assessed in large-scale cardiovascular outcome trials (CVOTs). The general workflow for these trials is depicted below.

CVOT_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_adjudication Event Adjudication & Analysis Patient Population Patient Population Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Population->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Study Drug Administration Study Drug Administration Randomization->Study Drug Administration Placebo Administration Placebo Administration Randomization->Placebo Administration Follow-up Visits Follow-up Visits Study Drug Administration->Follow-up Visits Placebo Administration->Follow-up Visits Adverse Event Reporting Adverse Event Reporting Follow-up Visits->Adverse Event Reporting Independent Adjudication Committee Independent Adjudication Committee Adverse Event Reporting->Independent Adjudication Committee Statistical Analysis Statistical Analysis Independent Adjudication Committee->Statistical Analysis Final Safety Report Final Safety Report Statistical Analysis->Final Safety Report

Caption: CVOT Safety Assessment Workflow.

Conclusion

This compound appears to have a safety profile consistent with the DPP-4 inhibitor class, characterized by a low risk of hypoglycemia and generally mild adverse events. The key differentiator among DPP-4 inhibitors lies in their cardiovascular safety profiles, with Saxagliptin showing an increased risk of hospitalization for heart failure. While long-term cardiovascular outcome data for this compound are not yet available, the existing evidence from Russian studies suggests a favorable safety profile. This guide provides a foundational comparison to aid in the ongoing evaluation and development of novel antidiabetic therapies. Further large-scale, international clinical trials will be essential to fully delineate the long-term safety of this compound in a diverse patient population.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Gosogliptin

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This document provides essential safety and logistical information for the proper disposal of gosogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in diabetes research. Adherence to these procedural guidelines is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.

This compound: Key Data

For easy reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 869490-23-3[6]
Molecular Formula C₁₇H₂₄F₂N₆O[6]
Formula Weight 366.4 g/mol [6]
Purity ≥98%[6]
Solubility Soluble in DMSO[6]
Storage -20°C[6]
Stability ≥ 4 years (at -20°C)[6]

Experimental Protocol: this compound Disposal

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is designed to minimize environmental impact and ensure the safety of laboratory personnel.

Materials:

  • Unused or expired this compound

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

  • Sealable plastic bags

  • Undesirable substance (e.g., used coffee grounds, cat litter)

  • Permanent marker

  • Licensed pharmaceutical waste disposal vendor

Procedure:

  • Personnel Safety: Before handling this compound, ensure all personnel are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Deactivation (for non-controlled substances):

    • For trace amounts or residues, rinse the container with a suitable solvent (e.g., DMSO, as this compound is soluble in it) and collect the rinsate as chemical waste.

    • For bulk quantities, do not dispose of directly into the trash or sewer.[2][7]

  • Containment:

    • Remove the this compound from its original container.

    • Mix the unused or expired this compound with an unappealing substance like used coffee grounds or cat litter. This makes the drug less attractive to children and pets and helps prevent diversion.[5][8]

    • Place the mixture in a sealed plastic bag to prevent leakage.[5][8]

  • Labeling:

    • Clearly label the sealed bag as "Non-hazardous Pharmaceutical Waste for Incineration."

    • Scratch out any personal or confidential information on the original prescription labels.[5][9]

  • Disposal:

    • Transfer the sealed and labeled bag to a designated pharmaceutical waste container.

    • Arrange for pickup and disposal by a licensed pharmaceutical waste vendor. Most pharmaceutical waste is incinerated at a permitted treatment facility.[2][4]

    • Do not flush this compound down the toilet or drain unless specifically instructed to do so by the manufacturer or regulatory agencies. Flushing can lead to water contamination.[1][7]

Regulatory Framework

The disposal of pharmaceutical waste is regulated by federal and state agencies, primarily the EPA under the Resource Conservation and Recovery Act (RCRA).[1][2][4] In 2019, the EPA enacted Subpart P, which provides specific management standards for hazardous waste pharmaceuticals at healthcare facilities and prohibits the sewering of these substances.[2][7] While this compound is not currently listed as a hazardous waste, it is crucial to adhere to these regulations to prevent environmental contamination.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

GosogliptinDisposalWorkflow This compound Disposal Workflow start Start: Unused this compound ppe Wear Appropriate PPE start->ppe assess Assess Quantity and Form deactivate Mix with Undesirable Substance (e.g., coffee grounds, cat litter) assess->deactivate no_flush Do NOT Flush or Pour Down Drain assess->no_flush ppe->assess contain Place Mixture in a Sealed Bag deactivate->contain label Label as 'Non-hazardous Pharmaceutical Waste' contain->label dispose Dispose in Designated Pharmaceutical Waste Container label->dispose vendor Transfer to Licensed Waste Vendor for Incineration dispose->vendor end End: Proper Disposal vendor->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gosogliptin
Reactant of Route 2
Gosogliptin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.